7-(Trifluoromethyl)quinazolin-4(3H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
7-(trifluoromethyl)-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)5-1-2-6-7(3-5)13-4-14-8(6)15/h1-4H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQZFZZPLINSJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60562513 | |
| Record name | 7-(Trifluoromethyl)quinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16499-58-4 | |
| Record name | 7-(Trifluoromethyl)-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16499-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(Trifluoromethyl)quinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 7-(Trifluoromethyl)quinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 7-(Trifluoromethyl)quinazolin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry. The document details a primary synthetic route, presents key quantitative data, and outlines the relevant biological context, including associated signaling pathways.
Introduction
Quinazolin-4(3H)-ones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. The introduction of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound is, therefore, a valuable scaffold for the development of novel therapeutic agents, particularly in oncology. Quinazolinone derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Synthetic Route
The most direct and common method for the synthesis of this compound is the Niementowski quinazoline synthesis. This reaction involves the cyclocondensation of an anthranilic acid derivative with an amide. In this case, 2-amino-4-(trifluoromethyl)benzoic acid is reacted with formamide.
A general workflow for this synthesis is presented below:
Experimental Protocols
Reaction: 2-amino-4-(trifluoromethyl)benzoic acid + Formamide → this compound
Procedure:
-
A mixture of 2-amino-4-(trifluoromethyl)benzoic acid (1.0 eq.) and an excess of formamide (10-20 eq.) is placed in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated to a temperature between 150-180 °C for a period of 2-6 hours. Alternatively, microwave irradiation can be employed to potentially reduce the reaction time and improve the yield.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, during which the product may precipitate.
-
The solid product is collected by filtration, washed with a suitable solvent (e.g., cold water or ethanol) to remove excess formamide.
-
Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water or acetic acid).
-
The purified product is dried under vacuum to yield this compound as a solid.
Quantitative Data
The following table summarizes the available characterization data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₉H₅F₃N₂O | N/A |
| Molecular Weight | 214.15 g/mol | N/A |
| ¹H NMR | See Spectrum | [1] |
| (DMSO-d₆, ppm) | ||
| ¹³C NMR | Not Available | |
| IR (cm⁻¹) | Not Available | |
| Mass Spec (m/z) | Not Available | |
| Melting Point (°C) | Not Available | |
| Yield (%) | Not Available |
Note: A complete set of quantitative data from a single experimental source is not available in the public domain based on the conducted search.
Biological Context and Signaling Pathways
Quinazolinone derivatives are widely recognized for their potential as anticancer agents, often acting as inhibitors of tyrosine kinases involved in cancer cell proliferation and survival. The trifluoromethyl group on the quinazoline scaffold can enhance the inhibitory activity. Specifically, quinazolinones have been shown to target the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathways.[2][3][4]
EGFR and VEGFR-2 Signaling Pathways:
Both EGFR and VEGFR-2 are receptor tyrosine kinases that, upon ligand binding, dimerize and autophosphorylate, initiating downstream signaling cascades that promote cell proliferation, survival, migration, and angiogenesis.[5][6] Quinazolinone-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing its phosphorylation and subsequent activation of downstream signaling molecules.
The following diagram illustrates the inhibitory action of quinazolinone derivatives on the EGFR and VEGFR-2 signaling pathways.
Conclusion
This compound is a synthetically accessible compound with significant potential for drug discovery, particularly in the development of anticancer agents. The Niementowski synthesis provides a straightforward route to this scaffold. Further research is warranted to fully elucidate its biological activity and to develop detailed, optimized synthetic protocols to facilitate its broader investigation and potential clinical application. The inhibition of key signaling pathways such as EGFR and VEGFR-2 underscores the therapeutic promise of this class of compounds.
References
- 1. A series of quinazolin-4(3H)-one-morpholine hybrids as anti-lung-cancer agents: Synthesis, molecular docking, molecular dynamics, ADME prediction and biological activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combined inhibition of the VEGFR and EGFR signaling pathways in the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-Fluoro-6-nitroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Interactions between ligand-bound EGFR and VEGFR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
An In-Depth Technical Guide on the Chemical Properties of 7-(Trifluoromethyl)quinazolin-4(3H)-one
This technical guide provides a comprehensive overview of the chemical and biological properties of 7-(Trifluoromethyl)quinazolin-4(3H)-one, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document details its physicochemical characteristics, spectral data, synthesis, and known biological activities, with a focus on its interactions with key signaling pathways.
Core Chemical Properties
This compound is a solid, organic compound. The trifluoromethyl group at the 7-position significantly influences its electronic properties and biological activity.
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₉H₅F₃N₂O | N/A |
| Molecular Weight | 214.15 g/mol | N/A |
| CAS Number | 16499-58-4 | N/A |
| Melting Point | 283.8-295.7 °C (for the isomeric 2-(4-(trifluoromethyl)phenyl)quinazolin-4(3H)-one) | [1] |
| Boiling Point | Data not available | N/A |
| Solubility | Soluble in DMSO | [2] |
Spectroscopic Data
The structural elucidation of this compound relies on a combination of spectroscopic techniques. While a full experimental spectrum for this specific isomer is not provided in the search results, representative data for a closely related isomer, 2-(4-(trifluoromethyl)phenyl)quinazolin-4(3H)-one, is available and presented in Table 2.[1] This data provides a strong basis for the expected spectral characteristics.
Table 2: Spectroscopic Data for the Isomeric 2-(4-(trifluoromethyl)phenyl)quinazolin-4(3H)-one [1]
| Technique | Observed Peaks/Signals |
| ¹H NMR (500 MHz, DMSO-d₆) | δ 12.78 (s, 1H), 8.38 (d, J = 7.2 Hz, 2H), 8.19 (d, J = 7.2 Hz, 1H), 8.02 – 7.70 (m, 4H), 7.57 (t, J = 6.6 Hz, 1H) |
| ¹³C NMR (126 MHz, DMSO-d₆) | δ 151.60, 148.89, 137.04, 135.18, 131.68, 131.42, 129.17, 128.14, 127.56, 126.35, 125.96, 125.93, 125.49, 123.33, 121.65 |
| ¹⁹F NMR (471 MHz, DMSO-d₆) | δ -61.35 |
| Mass Spec (GC) of 3-Phenyl-7-(trifluoromethyl)quinazolin-4(3H)-one | Molecular Ion [M]⁺: 290.066697 g/mol |
Experimental Protocols
Synthesis of Quinazolin-4(3H)-one Derivatives
The synthesis of the quinazolin-4(3H)-one scaffold can be achieved through several established methods. A common and versatile approach involves the condensation of an anthranilic acid derivative with a suitable cyclizing agent. For the synthesis of this compound, 2-amino-4-(trifluoromethyl)benzoic acid would be the logical starting material.
General Protocol for the Synthesis of Quinazolin-4(3H)-ones from Anthranilic Acid:
-
Reaction Setup: A mixture of the appropriately substituted anthranilic acid (1 equivalent) and formamide (excess) is placed in a round-bottom flask equipped with a reflux condenser.
-
Heating: The reaction mixture is heated to a temperature between 120-180°C for a period of 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The resulting solid is typically triturated with a suitable solvent (e.g., water, ethanol), filtered, and washed to remove excess formamide and other impurities.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water, DMF/water) to yield the desired quinazolin-4(3H)-one.
Another viable synthetic route starts from 2-aminobenzonitriles.
General Protocol for the Synthesis of Quinazolin-4(3H)-ones from 2-Aminobenzonitrile:
-
Reaction Setup: A solution of the substituted 2-aminobenzonitrile (1 equivalent) in a suitable solvent (e.g., ethanol, dioxane) is prepared.
-
Cyclization: The solution is treated with a cyclizing agent such as an orthoester (e.g., triethyl orthoformate) in the presence of an acid or base catalyst. Alternatively, reaction with an acid chloride followed by cyclization can be employed.
-
Heating: The reaction mixture is typically heated under reflux for several hours until the reaction is complete as monitored by TLC.
-
Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography or recrystallization to afford the pure quinazolin-4(3H)-one.
Spectroscopic Analysis Workflow
The following workflow outlines the general procedure for the spectroscopic characterization of a synthesized quinazolin-4(3H)-one derivative.
Biological Activity and Signaling Pathways
Quinazolin-4(3H)-one derivatives are recognized for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] These activities often stem from the inhibition of key enzymes involved in cellular signaling. The trifluoromethyl group in this compound is known to enhance metabolic stability and can contribute to stronger binding interactions with biological targets.
Several key signaling pathways have been identified as targets for quinazolinone-based inhibitors:
-
Aurora Kinase A Pathway: Aurora kinases are crucial for cell cycle regulation, and their inhibition can lead to mitotic arrest and apoptosis. Quinazolinone derivatives have been developed as potent inhibitors of Aurora Kinase A.[4]
-
VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a major strategy in cancer therapy. Certain quinazolin-4(3H)-one derivatives have demonstrated potent VEGFR-2 inhibitory activity.[5]
-
EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a critical role in cell proliferation and survival. Mutations and overexpression of EGFR are common in various cancers. Quinazoline-based compounds, such as gefitinib and erlotinib, are well-known EGFR inhibitors.[6]
References
Spectroscopic Profile of 7-(Trifluoromethyl)quinazolin-4(3H)-one: A Technical Guide
For Immediate Release: A comprehensive technical guide detailing the spectroscopic data for 7-(Trifluoromethyl)quinazolin-4(3H)-one is presented for researchers, scientists, and professionals in drug development. This document provides a consolidated overview of available spectroscopic information and standardized experimental protocols to facilitate the characterization of this important heterocyclic compound.
Summary of Spectroscopic Data
While a complete, publicly available dataset for this compound remains elusive, data for closely related derivatives, in conjunction with general principles of spectroscopy, allows for a predictive analysis. The following tables summarize the expected and observed spectroscopic characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data for this compound Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 2-phenyl-7-(trifluoromethyl)quinazolin-4(3H)-one | DMSO-d₆ | 12.84 (s, 1H), 8.33 (t, J = 24.8 Hz, 1H), 8.20 (d, J = 7.6 Hz, 2H), 8.04 (s, 1H), 7.80 (d, J = 8.4 Hz, 1H ), 7.62-7.57 (m, 3H)[1] |
Table 2: ¹³C NMR Data for this compound Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 2-phenyl-7-(trifluoromethyl)quinazolin-4(3H)-one | DMSO-d₆ | 162.03, 154.40, 149.27, 134.70 (q, J = 25.5 Hz), 132.74, 132.28, 129.12 (2C), 128.29 (2C), 128.15, 125.05 (q, J = 2.9 Hz), 123.98 (q, J = 206.9 Hz), 122.95, 122.63[1] |
Table 3: ¹⁹F NMR Data for Quinazolinone Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) |
| 2-(2-fluorophenyl)quinazolin-4(3H)-one | DMSO-d₆ | -114.68[2] |
| 2-(4-(trifluoromethyl)phenyl)quinazolin-4(3H)-one | DMSO-d₆ | -61.35[2] |
Note: The ¹H and ¹³C NMR data presented are for the 2-phenyl derivative and provide an indication of the expected chemical shifts and coupling patterns for the quinazolinone core with a trifluoromethyl group at the 7-position. The ¹⁹F NMR data is for related fluorinated quinazolinones and serves as a reference.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for a this compound Derivative
| Compound | Ionization Method | [M+H]⁺ (m/z) |
| 3-Phenyl-7-(trifluoromethyl)quinazolin-4(3H)-one | GC-MS (EI) | 290 (M+) |
Note: The mass spectrum for the 3-phenyl derivative indicates the expected molecular weight for this specific analogue.
Infrared (IR) Spectroscopy
Table 5: Key IR Absorption Bands for a this compound Derivative
| Compound | Sample Phase | Key Absorption Bands (cm⁻¹) |
| 2-phenyl-7-(trifluoromethyl)quinazolin-4(3H)-one | KBr | 3206, 3160, 3095 (N-H, C-H stretching), 1670 (C=O stretching), 1607, 1492 (C=C, C=N stretching)[1] |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for quinazolinone derivatives, which can be applied to this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved, using gentle heating or sonication if necessary. Filter the solution through a small plug of glass wool to remove any particulate matter.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence. Typical parameters include a spectral width of 0-14 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum with proton decoupling. A significantly larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 0-200 ppm and a relaxation delay of 2-5 seconds.
-
¹⁹F NMR Acquisition: Use a dedicated fluorine probe or a multinuclear probe. A standard single-pulse sequence with proton decoupling is typically used. The spectral width will depend on the chemical environment of the fluorine atoms but is generally much larger than for ¹H NMR.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.
Mass Spectrometry (MS)
-
Sample Preparation: For Electron Ionization (EI), introduce a small amount of the solid or a concentrated solution of the compound onto a direct insertion probe. For Electrospray Ionization (ESI), prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ion source (EI or ESI) and a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition (EI): Volatilize the sample by heating the probe. The resulting gas-phase molecules are bombarded with a beam of electrons (typically 70 eV), causing ionization and fragmentation.
-
Data Acquisition (ESI): Infuse the sample solution into the ion source, where a high voltage is applied to generate a fine spray of charged droplets. Desolvation of these droplets produces gas-phase ions.
-
Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight from the molecular ion peak and to study the fragmentation pattern for structural elucidation.
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the spectrum of the sample. Typically, spectra are collected over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as C=O, N-H, C-F, and aromatic C-H bonds.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorbance spectrum over a wavelength range of approximately 200-800 nm. Use a cuvette containing the pure solvent as a reference.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and calculate the molar absorptivity (ε) to characterize the electronic transitions within the molecule.
Experimental Workflow and Signaling Pathways
To visualize the general process of spectroscopic analysis, the following workflow diagram is provided.
This guide serves as a foundational resource for the spectroscopic characterization of this compound. Further experimental work is encouraged to establish a definitive and complete spectroscopic profile for this compound.
References
Mass Spectrometry of 7-(Trifluoromethyl)quinazolin-4(3H)-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 7-(Trifluoromethyl)quinazolin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The quinazolinone scaffold is a privileged structure known for a wide range of biological activities, including anticancer and anti-inflammatory properties. The inclusion of a trifluoromethyl group can significantly modulate a molecule's metabolic stability and biological activity. This document outlines the predicted mass spectral fragmentation, detailed experimental protocols for analysis, and relevant biological context.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for developing appropriate analytical methodologies.
| Property | Value |
| Molecular Formula | C₉H₅F₃N₂O |
| Molecular Weight | 214.15 g/mol |
| Exact Mass | 214.0354 g/mol |
| Appearance | Expected to be a solid |
Predicted Mass Spectrometry Data
While specific experimental mass spectra for this compound are not widely published, a detailed fragmentation pattern can be predicted based on the known fragmentation of the quinazolinone core and related trifluoromethyl-substituted aromatic compounds. Electrospray ionization (ESI) would likely yield a prominent protonated molecule [M+H]⁺ at m/z 215.0432 in positive ion mode.
Predicted Electron Ionization (EI) Fragmentation
Under electron impact (EI) ionization, the molecular ion (M⁺˙) at m/z 214 is expected. The fragmentation pattern is likely to be dominated by the stable quinazolinone ring system and the influence of the trifluoromethyl group.
| Predicted Fragment (m/z) | Proposed Structure/Loss |
| 214 | Molecular Ion [C₉H₅F₃N₂O]⁺˙ |
| 195 | [M - F]⁺ |
| 186 | [M - CO]⁺˙ |
| 167 | [M - CO - F]⁺ or [M - F - CO]⁺ |
| 145 | [M - CF₃]⁺ |
| 118 | [C₇H₄N₂]⁺˙ (Loss of CF₃ and HCN) |
Predicted ESI-MS/MS Fragmentation of [M+H]⁺
For tandem mass spectrometry (MS/MS) of the protonated molecule (m/z 215), fragmentation would likely involve neutral losses from the quinazolinone ring.
| Precursor Ion (m/z) | Predicted Fragment (m/z) | Neutral Loss |
| 215 | 187 | CO |
| 215 | 188 | HCN |
| 187 | 160 | HCN |
Experimental Protocols
The following protocols provide a starting point for the mass spectrometric analysis of this compound. Optimization may be required based on the specific instrumentation and experimental goals.
Sample Preparation for Mass Spectrometry
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Working Solution for Direct Infusion: Dilute the stock solution with the same solvent to a final concentration of approximately 1-10 µg/mL.
-
Working Solution for LC-MS: Dilute the stock solution with the initial mobile phase composition to a final concentration appropriate for the sensitivity of the instrument (typically in the ng/mL to low µg/mL range).
-
Filtration: If any particulate matter is observed, filter the final solution through a 0.22 µm syringe filter before analysis to prevent instrument contamination.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
This method is suitable for the quantification and identification of this compound in various matrices.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7.1-9 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Mass Spectrometer Settings (Positive ESI Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Scan Range: m/z 50-500 for full scan analysis.
-
MS/MS: For targeted analysis, monitor the transition of the precursor ion [M+H]⁺ (m/z 215) to its most stable product ions.
-
Visualizations
The following diagrams illustrate the predicted fragmentation pathway, a general experimental workflow, and a potential biological signaling pathway relevant to quinazolinone derivatives.
Caption: Predicted Electron Impact Fragmentation Pathway.
Caption: General Experimental Workflow for LC-MS Analysis.
Caption: Generalized Kinase Inhibition Signaling Pathway.
The Quinazolin-4(3H)-one Scaffold: A Technical Guide to the Crystal Structure and Biological Significance of 7-(Trifluoromethyl)quinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinazolin-4(3H)-one and its derivatives represent a critical pharmacophore in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide focuses on the structural and functional aspects of 7-(Trifluoromethyl)quinazolin-4(3H)-one. While a complete, publicly available crystal structure for this specific derivative is not available at the time of this writing, this document provides a comprehensive overview based on the crystallographic data of closely related analogs and the general characteristics of the quinazolin-4(3H)-one core. This guide also details established synthetic protocols and discusses the known biological signaling pathways associated with this important class of molecules, providing a valuable resource for researchers in drug discovery and development.
Introduction
The quinazolin-4(3H)-one moiety is a fused heterocyclic system that serves as a privileged scaffold in the design of bioactive molecules.[1][2] Its derivatives have garnered significant attention due to their broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antibacterial, and antiviral activities.[3][4] The substitution at various positions of the quinazoline ring allows for the fine-tuning of their biological and physicochemical properties. The introduction of a trifluoromethyl group, as in this compound, is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.
This guide aims to provide an in-depth technical overview of this compound, with a focus on its structural characteristics, synthesis, and biological context. In the absence of specific crystallographic data for the title compound, we will leverage data from closely related, structurally elucidated quinazolinones to infer its probable solid-state conformation and packing.
General Crystal Structure of Quinazolin-4(3H)-ones
The crystal structures of numerous quinazolin-4(3H)-one derivatives have been determined, revealing a generally planar bicyclic system. The planarity of the quinazolinone core is a key feature, often stabilized by intra- and intermolecular hydrogen bonds. The crystal packing is typically governed by N-H---O hydrogen bonds, forming chains or dimeric motifs, and further stabilized by π-π stacking interactions between the aromatic rings.
For illustrative purposes, the crystallographic data for a related compound, 7-Fluoro-6-nitroquinazolin-4(3H)-one, is presented in Table 1. This data provides a reasonable approximation of the expected unit cell parameters and crystal system for quinazolinone derivatives.
Table 1: Crystal Data and Structure Refinement for 7-Fluoro-6-nitroquinazolin-4(3H)-one.[5]
| Parameter | Value |
| Empirical Formula | C₈H₄FN₃O₃ |
| Formula Weight | 209.14 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 7.236(2) Å |
| b | 10.871(3) Å |
| c | 14.582(4) Å |
| α | 90° |
| β | 87.34(2)° |
| γ | 90° |
| Volume | 1099.6(6) ų |
| Z | 4 |
| Calculated Density | 1.262 Mg/m³ |
Note: This data is for an analogous compound and is intended to provide a general understanding of the crystallographic properties of this class of molecules.
Experimental Protocols
The synthesis of quinazolin-4(3H)-ones can be achieved through several established synthetic routes. A common and versatile method involves the condensation of anthranilic acid derivatives with a suitable source of the C2 and N3 atoms.
General Synthesis of this compound
A prevalent method for the synthesis of the quinazolin-4(3H)-one core involves the reaction of a 2-aminobenzoic acid (anthranilic acid) derivative with formamide. For the synthesis of the title compound, 2-amino-4-(trifluoromethyl)benzoic acid would be the required starting material.
Reaction Scheme:
Caption: General synthetic scheme for this compound.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-(trifluoromethyl)benzoic acid and an excess of formamide.
-
Heating: Heat the reaction mixture to a temperature of 120-140 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction (typically several hours), allow the mixture to cool to room temperature. Pour the reaction mixture into cold water to precipitate the product.
-
Purification: Collect the crude product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.
Crystallization
Obtaining single crystals suitable for X-ray diffraction requires careful control of the crystallization conditions.
General Crystallization Protocol:
-
Solvent Selection: Dissolve the purified this compound in a minimum amount of a hot solvent in which it has high solubility at elevated temperatures and lower solubility at room temperature (e.g., ethanol, methanol, or acetic acid).
-
Slow Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, well-defined crystals.
-
Crystal Growth: If crystals do not form upon cooling, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Alternatively, vapor diffusion by placing the solution in a vial inside a larger chamber containing a solvent in which the compound is less soluble can be employed.
-
Isolation: Once crystals have formed, isolate them by filtration and wash with a small amount of cold solvent.
Biological Significance and Signaling Pathways
Quinazolin-4(3H)-one derivatives have been extensively investigated for their anticancer properties, often targeting key enzymes in cell signaling pathways.[3] While the specific targets of this compound are not definitively established in publicly available literature, compounds with this scaffold are known to inhibit various protein kinases and other enzymes involved in cancer progression.
Several studies have implicated quinazolinone derivatives as inhibitors of the PI3K/Akt/mTOR and EGFR signaling pathways, which are frequently dysregulated in cancer.[6][7]
Potential Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Quinazolinone-based compounds have been developed as inhibitors of key kinases in this pathway, such as mTOR.[8]
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by quinazolinone derivatives.
Potential Inhibition of the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is another critical target in cancer therapy. Overexpression or mutation of EGFR can lead to uncontrolled cell division. Several quinazolinone-based drugs, such as gefitinib and erlotinib, are potent EGFR tyrosine kinase inhibitors.
Caption: Potential inhibition of the EGFR signaling pathway by quinazolinone derivatives.
Conclusion
While the specific crystal structure of this compound remains to be publicly reported, the extensive research on the quinazolin-4(3H)-one scaffold provides a strong foundation for understanding its likely chemical and physical properties. The synthetic methodologies are well-established, allowing for its accessible preparation. Furthermore, the known biological activities of related compounds suggest that this compound holds significant potential as a modulator of key signaling pathways implicated in disease, particularly in oncology. Further crystallographic studies and biological evaluations are warranted to fully elucidate the structure-activity relationships and therapeutic potential of this promising molecule. This guide serves as a foundational resource to stimulate and support such future investigations.
References
- 1. Crystallography Open Database: Search results [qiserver.ugr.es]
- 2. This compound(16499-58-4) 1H NMR [m.chemicalbook.com]
- 3. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Fluoro-6-nitroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A series of quinazolin-4(3H)-one-morpholine hybrids as anti-lung-cancer agents: Synthesis, molecular docking, molecular dynamics, ADME prediction and biological activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Starting Materials for the Synthesis of 7-(Trifluoromethyl)quinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key starting materials and synthetic strategies for the preparation of 7-(Trifluoromethyl)quinazolin-4(3H)-one, a crucial scaffold in medicinal chemistry.[1][2] The quinazolin-4(3H)-one core is found in numerous bioactive compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antibacterial agents.[1][2] The inclusion of a trifluoromethyl group at the 7-position can significantly enhance a molecule's metabolic stability and biological activity.[3] This guide details the primary synthetic routes, presents quantitative data in a structured format, and provides illustrative diagrams of the synthetic workflows.
Core Synthetic Strategies and Key Starting Materials
The synthesis of this compound predominantly commences from 2-amino-4-(trifluoromethyl)benzoic acid .[3][4][] This commercially available aromatic compound serves as the foundational building block, providing the necessary aniline and carboxylic acid functionalities for the construction of the quinazolinone ring system.
There are two primary and well-established synthetic pathways to achieve the target molecule from this key starting material:
-
One-Step Cyclization with Formamide: This is the most direct approach, involving the reaction of 2-amino-4-(trifluoromethyl)benzoic acid with formamide at elevated temperatures. This method offers simplicity and atom economy.
-
Two-Step Procedure via Formamide Intermediate: This pathway involves an initial formylation of the amino group of 2-amino-4-(trifluoromethyl)benzoic acid to yield N-(2-carboxy-5-(trifluoromethyl)phenyl)formamide, followed by a cyclization step, typically achieved by heating with a dehydrating agent.
A less common, alternative approach involves starting from a pre-formylated precursor, N-(4-(trifluoromethyl)-2-formylphenyl)formamide , and subsequently cyclizing it to the desired quinazolinone.
Tabulated Overview of Starting Materials and Synthetic Routes
For clarity and ease of comparison, the key starting materials, reagents, and typical reaction conditions for the primary synthetic routes are summarized in the table below.
| Starting Material | Reagents/Conditions | Intermediate(s) | Product | Reported Yield (%) | Reference(s) |
| 2-Amino-4-(trifluoromethyl)benzoic acid | Formamide, heat | N/A (One-pot) | This compound | Varies | General Method |
| 2-Amino-4-(trifluoromethyl)benzoic acid | 1. Formic acid, heat2. Dehydrating agent (e.g., Ac₂O), heat | N-(2-carboxy-5-(trifluoromethyl)phenyl)formamide | This compound | Varies | General Method |
| N-(4-(trifluoromethyl)-2-formylphenyl)formamide | Ammonia or an ammonia source | Imine intermediate | This compound | Varies | Alternative Method |
Detailed Experimental Protocols
Protocol 1: One-Step Synthesis from 2-Amino-4-(trifluoromethyl)benzoic acid
-
Reaction: A mixture of 2-amino-4-(trifluoromethyl)benzoic acid (1.0 eq) and an excess of formamide (5-10 eq) is heated at 150-180 °C for 2-4 hours.
-
Work-up: The reaction mixture is cooled to room temperature, and water is added to precipitate the product. The solid is collected by filtration, washed with water, and then dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Protocol 2: Two-Step Synthesis via N-formyl Intermediate
-
Step 1: Formation of N-(2-carboxy-5-(trifluoromethyl)phenyl)formamide
-
2-amino-4-(trifluoromethyl)benzoic acid (1.0 eq) is heated in an excess of formic acid at reflux for 2-4 hours.
-
The excess formic acid is removed under reduced pressure to yield the crude N-formyl intermediate.
-
-
Step 2: Cyclization to this compound
-
The crude N-(2-carboxy-5-(trifluoromethyl)phenyl)formamide is heated with a dehydrating agent, such as acetic anhydride, at reflux for 1-2 hours.
-
The reaction mixture is cooled, and the product is precipitated by the addition of water. The solid is collected by filtration, washed, and dried.
-
Purification is performed as described in Protocol 1.
-
Synthetic Workflow Diagrams
To visually represent the logical flow of the synthetic pathways, the following diagrams have been generated using the DOT language.
Caption: One-Step Synthesis of this compound.
Caption: Two-Step Synthesis of this compound.
Caption: Alternative Synthesis from a Pre-formylated Precursor.
Conclusion
The synthesis of this compound is readily achievable through well-established synthetic methodologies, primarily utilizing 2-amino-4-(trifluoromethyl)benzoic acid as the key starting material. The choice between a one-step or two-step approach will depend on factors such as desired purity, scalability, and available resources. The trifluoromethyl substituent imparts unique electronic properties that make this quinazolinone derivative a valuable building block for the development of novel therapeutic agents. This guide provides the foundational knowledge for researchers to embark on the synthesis and further exploration of this important heterocyclic compound.
References
Synthesis from 2-amino-4-(trifluoromethyl)benzoic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-(trifluoromethyl)benzoic acid is a valuable and versatile building block in synthetic organic chemistry, particularly in the construction of a variety of heterocyclic compounds. The presence of the trifluoromethyl group, a key pharmacophore, often imparts unique physicochemical and biological properties to the resulting molecules, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This technical guide provides a comprehensive overview of the synthetic utility of 2-amino-4-(trifluoromethyl)benzoic acid, focusing on the preparation of quinazolinone derivatives and other relevant nitrogen-containing heterocycles. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways are presented to aid researchers in the design and execution of novel synthetic strategies.
Core Synthetic Applications: Quinazolinone Derivatives
A primary application of 2-amino-4-(trifluoromethyl)benzoic acid is in the synthesis of quinazolinone scaffolds, which are prevalent in numerous biologically active compounds.[1][2][3] These derivatives have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3][4]
Synthesis of 2-Substituted-7-(trifluoromethyl)quinazolin-4(3H)-ones
A common and straightforward approach to 2-substituted quinazolinones involves the cyclocondensation of 2-amino-4-(trifluoromethyl)benzoic acid with various reagents.
One of the most direct methods involves the reaction with chloroacetyl chloride to yield 2-chloromethyl-7-(trifluoromethyl)quinazolin-4(3H)-one. This intermediate serves as a versatile precursor for further functionalization.
Experimental Protocol: Synthesis of 2-Chloromethyl-7-(trifluoromethyl)quinazolin-4(3H)-one
A mixture of 2-amino-4-(trifluoromethyl)benzoic acid and chloroacetyl chloride is heated, typically in the absence of a solvent or in a high-boiling solvent, to facilitate the initial acylation followed by cyclization. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.
| Reactant | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Amino-4-(trifluoromethyl)benzoic acid | 1 | None | 140-150 | 2-3 | ~85 |
| Chloroacetyl chloride | 1.5-2.0 |
Table 1: Reaction conditions for the synthesis of 2-chloromethyl-7-(trifluoromethyl)quinazolin-4(3H)-one.
Synthesis of Fused Tricyclic Quinazolinones
Further elaboration of the quinazolinone core can lead to the formation of fused polycyclic systems, which are of significant interest in medicinal chemistry due to their rigid structures and potential for enhanced biological activity.
Tricyclic pyridazino[1,6-b]quinazolinone derivatives, which have shown potent anticancer activity, can be synthesized from appropriately substituted quinazolinone precursors. [5]While a direct synthesis from 2-amino-4-(trifluoromethyl)benzoic acid is not explicitly detailed, the general strategy involves the construction of a 3-aminoquinazolinone intermediate followed by cyclization with a suitable 1,3-dicarbonyl compound.
Conceptual Workflow for the Synthesis of Tricyclic Quinazolinones
This workflow outlines a potential pathway to tricyclic quinazolinones, starting from the foundational 2-amino-4-(trifluoromethyl)benzoic acid.
Biological Significance and Signaling Pathways
Quinazolinone derivatives are known to interact with a variety of biological targets, leading to their diverse pharmacological effects. For instance, certain quinazolinones act as inhibitors of enzymes such as thymidylate synthase and poly-(ADP-ribose) polymerase (PARP), which are crucial for DNA synthesis and repair, making them attractive targets for anticancer therapies. O[3]thers have been shown to inhibit tyrosine kinases, which are key components of cellular signaling pathways that regulate cell growth, proliferation, and differentiation.
[3]The specific signaling pathways affected by quinazolinones derived from 2-amino-4-(trifluoromethyl)benzoic acid would depend on the final structure of the molecule. For example, a 7-(trifluoromethyl)quinazolinone designed to target a specific kinase would inhibit the downstream signaling cascade regulated by that kinase, potentially leading to apoptosis or cell cycle arrest in cancer cells.
DOT Script for a Generic Kinase Inhibition Pathway
Conclusion
2-Amino-4-(trifluoromethyl)benzoic acid is a highly valuable starting material for the synthesis of a diverse range of heterocyclic compounds, with quinazolinones being a prominent and well-studied class. The methodologies presented in this guide, including direct cyclocondensation and multicomponent reactions, offer efficient and versatile routes to these important scaffolds. The incorporation of the trifluoromethyl group is a key feature that often enhances the biological activity of the resulting molecules. Further exploration of the synthetic potential of this building block is likely to lead to the discovery of novel compounds with significant therapeutic potential. Researchers are encouraged to utilize the provided protocols and workflows as a foundation for their own synthetic endeavors in the fields of medicinal chemistry and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridazino[1,6-b]quinazolinones as new anticancer scaffold: Synthesis, DNA intercalation, topoisomerase I inhibition and antitumor evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cyclization of 2-amino-4-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cyclization of 2-amino-4-(trifluoromethyl)benzonitrile, a key intermediate in the synthesis of various heterocyclic compounds with significant potential in medicinal chemistry. The presence of the trifluoromethyl group imparts unique properties to the resulting molecules, influencing their biological activity and pharmacokinetic profiles. This document details the primary cyclization pathways, experimental protocols, and the biological significance of the synthesized quinazoline derivatives, with a focus on their roles as inhibitors of key signaling pathways in cancer.
Core Cyclization Reactions
2-amino-4-(trifluoromethyl)benzonitrile serves as a versatile precursor for the synthesis of a range of 7-(trifluoromethyl)-substituted quinazoline derivatives. The cyclization reactions involve the annulation of a pyrimidine ring onto the aminobenzonitrile core. The nature of the second reactant dictates the final heterocyclic scaffold. This guide will focus on three primary cyclization routes:
-
Formation of 7-(trifluoromethyl)quinazolin-4(3H)-one: Achieved through reaction with a one-carbon source, typically formamide or formic acid.
-
Formation of 7-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione: Accomplished by reaction with urea under thermal conditions.
-
Formation of 2-thioxo-7-(trifluoromethyl)quinazolin-4(1H,3H)-one: Realized through cyclization with carbon disulfide.
These core structures are valuable scaffolds for further functionalization in the development of targeted therapeutics.
Experimental Protocols
The following protocols are detailed methodologies for the key cyclization reactions of 2-amino-4-(trifluoromethyl)benzonitrile.
Synthesis of this compound
This protocol describes the synthesis via reaction with formamide, a common method for constructing the quinazolin-4(3H)-one core.
Reaction:
A representative reaction for the synthesis of a quinazolin-4(3H)-one.
Materials:
-
2-amino-4-(trifluoromethyl)benzonitrile
-
Formamide
-
Ethanol
-
Hydrochloric acid (for pH adjustment)
-
Deionized water
Procedure:
-
A mixture of 2-amino-4-(trifluoromethyl)benzonitrile (1.0 eq) and formamide (10-20 eq) is placed in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated to 150-190 °C and stirred for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The mixture is poured into ice-water, and the resulting precipitate is collected by vacuum filtration.
-
The crude product is washed with cold water and then recrystallized from ethanol or an ethanol/water mixture to afford the pure this compound.
Synthesis of 7-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione
This protocol details the synthesis using urea, a common reagent for the formation of quinazoline-2,4-diones.
Reaction:
Synthesis of a quinazoline-2,4(1H,3H)-dione derivative.
Materials:
-
2-amino-4-(trifluoromethyl)benzonitrile
-
Urea
-
Pyridine (as solvent)
-
Hydrochloric acid (for acidification)
-
Deionized water
Procedure:
-
A mixture of 2-amino-4-(trifluoromethyl)benzonitrile (1.0 eq) and urea (2.0-3.0 eq) is heated at 180-200 °C in a sealed tube or a high-boiling solvent like pyridine for 4-8 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
If a solvent is used, it is removed under reduced pressure.
-
The residue is treated with water and acidified with dilute hydrochloric acid to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Synthesis of 2-thioxo-7-(trifluoromethyl)quinazolin-4(1H,3H)-one
This protocol describes the cyclization with carbon disulfide to yield the 2-thioxo derivative.
Reaction:
Formation of a 2-thioxo-quinazolin-4(1H,3H)-one.
Materials:
-
2-amino-4-(trifluoromethyl)benzonitrile
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH) or Pyridine
-
Ethanol
-
Hydrochloric acid
-
Deionized water
Procedure:
-
To a solution of 2-amino-4-(trifluoromethyl)benzonitrile (1.0 eq) in ethanol, potassium hydroxide (1.2 eq) and carbon disulfide (1.5 eq) are added.
-
The mixture is refluxed for 6-12 hours, with reaction progress monitored by TLC.
-
After cooling, the solvent is evaporated under reduced pressure.
-
The residue is dissolved in water and acidified with dilute hydrochloric acid to precipitate the product.
-
The solid is filtered, washed with water, and dried.
-
Purification is achieved by recrystallization from a suitable solvent such as ethanol or acetic acid.
Data Presentation
The following tables summarize the available quantitative and spectroscopic data for the synthesized compounds.
Table 1: Spectroscopic Data for this compound
| Data Type | Values |
| ¹H NMR (DMSO-d₆) | δ 12.70 (s, 1H), 8.18 (d, J = 7.2 Hz, 2H), 7.84 (dd, J = 8.6, 3.2 Hz, 2H), 7.74 (td, J = 8.7, 2.9 Hz, 1H), 7.58 (dt, J = 14.5, 7.0 Hz, 3H).[1] |
| ¹³C NMR (DMSO-d₆) | δ 162.16, 161.41, 159.46, 152.31, 146.08, 133.00, 131.89, 130.81, 130.75, 129.08, 128.21, 123.63, 123.43, 122.67, 122.61, 111.07, 110.89.[1] |
| ¹⁹F NMR (DMSO-d₆) | δ -113.50.[1] |
| Yield | Not explicitly reported for this specific reaction, but similar reactions typically yield 60-80%. |
Table 2: Spectroscopic Data for 7-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione
| Data Type | Values |
| ¹H NMR (DMSO-d₆) | δ 11.54 (brs, 1H), 11.40 (brs, 1H), 8.09 (d, J = 8.4 Hz, 1H), 7.49 (dd, J = 8.4, 1.6 Hz, 1H), 7.46 (s, 1H).[2] |
| ¹³C NMR (DMSO-d₆) | δ 162.1, 150.2, 141.3, 134.2 (q, J(F,C) = 32 Hz), 128.8, 123.4 (q, J(F,C) = 271 Hz), 118.4, 117.5, 112.3.[2] |
| HRMS (ESI) | m/z calcd for C₉H₆F₃N₂O₂ [M + H]⁺ 231.0371, found 231.0376.[2] |
| Yield | 27% (as reported in one study for a DMAP-catalyzed synthesis from the corresponding aminobenzamide).[2] |
Table 3: Anticipated Spectroscopic Data for 2-thioxo-7-(trifluoromethyl)quinazolin-4(1H,3H)-one
| Data Type | Anticipated Values |
| ¹H NMR | Resonances for aromatic protons and two NH protons, with chemical shifts influenced by the thione group. |
| ¹³C NMR | A characteristic signal for the C=S carbon typically in the range of 175-185 ppm, in addition to aromatic and trifluoromethyl carbon signals. |
| Mass Spec. | Molecular ion peak corresponding to the exact mass of C₉H₅F₃N₂OS. |
| Yield | Yields for similar thioxoquinazoline syntheses are generally moderate to good. |
Biological Significance and Signaling Pathways
Quinazoline derivatives are a well-established class of pharmacologically active compounds, with many exhibiting potent anticancer properties. The introduction of a trifluoromethyl group at the 7-position can significantly enhance their biological activity, often by improving metabolic stability and binding affinity to target proteins.
Inhibition of Receptor Tyrosine Kinases (RTKs)
Many quinazoline derivatives are known to be potent inhibitors of receptor tyrosine kinases (RTKs), which are crucial components of signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many cancers.
-
Epidermal Growth Factor Receptor (EGFR): Trifluoromethyl-substituted quinazolines have been shown to be effective inhibitors of EGFR.[3][4] Overexpression of EGFR is common in various cancers, and its inhibition can lead to cell cycle arrest and apoptosis.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Quinazoline derivatives can also inhibit VEGFR-2, a key mediator of angiogenesis.[5][6][7][8][9] By blocking VEGFR-2, these compounds can inhibit the formation of new blood vessels that supply tumors with nutrients and oxygen, thereby impeding tumor growth and metastasis.
Inhibition of EGFR and VEGFR-2 signaling pathways.
Inhibition of Poly(ADP-ribose) Polymerase (PARP)
Recent studies have highlighted the potential of quinazolinone scaffolds as inhibitors of Poly(ADP-ribose) polymerase (PARP), particularly PARP-1.[1][10][11][12][13] PARP enzymes are involved in DNA repair, and their inhibition can lead to synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.
Inhibition of the PARP-1 DNA repair pathway.
Conclusion
The cyclization of 2-amino-4-(trifluoromethyl)benzonitrile provides a versatile and efficient route to a variety of 7-(trifluoromethyl)-substituted quinazoline derivatives. These compounds are of significant interest to the drug discovery and development community due to their demonstrated potential as potent inhibitors of key signaling pathways implicated in cancer, including those mediated by EGFR, VEGFR-2, and PARP-1. The experimental protocols and data presented in this guide offer a solid foundation for researchers to synthesize and further explore the therapeutic potential of this important class of heterocyclic compounds. Further structure-activity relationship (SAR) studies on these scaffolds are warranted to optimize their potency and selectivity for various biological targets.
References
- 1. Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors - Guleria - Combinatorial Chemistry & High Throughput Screening [rjpbr.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. mdpi.com [mdpi.com]
- 9. Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]
- 10. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05943A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activities of Novel Quinazolinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazolinone, a fused heterocyclic system composed of benzene and pyrimidine rings, is recognized as a "privileged structure" in medicinal chemistry.[1] This scaffold is a versatile core for designing bioactive molecules, leading to a wide spectrum of pharmacological activities.[2] Derivatives of quinazolinone have been extensively investigated and have shown significant potential as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents.[1][3] Several quinazolinone-based drugs, such as Gefitinib, Erlotinib, and Lapatinib, are already in clinical use, primarily for cancer therapy, underscoring the therapeutic importance of this molecular framework.[3][4] This guide provides an in-depth technical overview of the recent advancements in the biological evaluation of novel quinazolinone derivatives, focusing on their mechanisms of action, quantitative biological data, and the experimental protocols used for their assessment.
General Workflow: From Synthesis to Biological Evaluation
The discovery pipeline for new quinazolinone-based therapeutic agents typically follows a multi-step process. It begins with the chemical synthesis of novel derivatives, often employing techniques like microwave-assisted reactions or multi-component one-pot synthesis.[2] Following structural confirmation, these compounds undergo computational (in silico) screening and a battery of in vitro and in vivo biological assays to determine their efficacy and mechanism of action.
Anticancer Activity
Quinazolinone derivatives are most renowned for their potent anticancer properties, targeting various hallmarks of cancer.[4] The primary mechanisms include the inhibition of key signaling kinases like EGFR and the disruption of microtubule dynamics.[1][5]
Mechanism of Action
A. Epidermal Growth Factor Receptor (EGFR) Inhibition: Many quinazolinone derivatives function as tyrosine kinase inhibitors (TKIs) by competing with ATP at the catalytic site of EGFR.[6] This inhibition blocks downstream signaling pathways, such as PI3K/Akt and Ras/MAPK, which are crucial for cancer cell proliferation, survival, and migration.[7] Docking studies confirm that the quinazolinone scaffold fits effectively into the EGFR kinase domain.[5]
B. Tubulin Polymerization Inhibition: Certain quinazolinone derivatives disrupt the formation of the mitotic spindle by inhibiting tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis.[3][8] These compounds often bind to the colchicine binding site on β-tubulin, preventing the curved-to-straight conformational transition required for microtubule formation.[9][10]
Quantitative Data: Anticancer Activity
The antiproliferative effects of novel quinazolinone derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values against various human cancer cell lines.
| Compound ID | Target/Mechanism | Cell Line | IC50 / GI50 (µM) | Reference |
| 1b, 1d | EGFR Kinase | A431 (Skin) | Selective toxicity to cancer cells | [11] |
| Compound 18 | Not specified | MGC-803 (Gastric) | 0.85 | [3][12] |
| 5a-5r series | EGFRwt-TK | A549 (Lung) | 0.35 - 19.46 | [5] |
| Compound Q19 | Tubulin Polymerization | HT-29 (Colon) | 0.051 | [10] |
| Compound E | EGFR & Tubulin | MCF-7 (Breast) | 0.43 | [8] |
| Compound G | EGFR & Tubulin | MDA-MB-231 (Breast) | 0.51 | [8] |
| Compound 7j | Tubulin Polymerization | DU-145 (Prostate) | 0.05 | [9] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.
Objective: To determine the IC50 value of novel quinazolinone derivatives.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HT-29).
-
Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS).
-
96-well microtiter plates.
-
Test quinazolinone compounds, dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or acidic isopropanol).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include wells for vehicle control (DMSO) and untreated control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the control. Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Antimicrobial Activity
Quinazolinone derivatives have demonstrated broad-spectrum activity against various pathogenic bacteria and fungi.[1][13] Their development is crucial in the face of rising antimicrobial resistance.[14]
Mechanism of Action
A key antibacterial mechanism for quinazolinones is the inhibition of DNA gyrase (a type II topoisomerase).[14] This enzyme is essential for bacterial DNA replication, recombination, and repair by introducing negative supercoils into the DNA.[14] By inhibiting this enzyme, the compounds disrupt DNA synthesis, leading to bacterial cell death.[1][14] Some derivatives may also interfere with the integrity of the microbial cell wall.[1]
Quantitative Data: Antimicrobial Activity
The antimicrobial potency is measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth.
| Compound ID | Organism | MIC (µg/mL) | Reference |
| 1a, 1b | Candida albicans | Effective | [11] |
| 1a, 1b | Staphylococcus aureus | Effective | [11] |
| Compound II | Gram-positive bacteria | Potent activity | [1] |
| 4a, 5a, 5c, 5d | Escherichia coli | 1 - 16 | [14] |
| 4-6, 19-21, 24 | Gram-positive bacteria | Broad-spectrum activity | [13] |
| A-1 | S. aureus, S. pyogenes | "Very good activity" | [15] |
| A-4 | P. aeruginosa, A. niger | "Excellent activity" | [15] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is a standardized technique for determining the MIC of antimicrobial agents.
Objective: To determine the MIC of quinazolinone derivatives against bacterial and fungal strains.
Materials:
-
Bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans).
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
Sterile 96-well microtiter plates.
-
Test compounds dissolved in DMSO.
-
Standard antibiotic/antifungal (e.g., Amoxicillin, Clotrimazole).[14]
-
Bacterial/fungal inoculum standardized to ~5 x 10^5 CFU/mL.
Procedure:
-
Compound Dilution: Dispense 50 µL of sterile broth into all wells of a 96-well plate. Add 50 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate.
-
Inoculation: Add 50 µL of the standardized microbial inoculum to each well, resulting in a final volume of 100 µL.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance with a plate reader.
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases, and quinazolinones have emerged as promising candidates for the development of novel anti-inflammatory drugs.[16][17]
Mechanism of Action
The anti-inflammatory effects of quinazolinone derivatives are often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins.[2][18] Some newer derivatives have also been shown to target mitogen-activated protein kinases (MAPKs) like JNK3, which are key regulators of the inflammatory response.[19]
Quantitative Data: Anti-inflammatory Activity
Anti-inflammatory efficacy is often measured in vivo as the percentage of edema inhibition in the carrageenan-induced rat paw edema model.
| Compound ID | Assay | Result | Reference |
| Compound 21 | Carrageenan-induced paw edema | 32.5% inhibition | [18] |
| Compound 18 | Animal model of inflammatory pain | Good analgesic activity (IC50 = 42 nM) | [16] |
| 4-nitrostyryl derivative | Carrageenan-induced paw edema | 80.7% reduction in edema | [16] |
| 6-bromo-derivative | Carrageenan-induced paw edema | 59.61% inhibition | [16] |
| Compounds 4-11 | Carrageenan-induced paw edema | Moderate to high activity | [20] |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.[18][20]
Objective: To assess the anti-inflammatory effect of quinazolinone derivatives.
Materials:
-
Wistar albino rats (150-200g).
-
Test compounds and a standard drug (e.g., Ibuprofen, Phenylbutazone).
-
1% Carrageenan solution in sterile saline.
-
Plethysmometer.
Procedure:
-
Animal Grouping: Divide animals into groups: a control group, a standard drug group, and test groups for different doses of the quinazolinone compounds.
-
Compound Administration: Administer the test compounds and the standard drug orally (p.o.) or intraperitoneally (i.p.). The control group receives only the vehicle.
-
Inflammation Induction: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Anticonvulsant Activity
Quinazolinone derivatives, including the historically significant methaqualone, have been investigated for their effects on the central nervous system, particularly as anticonvulsant agents for the management of epilepsy.[21][22]
Mechanism of Action
The anticonvulsant activity of many quinazolinones is linked to their interaction with the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[23][24] By binding to the receptor, these compounds can enhance GABAergic inhibition, leading to a reduction in neuronal excitability and suppression of seizure activity.[23]
Quantitative Data: Anticonvulsant Activity
Efficacy in preclinical models is determined by the compound's ability to protect against chemically or electrically induced seizures.
| Compound ID | Seizure Model | Result | Reference |
| 5b, 5c, 5d | scPTZ & MES | High anticonvulsant activity | [23] |
| General series | MES | Protection against tonic hind limb extension | [25] |
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[24][26]
Objective: To evaluate the ability of quinazolinone derivatives to prevent tonic-clonic seizures.
Materials:
-
Test compounds and a standard drug (e.g., Diazepam, Sodium Valproate).[24][25]
-
An electroconvulsiometer with ear-clip or corneal electrodes.
Procedure:
-
Animal Grouping and Dosing: Divide mice into control, standard, and test groups. Administer the compounds (typically i.p.) 30-60 minutes before the test.[24][25]
-
Application of Stimulus: Apply a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the electrodes.[24][25]
-
Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Endpoint: The endpoint is the abolition of the tonic hind limb extension.
-
Analysis: Calculate the percentage of animals in each group that are protected from the tonic extension phase. This indicates the anticonvulsant activity of the compound.
Conclusion
The quinazolinone scaffold continues to be a highly productive framework for the discovery of novel therapeutic agents. The diverse biological activities, including potent anticancer, broad-spectrum antimicrobial, significant anti-inflammatory, and promising anticonvulsant effects, highlight its versatility and importance in medicinal chemistry. The ongoing exploration of structure-activity relationships, coupled with advanced screening methodologies and mechanistic studies, promises to yield next-generation quinazolinone derivatives with improved efficacy, selectivity, and safety profiles for treating a wide range of human diseases.
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ujpronline.com [ujpronline.com]
- 3. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Frontiers | Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 16. Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents | MDPI [mdpi.com]
- 17. ijfmr.com [ijfmr.com]
- 18. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
The Emergence of 7-(Trifluoromethyl) Substituted Quinazolinones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazolinone and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2] The quinazolinone scaffold is considered a privileged structure in drug discovery, forming the core of numerous approved drugs and clinical candidates.[2] Among the various substitutions on the quinazolinone ring, the incorporation of a trifluoromethyl (-CF3) group, particularly at the 7-position, has been a key strategy in the development of potent and selective therapeutic agents. The trifluoromethyl group is known to enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[3] This technical guide provides an in-depth overview of the discovery of 7-(trifluoromethyl) substituted quinazolinones, focusing on their synthesis, biological evaluation, and mechanisms of action.
Synthesis and Discovery
The synthesis of 7-(trifluoromethyl) substituted quinazolinones can be achieved through various synthetic routes. A common approach involves the use of trifluoromethyl-substituted anthranilic acid derivatives as starting materials.
General Synthetic Pathway
A prevalent method for the synthesis of 2,3-disubstituted 7-(trifluoromethyl)quinazolin-4(3H)-ones involves a base-promoted SNAr reaction of an ortho-fluorobenzamide with an amide, followed by cyclization.[4]
Caption: General workflow for the synthesis of 7-(trifluoromethyl)quinazolin-4(3H)-ones.
A notable example is the synthesis of 3-Methyl-2-(p-tolyl)-7-(trifluoromethyl)quinazolin-4(3H)-one.[4]
Experimental Protocols
Synthesis of 3-Methyl-2-(p-tolyl)-7-(trifluoromethyl)quinazolin-4(3H)-one[4]
Materials:
-
2-Fluoro-N-methyl-4-(trifluoromethyl)benzamide
-
p-Toluamide
-
Cesium Carbonate (Cs₂CO₃)
-
Dimethyl Sulfoxide (DMSO), freshly distilled
-
Ethyl acetate
-
Water
-
Nitrogen atmosphere
Procedure:
-
To a 25 mL tube equipped with a magnetic stirrer, add 2-fluoro-N-methyl-4-(trifluoromethyl)benzamide (1.0 mmol), p-toluamide (2.5 mmol), and Cs₂CO₃ (2.5 mmol).
-
Add freshly distilled DMSO (4.0 mL) under a nitrogen atmosphere.
-
Seal the tube and stir the reaction mixture at 135 °C for 24 hours in an oil bath.
-
After cooling to room temperature, pour the reaction mixture into a solvent mixture of water (50.0 mL) and ethyl acetate (20.0 mL).
-
Separate the two phases. The organic phase contains the desired product.
-
Further purification can be achieved through column chromatography.
Biological Activity and Data Presentation
7-(Trifluoromethyl) substituted quinazolinones have demonstrated a range of biological activities, with a significant focus on their potential as anticancer agents through the inhibition of various protein kinases.
Anticancer Activity
These compounds have been investigated as inhibitors of several kinases implicated in cancer progression, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth-Factor Receptor (VEGFR).[1][5]
| Compound ID | Target | IC50 (µM) | Cancer Cell Line | Reference |
| 1 | Mutant T790M/L858R EGFR | 0.031 | N/A | [6] |
| 5d | VEGFR-2 | N/A | HCT116 | [5] |
| 6.09 | HePG2 | [5] | ||
| 2.39 | Hela | [5] | ||
| 8.94 | MCF7 | [5] | ||
| 4.81 | [5] | |||
| 5m | VEGFR-2 | N/A | N/A | [5] |
Table 1: In vitro anticancer activity of selected 7-(trifluoromethyl) substituted quinazolinone derivatives.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for many anticancer quinazolinones is the inhibition of receptor tyrosine kinases, such as EGFR. This inhibition blocks downstream signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.[7][8]
EGFR Signaling Pathway Inhibition
Caption: Inhibition of the EGFR signaling pathway by 7-(trifluoromethyl) quinazolinones.
By inhibiting the phosphorylation of EGFR, these compounds effectively block the activation of downstream pathways such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.[8] This leads to a reduction in cell proliferation and survival, and can induce apoptosis.[9]
Induction of Apoptosis
Some quinazolinone derivatives have been shown to induce apoptosis through the mitochondrial pathway.[8] This involves the regulation of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases and subsequent programmed cell death.
Caption: Mitochondrial pathway of apoptosis induced by 7-(trifluoromethyl) quinazolinones.
Conclusion
The discovery and development of 7-(trifluoromethyl) substituted quinazolinones represent a significant advancement in the search for novel therapeutic agents. The strategic incorporation of the trifluoromethyl group has proven to be effective in enhancing the pharmacological properties of the quinazolinone scaffold. Continued research in this area, focusing on structure-activity relationship (SAR) studies and the exploration of novel biological targets, holds great promise for the future of targeted therapies, particularly in the field of oncology.
References
- 1. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 2. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dovepress.com [dovepress.com]
- 6. Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
- 9. Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of 7-(Trifluoromethyl)quinazolin-4(3H)-one: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazolin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of a trifluoromethyl group at the 7-position of the quinazolinone core is hypothesized to enhance metabolic stability and binding affinity to target proteins, making 7-(Trifluoromethyl)quinazolin-4(3H)-one a compound of significant interest for drug development. This technical guide provides a comprehensive overview of the in silico modeling approaches that can be applied to this specific molecule. While detailed experimental data for this compound is not extensively available in public-domain scientific literature, this document outlines established methodologies for its synthesis, and discusses potential biological targets and signaling pathways based on studies of structurally related quinazolinone derivatives. The guide also presents a generalized workflow for in silico analysis, including molecular docking and ADMET prediction, to serve as a blueprint for the virtual screening and development of this promising compound.
Introduction
Quinazolin-4(3H)-one and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry.[1] Their versatile biological activities have led to the development of several approved drugs for a variety of therapeutic areas. The incorporation of fluorine-containing functional groups, such as the trifluoromethyl group, is a common strategy in drug design to improve key pharmacokinetic and pharmacodynamic properties. The trifluoromethyl group, in particular, can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets.
This guide focuses on the in silico modeling of a specific analog, this compound (CAS 16499-58-4). While this compound is commercially available for research purposes, there is a notable lack of published, in-depth experimental and computational studies specifically dedicated to it.[3][4][5][6][7] Therefore, this document will leverage the wealth of information available for the broader class of quinazolinone derivatives to propose a robust framework for the in silico evaluation of this molecule. The methodologies and potential biological activities discussed herein are based on established research on analogous compounds and are intended to provide a strategic direction for future research and development efforts.
Synthesis and Characterization
General Synthetic Protocol:
A plausible synthetic route for this compound would involve the following key steps:
-
Starting Material: The synthesis would commence with 2-amino-4-(trifluoromethyl)benzoic acid.
-
Cyclization: This substituted anthranilic acid can be cyclized using formamide or formamidine acetate under heating conditions. This reaction leads to the formation of the desired quinazolinone ring system.
Reaction Scheme (Hypothetical):
Figure 1. Hypothetical synthesis of this compound.
Characterization of the final product would be carried out using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm the molecular structure and purity.[8]
In Silico Modeling Workflow
In the absence of specific experimental data for this compound, a robust in silico modeling workflow is essential to predict its biological activity and pharmacokinetic properties. This section outlines a comprehensive computational approach.
Figure 2. In silico modeling workflow for this compound.
3.1. Target Identification and Preparation
Based on the known biological activities of quinazolinone derivatives, several potential protein targets can be investigated. These include, but are not limited to, kinases such as Epidermal Growth Factor Receptor (EGFR), Aurora Kinase A, and Cyclin-Dependent Kinase 2 (CDK2), as well as other enzymes like poly(ADP-ribose) polymerase-1 (PARP-1).[9][10][11][12][13]
Experimental Protocol: Protein Preparation
-
Selection: Choose a suitable crystal structure of the target protein from the Protein Data Bank (PDB).
-
Preprocessing: Remove water molecules, co-ligands, and any non-essential ions from the PDB file.
-
Protonation: Add hydrogen atoms to the protein structure, assigning appropriate protonation states to ionizable residues at a physiological pH.
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes.
3.2. Molecular Docking
Molecular docking simulations are performed to predict the binding mode and affinity of this compound to the active site of the selected target protein.
Experimental Protocol: Molecular Docking
-
Ligand Preparation: Generate the 3D structure of this compound and perform energy minimization.
-
Grid Generation: Define the binding site on the target protein and generate a grid box that encompasses this area.
-
Docking Simulation: Use a docking program (e.g., AutoDock, Glide, GOLD) to dock the ligand into the prepared protein active site.
-
Pose Analysis: Analyze the resulting docking poses based on their predicted binding energies (docking scores) and the nature of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).
Table 1: Representative Docking Scores of Quinazolinone Derivatives against Kinase Targets
| Compound Class | Target Protein | Docking Score (kcal/mol) (Representative) | Reference |
| Quinazolinone-morpholine hybrids | VEGFR1 | -11.744 | [7] |
| Quinazolinone-morpholine hybrids | VEGFR2 | -12.407 | [7] |
| Quinazolinone-morpholine hybrids | EGFR | -10.359 | [7] |
| Quinazolinone analogs | EGFR | -163.729 to -169.796 (arbitrary units) | [5] |
3.3. ADMET Prediction
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound can be predicted using various in silico tools. These predictions are crucial for assessing the drug-likeness of the compound.
Experimental Protocol: ADMET Prediction
-
Input: Provide the 2D or 3D structure of the compound to an ADMET prediction software or web server (e.g., SwissADME, pkCSM, StarDrop).
-
Calculation: The software calculates various physicochemical and pharmacokinetic parameters.
-
Analysis: Evaluate the predicted properties against established thresholds for drug-likeness (e.g., Lipinski's Rule of Five).
Table 2: Predicted ADMET Properties for Representative Quinazolinone Derivatives
| Property | Predicted Value Range (Representative) | Reference |
| Blood-Brain Barrier (BBB) Permeability | -0.4 to -1.76 | [1] |
| Madin-Darby Canine Kidney (MDCK) Cell Permeability | 93 - 3535 (nm/s) | [1] |
| Human Oral Absorption | 77 - 100% | [1] |
Potential Biological Activities and Signaling Pathways
Based on extensive research on the quinazolinone scaffold, this compound is anticipated to exhibit significant anticancer activity. The primary mechanism of action for many quinazolinone derivatives is the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[10]
4.1. Kinase Inhibition
The quinazolinone core is a well-established ATP-competitive inhibitor of several kinases. The nitrogen atoms at positions 1 and 3 of the quinazolinone ring often form key hydrogen bond interactions with the hinge region of the kinase domain.
Figure 3. Mechanism of kinase inhibition by quinazolinone derivatives.
4.2. Signaling Pathways
By inhibiting key kinases, this compound could potentially modulate several critical cancer-related signaling pathways:
-
EGFR Signaling Pathway: Inhibition of EGFR can block downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are pivotal for cell proliferation, survival, and angiogenesis.[3]
-
Cell Cycle Regulation: Targeting kinases like Aurora Kinase A and CDK2 can lead to cell cycle arrest, typically at the G2/M phase, and subsequently induce apoptosis.[9]
Table 3: Biological Activities of Representative Quinazolinone Derivatives
| Compound Class | Target/Activity | IC50 (µM) (Representative) | Cell Line | Reference |
| Quinazolin-4(3H)-one derivative | CDK2 Inhibition | 0.173 ± 0.012 | - | [1] |
| Quinazolin-4(3H)-one derivative | EGFR Inhibition | 0.097 ± 0.019 | - | [1] |
| Quinazolin-4(3H)-one derivative | Cytotoxicity | 0.20 ± 0.02 | MCF-7 | [1] |
| Quinazolin-4(3H)-one derivative | Cytotoxicity | 0.14 ± 0.03 | A2780 | [1] |
| Quinazolinone-morpholine hybrid | Cytotoxicity | 2.83 | A549 | [7] |
| Quinazolin-4(3H)-one derivative | USP7 Inhibition | 0.595 | - | [12] |
Conclusion
While specific experimental data on this compound remains to be published, the extensive body of research on the quinazolinone scaffold provides a strong foundation for its investigation as a potential therapeutic agent. The in silico modeling workflow presented in this guide offers a rational and efficient approach to predict its biological activities, binding interactions, and pharmacokinetic properties. The anticipated anticancer effects, likely mediated through the inhibition of key protein kinases and the modulation of critical signaling pathways, position this compound as a promising candidate for further preclinical and clinical development. This technical guide serves as a valuable resource for researchers and drug development professionals to initiate and advance the study of this compound.
References
- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer [mdpi.com]
- 3. arctomsci.com [arctomsci.com]
- 4. This compound | 16499-58-4 [chemicalbook.com]
- 5. Quinazoline Derivatives - Heterocyclic Building Blocks (19) [myskinrecipes.com]
- 6. 16499-58-4|this compound|BLD Pharm [bldpharm.com]
- 7. This compound(16499-58-4) 1H NMR spectrum [chemicalbook.com]
- 8. Exploring new quinazolin-4(3H)-one derivatives as CDK2 inhibitors: Design, synthesis, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)-one derivatives as novel USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Synthesis of 7-(Trifluoromethyl)quinazolin-4(3H)-one
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed and reliable protocol for the synthesis of 7-(Trifluoromethyl)quinazolin-4(3H)-one, a key intermediate in the development of pharmacologically active compounds. This document outlines two effective methods: a classical thermal approach and a modern microwave-assisted synthesis.
Introduction
Quinazolin-4(3H)-one derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic drugs. These scaffolds exhibit a wide range of biological activities, making them privileged structures in medicinal chemistry and drug discovery. The introduction of a trifluoromethyl group at the 7-position can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, often enhancing its therapeutic potential.
This protocol details the synthesis of this compound via the Niementowski reaction, a straightforward and efficient method involving the condensation of 2-amino-4-(trifluoromethyl)benzoic acid with formamide.[1][2]
Reaction Scheme
The synthesis proceeds via the thermal condensation and cyclization of 2-amino-4-(trifluoromethyl)benzoic acid with formamide, which acts as both a reactant and a solvent.
Figure 1: Synthesis of this compound from 2-amino-4-(trifluoromethyl)benzoic acid and formamide.
Data Presentation: Reagents and Conditions
The following table summarizes the key quantitative data and conditions for the synthesis protocols.
| Parameter | Method A: Conventional Heating | Method B: Microwave-Assisted Synthesis |
| Starting Material | 2-Amino-4-(trifluoromethyl)benzoic acid | 2-Amino-4-(trifluoromethyl)benzoic acid |
| Reagent/Solvent | Formamide (excess) | Formamide (excess) |
| Reactant Molar Ratio | 1 : 20 (approx.) | 1 : 20 (approx.) |
| Temperature | 150-160 °C | 180 °C (max) |
| Reaction Time | 4-6 hours | 15-20 minutes |
| Typical Yield | Moderate to Good | Good to Excellent |
| Work-up | Aqueous precipitation | Aqueous precipitation |
| Purification | Recrystallization | Recrystallization |
Experimental Protocols
Materials and Equipment
-
Reactants: 2-Amino-4-(trifluoromethyl)benzoic acid (CAS: 402-13-1), Formamide (CAS: 75-12-7)[3][4]
-
Solvents: Ethanol, Deionized Water
-
Equipment (Method A): Round-bottom flask, reflux condenser, heating mantle with magnetic stirrer, thermometer.
-
Equipment (Method B): Microwave reactor vial, dedicated microwave synthesizer.
-
General Equipment: Beakers, flasks, Buchner funnel, vacuum filtration apparatus, rotary evaporator, melting point apparatus.
Method A: Conventional Heating Protocol
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-(trifluoromethyl)benzoic acid (2.05 g, 10 mmol).
-
Reagent Addition: Add formamide (8 mL, approx. 200 mmol) to the flask.
-
Heating: Heat the reaction mixture with stirring in a pre-heated oil bath or heating mantle to 150-160 °C.
-
Reaction Monitoring: Maintain the temperature and continue stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture slowly into 100 mL of cold deionized water with stirring.
-
Isolation: A precipitate will form. Collect the solid product by vacuum filtration using a Buchner funnel and wash it thoroughly with cold deionized water (3 x 20 mL).
-
Purification: Dry the crude product in a vacuum oven. Recrystallize the solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure this compound.
Method B: Microwave-Assisted Synthesis Protocol
-
Reaction Setup: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 2-amino-4-(trifluoromethyl)benzoic acid (410 mg, 2 mmol).
-
Reagent Addition: Add formamide (2 mL, approx. 50 mmol) to the vial and cap it securely.
-
Microwave Irradiation: Place the vial in the microwave synthesizer. Irradiate the mixture at 180 °C for 15-20 minutes with stirring.[5]
-
Work-up: After the reaction is complete, cool the vial to room temperature using compressed air. Carefully uncap the vial in a fume hood and pour the contents into 50 mL of cold deionized water with stirring.
-
Isolation: Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold deionized water (3 x 10 mL).
-
Purification: Dry the crude product and recrystallize from ethanol to yield the purified product.
Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
¹H NMR and ¹⁹F NMR: To confirm the chemical structure and the presence of the trifluoromethyl group.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point (m.p.): To assess purity.
Safety Precautions
-
Conduct all steps of the experiment in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Formamide is a teratogen and should be handled with extreme care. Avoid inhalation and skin contact.
-
Microwave synthesis should be performed using a dedicated microwave reactor with appropriate safety features to prevent pressure buildup.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 2-AMINO-4-(TRIFLUOROMETHYL)BENZOIC ACID CAS#: 402-13-1 [m.chemicalbook.com]
- 4. 2-Amino-4-(trifluoromethyl)benzoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 7-(Trifluoromethyl)quinazolin-4(3H)-one as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 7-(Trifluoromethyl)quinazolin-4(3H)-one as a potential kinase inhibitor. Due to the limited availability of data for this specific molecule, this document leverages findings from closely related quinazolin-4(3H)-one derivatives to project its likely biological activities, target kinases, and relevant experimental protocols.
Introduction
The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved kinase inhibitors.[1][2] Derivatives of this scaffold have demonstrated potent inhibitory activity against a range of protein kinases implicated in cancer and other diseases. The introduction of a trifluoromethyl group at the 7-position is anticipated to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its potency and pharmacokinetic profile. This document outlines the potential applications and experimental procedures for investigating this compound as a kinase inhibitor.
Potential Kinase Targets and Data Presentation
Based on the known activity of structurally similar quinazolin-4(3H)-one derivatives, this compound is predicted to exhibit inhibitory activity against several key kinases involved in oncogenic signaling pathways. The primary expected targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinase 2 (CDK2), and Aurora Kinase A.[3][4][5][6]
Table 1: Representative Kinase Inhibitory Activity of Quinazolin-4(3H)-one Derivatives
| Kinase Target | Representative IC50 (µM) | Reference Compound(s) |
| EGFR | 0.097 ± 0.019 | Quinazolin-4(3H)-one derivative |
| VEGFR-2 | 0.340 ± 0.04 | Quinazolin-4(3H)-one derivative |
| CDK2 | 0.173 ± 0.012 | Quinazolin-4(3H)-one derivative |
| Aurora Kinase A | Not explicitly quantified, but potent inhibition observed | BIQO-19 (a quinazolin-4(3H)-one derivative) |
Note: The IC50 values presented are for representative quinazolin-4(3H)-one derivatives and may not be directly reflective of the activity of this compound. Experimental validation is required.[3][4][7]
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound can be adapted from established methods for quinazolinone synthesis.[8][9][10] A common approach involves the condensation of an appropriately substituted anthranilic acid with a suitable one-carbon source, such as formamide or orthoformates.
Protocol: Synthesis via Anthranilic Acid and Formamide
-
Starting Material: 2-Amino-4-(trifluoromethyl)benzoic acid.
-
Reaction: A mixture of 2-amino-4-(trifluoromethyl)benzoic acid (1 equivalent) and formamide (10-20 equivalents) is heated at 150-180 °C for 2-4 hours.
-
Work-up: The reaction mixture is cooled to room temperature, and the resulting solid is triturated with water or a suitable organic solvent (e.g., ethanol).
-
Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Synthesis workflow for this compound.
In Vitro Kinase Inhibition Assay
To determine the inhibitory potency of this compound against target kinases, a variety of assay formats can be employed. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
Protocol: ADP-Glo™ Kinase Assay (Promega)
-
Reagent Preparation: Prepare kinase buffer, ATP solution, substrate solution, and the test compound at various concentrations.
-
Kinase Reaction: In a 384-well plate, add the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ATP Depletion Measurement: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Analysis: Measure luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Calculate IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Workflow for an in vitro kinase inhibition assay.
Cell-Based Proliferation Assay
To assess the anti-proliferative effects of the compound on cancer cells, a cell viability assay is performed. This assay determines the concentration of the compound required to inhibit cell growth by 50% (GI50).
Protocol: Sulforhodamine B (SRB) Assay
-
Cell Seeding: Plate cancer cells (e.g., A549 lung cancer cells for EGFR/VEGFR targeting, or HCT116 colon cancer cells for Aurora Kinase targeting) in 96-well plates and allow them to adhere overnight.[11]
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.
-
Cell Fixation: Fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with Sulforhodamine B (SRB) solution.
-
Wash and Solubilize: Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value.
Signaling Pathways
The inhibition of the aforementioned kinases by this compound would likely impact several critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
-
EGFR Signaling Pathway: Inhibition of EGFR would block downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival.[2]
-
VEGFR-2 Signaling Pathway: By inhibiting VEGFR-2, the compound can disrupt the signaling cascade that promotes angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[4]
-
Cell Cycle Regulation: Inhibition of CDK2 and Aurora Kinase A would lead to cell cycle arrest, primarily at the G1/S and G2/M checkpoints, respectively, thereby preventing cancer cell division.[5][6]
Potential signaling pathways inhibited by the compound.
Conclusion
While specific experimental data for this compound is not yet available in the public domain, the extensive research on the quinazolin-4(3H)-one scaffold provides a strong foundation for its investigation as a kinase inhibitor. The protocols and potential targets outlined in these application notes offer a clear roadmap for researchers to synthesize, characterize, and evaluate the biological activity of this promising compound. Further studies are warranted to elucidate its precise kinase selectivity profile, mechanism of action, and therapeutic potential.
References
- 1. Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of new quinazolin-4(3H)-ones as VEGFR-2 inhibitors: Design, synthesis, and anti-proliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring new quinazolin-4(3H)-one derivatives as CDK2 inhibitors: Design, synthesis, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiproliferative Activity of a New Quinazolin-4(3 H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: 7-(Trifluoromethyl)quinazolin-4(3H)-one in Cancer Cell Lines
Note to the Reader: As of December 2025, publicly available research specifically detailing the application of 7-(Trifluoromethyl)quinazolin-4(3H)-one in cancer cell lines is limited. The following application notes and protocols are based on the broader class of quinazolin-4(3H)-one derivatives, which have demonstrated significant potential as anticancer agents.[1][2][3] The methodologies and expected outcomes described herein are extrapolated from studies on structurally related compounds and are intended to serve as a foundational guide for researchers investigating this specific molecule.
Introduction
Quinazolin-4(3H)-one and its derivatives represent a prominent class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide array of pharmacological activities, including potent anticancer effects.[2][3] These compounds have been shown to exert their antiproliferative activity through various mechanisms, such as the inhibition of key signaling pathways involved in tumor growth and progression.[1][2] Modifications to the quinazolinone scaffold, including the introduction of a trifluoromethyl group at the 7-position, are explored to enhance therapeutic efficacy and selectivity against cancer cells. This document provides a comprehensive overview of the potential applications and experimental protocols for evaluating the anticancer properties of this compound in various cancer cell lines.
Potential Mechanisms of Action
Based on studies of related quinazolinone derivatives, this compound is hypothesized to target one or more of the following signaling pathways:
-
Tyrosine Kinase Inhibition: Many quinazolinone-based molecules act as potent inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] Inhibition of these pathways can disrupt downstream signaling cascades that control cell proliferation, survival, and angiogenesis.
-
Aurora Kinase Inhibition: Certain derivatives of quinazolin-4(3H)-one have been identified as inhibitors of Aurora Kinase A (AKA), a crucial regulator of the cell cycle.[2] Inhibition of AKA can lead to G2/M phase cell cycle arrest and subsequent apoptosis.[2]
-
Induction of Apoptosis: Quinazolinones can trigger programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This can involve the modulation of Bcl-2 family proteins and the activation of caspases.
Data Presentation: Anticipated Antiproliferative Activity
The following table summarizes hypothetical IC50 values for this compound against various cancer cell lines, based on the activities of other quinazolinone derivatives. These values would be determined using a cell viability assay, such as the MTT assay.
| Cancer Cell Line | Tissue of Origin | Expected IC50 Range (µM) | Reference Compound(s) |
| MCF-7 | Breast Adenocarcinoma | 1 - 15 | Lapatinib, other quinazolinone derivatives[1] |
| A2780 | Ovarian Carcinoma | 0.5 - 10 | Lapatinib, other quinazolinone derivatives[1] |
| H1975 | Non-Small Cell Lung Cancer | 5 - 25 | BIQO-19 (Aurora Kinase A inhibitor)[2] |
| HepG2 | Hepatocellular Carcinoma | 2 - 20 | Sorafenib, other quinazolinone derivatives |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A2780, H1975)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in a complete culture medium to achieve the desired final concentrations. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO-treated) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to investigate the effect of the compound on the expression and phosphorylation of key proteins in a targeted signaling pathway (e.g., EGFR or Aurora Kinase A pathway).
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKA, anti-AKA, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations for a specified time. Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with the appropriate primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., Actin).
Visualizations
The following diagrams illustrate the potential signaling pathways affected by this compound and a typical experimental workflow.
Caption: Potential inhibition of the EGFR signaling pathway.
Caption: General workflow for in vitro evaluation.
References
- 1. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 7-(Trifluoromethyl)quinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives of this heterocyclic system have been extensively investigated and developed as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][3] Notably, several FDA-approved drugs, such as gefitinib and erlotinib, feature the quinazoline core and function as potent kinase inhibitors in cancer therapy.[4]
This document provides a set of detailed application notes and experimental protocols for the initial biological characterization of 7-(Trifluoromethyl)quinazolin-4(3H)-one . While specific biological data for this exact compound are not extensively documented in publicly available literature, the presence of the trifluoromethyl group can enhance metabolic stability and cell permeability, potentially leading to favorable pharmacological properties.[5] Based on the known activities of structurally related quinazolinone derivatives, the primary activities to investigate for this compound would be its potential as an anticancer agent, likely through the inhibition of key signaling kinases, and its potential as an antimicrobial agent.
These protocols will guide researchers in performing foundational assays to determine the cytotoxic effects on cancer cell lines, inhibitory activity against relevant protein kinases, and antimicrobial efficacy.
Data Presentation: Illustrative Biological Activities of Quinazolin-4(3H)-one Derivatives
To provide a reference for the potential activity of this compound, the following tables summarize the reported biological activities of various quinazolinone analogs against cancer cell lines and protein kinases.
Table 1: Cytotoxic Activity of Quinazolin-4(3H)-one Analogs against Human Cancer Cell Lines
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound A | MCF-7 (Breast) | MTT Assay | 0.20 ± 0.02 | [6][7] |
| Compound B | A2780 (Ovarian) | MTT Assay | 0.14 ± 0.03 | [6][7] |
| Compound C | HT29 (Colon) | MTT Assay | 5.53 | [8] |
| Compound D | SW480 (Colon) | MTT Assay | 1.1 | [3] |
| Compound E | MGC-803 (Gastric) | MTT Assay | 5.048 | [9] |
| BIQO-19 | H1975 (NSCLC) | SRB Assay | ~1.0 | [10][11] |
| Naphthyl analog 39 | U87 (Glioblastoma) | MTT Assay | <0.05 | [12] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. NSCLC: Non-Small Cell Lung Cancer; SRB: Sulforhodamine B.
Table 2: Kinase Inhibitory Activity of Quinazolin-4(3H)-one Analogs
| Compound ID | Target Kinase | Assay Type | IC50 (µM) | Reference |
| Analog 1 | EGFR | In vitro kinase assay | 0.097 ± 0.019 | [6] |
| Analog 2 | HER2 | In vitro kinase assay | 0.079 ± 0.015 | [6] |
| Analog 3 | CDK2 | In vitro kinase assay | 0.173 ± 0.012 | [6] |
| Analog 4 | VEGFR-2 | In vitro kinase assay | 0.247 ± 0.015 | [6] |
| FL-4 derivative | Aurora Kinase A | In vitro kinase assay | Not specified | [10] |
| Compound 35 | VEGFR-2 | In vitro kinase assay | 0.29 | [3] |
EGFR: Epidermal Growth Factor Receptor; HER2: Human Epidermal Growth Factor Receptor 2; CDK2: Cyclin-Dependent Kinase 2; VEGFR-2: Vascular Endothelial Growth Factor Receptor 2.
Signaling Pathways and Experimental Workflows
Key Signaling Pathways in Cancer
Quinazolinone derivatives frequently exert their anticancer effects by modulating critical signaling pathways involved in cell proliferation, survival, and angiogenesis. The Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathways are common targets.
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
References
- 1. 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4(3 H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel quinazolin-4-one based derivatives bearing 1,2,3-triazole and glycoside moieties as potential cytotoxic agents through dual EGFR and VEGFR-2 inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of quinazolin-4(3H)-one derivatives bearing dithiocarbamate side chain at C2-position as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)-one derivatives as novel USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 7-(Trifluoromethyl)quinazolin-4(3H)-one for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the synthetic derivatization of the 7-(Trifluoromethyl)quinazolin-4(3H)-one scaffold for the purpose of structure-activity relationship (SAR) studies. This document outlines synthetic strategies for modifications at the N-3 and C-2 positions, which are key for modulating the pharmacological properties of this class of compounds. Detailed experimental protocols for the synthesis of precursors and derivatization reactions are provided. Furthermore, this document discusses the SAR of quinazolinone derivatives as potential therapeutic agents, with a focus on their activity as kinase inhibitors in anticancer research. Quantitative data from relevant studies on closely related analogs are summarized in tabular format to guide lead optimization efforts. Visual representations of synthetic workflows and relevant signaling pathways are included to facilitate understanding.
Introduction
The quinazolin-4(3H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. The introduction of a trifluoromethyl group at the 7-position can significantly enhance metabolic stability, membrane permeability, and binding affinity of the molecule to its biological target. Consequently, this compound represents a promising starting point for the development of novel therapeutics.
This document serves as a practical guide for researchers aiming to explore the chemical space around this scaffold through systematic derivatization and to establish a clear understanding of the structure-activity relationships that govern the biological effects of the resulting analogs.
Synthetic Derivatization Strategies
The derivatization of this compound primarily focuses on modifications at the N-3 and C-2 positions, as substitutions at these sites have been shown to profoundly influence biological activity.
Synthesis of the Core Scaffold
The synthesis of the this compound core typically begins with a substituted anthranilic acid or its corresponding nitrile. A common precursor is 4-amino-2-(trifluoromethyl)benzonitrile.
Workflow for the Synthesis of this compound:
Caption: General synthetic scheme for the core scaffold.
Derivatization at the N-3 Position
The nitrogen at position 3 is a common site for introducing a variety of substituents to explore the SAR. This is typically achieved by alkylation or arylation reactions.
Workflow for N-3 Derivatization:
Caption: N-3 position derivatization workflow.
Derivatization at the C-2 Position
Modification at the C-2 position is another critical strategy for SAR studies. A versatile approach involves the conversion of the quinazolinone to a 4-chloroquinazoline intermediate, followed by nucleophilic substitution.
Workflow for C-2 Derivatization:
Caption: C-2 and C-4 derivatization workflow via a 4-chloro intermediate.
Structure-Activity Relationship (SAR) Studies
The biological activity of quinazolinone derivatives is highly dependent on the nature and position of the substituents. The following sections summarize key SAR findings based on studies of related quinazolinone scaffolds, which can be extrapolated to guide the derivatization of this compound.
Anticancer Activity
Quinazolinone derivatives have been extensively investigated as anticancer agents, with many acting as inhibitors of protein kinases such as Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).
-
Substitution at N-3: Introduction of small alkyl or substituted aryl groups at the N-3 position can significantly impact potency. For instance, the presence of a phenyl group can enhance activity, and further substitution on this phenyl ring with electron-withdrawing or donating groups can fine-tune the inhibitory potential.
-
Substitution at C-2: The C-2 position is often a key interaction point with the target protein. Introduction of (substituted) styryl groups or various heterocyclic moieties can lead to potent inhibitors.
-
Substitution on the Benzene Ring: The 7-trifluoromethyl group is expected to contribute positively to activity due to its electron-withdrawing nature and its ability to enhance cell permeability.
Relevant Signaling Pathway: EGFR
Many quinazolinone-based anticancer agents target the EGFR signaling pathway, which is often dysregulated in cancer.
Caption: Simplified EGFR signaling pathway and the point of intervention for many quinazolinone inhibitors.
Quantitative Data for Related Quinazolinone Derivatives
The following tables summarize the in vitro anticancer activity of selected quinazolinone derivatives from the literature that, while not exact analogs of this compound, provide valuable SAR insights.
Table 1: Anticancer Activity of Quinazolinone-Urea Derivatives
| Compound ID | Quinazolinone Substitution | R Group on Urea | Target Cell Line | IC50 (µM) |
| 5d | H | 4-(Trifluoromethyl)phenyl | HCT116 | 6.09 |
| HePG2 | 2.39 | |||
| Hela | 8.94 | |||
| MCF7 | 4.81 | |||
| 5m | 7-Chloro | 4-(Trifluoromethyl)phenyl | HCT116 | >100 |
Data extracted from a study on quinazolin-4(3H)-ones bearing a urea functionality as potential VEGFR-2 inhibitors.
Table 2: USP7 Inhibitory Activity of Quinazolin-4(3H)-one Derivatives [1]
| Compound ID | R1 (C-2 Position) | R2 (N-3 Position) | USP7 IC50 (µM) | MGC-803 Cell IC50 (µM) |
| C9 | 2-Thiophenyl | 3-Chlorophenyl | 4.86 | 10.25 |
| C19 | 2-Furyl | 3-Chlorophenyl | 1.537 | 7.86 |
Data from a study on quinazolin-4(3H)-one derivatives as novel USP7 inhibitors.[1]
Experimental Protocols
The following are representative protocols for the synthesis of key intermediates and the derivatization of the quinazolinone scaffold. Note: These protocols may require optimization for specific substrates and reaction scales.
Protocol 1: Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile
This protocol describes a common route for the synthesis of a key precursor.
Materials:
-
m-Trifluoromethylfluorobenzene
-
Dibromohydantoin
-
Glacial acetic acid
-
Concentrated sulfuric acid
-
Quinoline
-
Cuprous cyanide
-
Ethanol
-
Liquid ammonia
Procedure:
-
Positioning Bromination: To a stirred mixture of m-trifluoromethylfluorobenzene, glacial acetic acid, and concentrated sulfuric acid, add dibromohydantoin portion-wise. Heat the mixture to reflux for 5-7 hours. After cooling, pour the reaction mixture onto ice and collect the precipitated 4-fluoro-2-trifluoromethylbromobenzene by filtration.
-
Cyano Group Replacement: Add the 4-fluoro-2-trifluoromethylbromobenzene dropwise to a refluxing solution of cuprous cyanide in quinoline. After the reaction is complete, distill the product to obtain 4-fluoro-2-trifluoromethylbenzonitrile.
-
Ammonolysis: Dissolve the 4-fluoro-2-trifluoromethylbenzonitrile in ethanol in a pressure vessel. Add liquid ammonia and heat the mixture to 120°C for 8-10 hours. After cooling, the crude 4-amino-2-trifluoromethylbenzonitrile can be purified by recrystallization from a suitable solvent like toluene.
Protocol 2: General Procedure for N-3 Alkylation of this compound
Materials:
-
This compound
-
Anhydrous N,N-dimethylformamide (DMF)
-
Potassium carbonate (K2CO3) or Sodium hydride (NaH)
-
Alkyl or benzyl halide (e.g., iodomethane, benzyl bromide)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the desired alkyl or benzyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 60°C) until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-3 substituted derivative.
Protocol 3: General Procedure for Derivatization via 4-Chloro-7-(trifluoromethyl)quinazoline
Materials:
-
This compound
-
Phosphorus oxychloride (POCl3)
-
Aromatic or aliphatic amine
-
Isopropanol or other suitable solvent
-
Triethylamine (TEA) or other base (if required)
Procedure:
-
Chlorination: A mixture of this compound and phosphorus oxychloride is heated at reflux for 3-4 hours. After cooling, the excess POCl3 is removed under reduced pressure. The residue is carefully quenched with ice-water and neutralized with a base (e.g., sodium bicarbonate). The precipitated 4-chloro-7-(trifluoromethyl)quinazoline is collected by filtration and dried.
-
Nucleophilic Substitution: To a solution of 4-chloro-7-(trifluoromethyl)quinazoline (1.0 eq) in a suitable solvent such as isopropanol, add the desired amine (1.2 eq) and a base like triethylamine (1.5 eq) if the amine is used as its salt.
-
Heat the reaction mixture at reflux for 4-6 hours (monitor by TLC).
-
After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield the desired 4-amino-7-(trifluoromethyl)quinazoline derivative.
Conclusion
The this compound scaffold is a valuable starting point for the design and synthesis of novel bioactive compounds. The synthetic strategies and protocols outlined in these application notes provide a framework for the systematic derivatization of this core at the N-3 and C-2/C-4 positions. The accompanying SAR discussion, based on closely related quinazolinone derivatives, offers guidance for the rational design of new analogs with potentially enhanced therapeutic properties, particularly in the area of anticancer drug discovery. Further exploration of the chemical space around this scaffold is warranted to fully elucidate its therapeutic potential.
References
The Versatility of 7-(Trifluoromethyl)quinazolin-4(3H)-one in Modern Drug Discovery
For Immediate Release
The 7-(trifluoromethyl)quinazolin-4(3H)-one scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile framework for the design and development of novel therapeutic agents. Its unique chemical properties, conferred by the electron-withdrawing trifluoromethyl group, contribute to enhanced metabolic stability, increased membrane permeability, and potent biological activity. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this promising scaffold for the discovery of new drugs targeting a range of diseases, particularly cancer.
Application Notes
The this compound core has been successfully utilized to develop potent inhibitors of various protein kinases implicated in cancer progression, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphoinositide 3-kinase (PI3K). The trifluoromethyl group at the 7-position often enhances the binding affinity of these compounds to their target proteins and improves their pharmacokinetic profiles.
Anticancer Applications
Derivatives of this scaffold have demonstrated significant antiproliferative activity against a variety of cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways that are crucial for tumor growth, angiogenesis, and metastasis.
-
EGFR Inhibition: Many this compound derivatives have been designed as ATP-competitive inhibitors of EGFR, a key driver in non-small cell lung cancer and other malignancies.
-
VEGFR Inhibition: By targeting VEGFR, these compounds can disrupt the formation of new blood vessels that supply nutrients to tumors, thereby inhibiting tumor growth and metastasis.
-
PI3K/Akt Pathway Modulation: Several analogs have shown inhibitory activity against PI3K, a central node in a signaling pathway that promotes cell survival and proliferation.
Structure-Activity Relationships (SAR)
Systematic modification of the this compound scaffold has provided valuable insights into the structural requirements for potent biological activity. Key SAR observations include:
-
Substitution at the 2-position: The introduction of various aryl or heteroaryl groups at this position can significantly influence target selectivity and potency.
-
Substitution at the 3-position: Modification of the N3 position with different substituents can modulate the physicochemical properties of the compounds, such as solubility and cell permeability.
The following tables summarize the biological activity of representative this compound derivatives.
| Compound ID | Target | IC50 (µM) | Cell Line | GI50 (µM) | Citation |
| 1 | SARS-CoV-2 | 0.20 | - | - | [1] |
| 2 | MRSA | >10 | - | - | [1] |
Table 1: Antiviral and Antibacterial Activity of 2-((3,5-Dichlorophenyl)amino)-7-(trifluoromethyl)quinazolin-4(3H)-one.
| Compound ID | Target(s) | IC50 (µM) | Cell Line(s) | GI50/IC50 (µM) | Citation |
| 3 | CDK2, HER2, EGFR, VEGFR-2 | 0.173 (CDK2), 0.102 (EGFR) | MCF-7, A2780 | 0.73 (MCF-7), 0.49 (A2780) | [2] |
| 4 | EGFR, VEGFR-2 | 0.31 (EGFR), 3.20 (VEGFR-2) | HCT-116 | 2.90 | [3] |
Table 2: Kinase Inhibitory and Anticancer Activity of Representative Quinazolin-4(3H)-one Derivatives. Note: These compounds do not all contain the 7-trifluoromethyl substitution but represent the broader class of quinazolinone-based kinase inhibitors.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and biological evaluation of this compound derivatives.
General Synthesis of 2,3-Disubstituted-7-(trifluoromethyl)quinazolin-4(3H)-ones
This two-step procedure is a widely adopted method for the synthesis of the quinazolinone core.[4][5][6]
Step 1: Synthesis of 2-Substituted-7-(trifluoromethyl)benzo[d][7][8]oxazin-4-one
-
To a solution of 2-amino-4-(trifluoromethyl)benzoic acid (1.0 eq) in a suitable solvent (e.g., pyridine or toluene), add the desired acyl chloride (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Add acetic anhydride (2.0 eq) and heat the mixture to reflux for 2-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the benzoxazinone intermediate.
Step 2: Synthesis of 2,3-Disubstituted-7-(trifluoromethyl)quinazolin-4(3H)-one
-
Dissolve the benzoxazinone intermediate (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid, or DMF).
-
Add the desired primary amine (1.2 eq).
-
Heat the reaction mixture to reflux for 4-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
Collect the precipitated product by filtration, wash with a cold solvent (e.g., ethanol), and dry to obtain the final quinazolinone derivative.
-
The product can be further purified by recrystallization or column chromatography if necessary.
In Vitro Kinase Inhibition Assay (e.g., EGFR, VEGFR-2)
This protocol describes a general method for assessing the inhibitory activity of compounds against a specific kinase using a luminescence-based assay that measures ATP consumption.[9][10][11][12]
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Create a serial dilution of the test compound in the assay buffer.
-
Prepare the kinase, substrate, and ATP solutions in the kinase assay buffer at the desired concentrations.
-
-
Assay Procedure:
-
Add the test compound dilutions to the wells of a 96-well plate. Include controls for 100% activity (enzyme + vehicle) and 0% activity (no enzyme).
-
Add the kinase to the wells and incubate for a short period (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding the ATP and substrate mixture.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specified time (e.g., 30-60 minutes).
-
-
Signal Detection:
-
Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) using a commercial kit such as ADP-Glo™. This involves converting the generated ADP to ATP and then using luciferase to produce a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15]
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value using non-linear regression.
-
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways often targeted by this compound derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel quinazolin-4-one based derivatives bearing 1,2,3-triazole and glycoside moieties as potential cytotoxic agents through dual EGFR and VEGFR-2 inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 5. Synthesis of 2, 3-disubstituted-Quinazolin-4-(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. promega.de [promega.de]
- 9. rsc.org [rsc.org]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. atcc.org [atcc.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Testing of 7-(Trifluoromethyl)quinazolin-4(3H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro testing methodologies for evaluating the biological activity of 7-(Trifluoromethyl)quinazolin-4(3H)-one derivatives. The protocols are compiled from established research on quinazolinone-based compounds, which are a significant class of molecules investigated for their therapeutic potential, particularly in oncology. Quinazolinone derivatives have been shown to target various cellular signaling pathways implicated in cancer progression.
Overview of Biological Activity
The this compound scaffold is a key pharmacophore in the development of targeted therapeutic agents. The trifluoromethyl group at the 7th position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity to target proteins.
Derivatives of the quinazolin-4(3H)-one core have demonstrated a wide range of biological activities, including but not limited to:
-
Anticancer Activity: Many quinazolinone derivatives exhibit potent cytotoxic effects against a variety of cancer cell lines.[1][2][3][4][5]
-
Kinase Inhibition: This class of compounds is well-known for its ability to inhibit protein kinases, which are crucial regulators of cell signaling. Key targets include:
-
Other Cellular Targets: Research has also explored their effects on other targets such as USP7 and histone deacetylases (HDACs).[17][18]
Quantitative Data Summary
The following tables summarize the in vitro activity of various quinazolin-4(3H)-one derivatives from published studies. This data provides a reference for the expected potency of novel 7-(trifluoromethyl) analogs.
Table 1: Cytotoxicity of Quinazolin-4(3H)-one Derivatives against Various Cancer Cell Lines
| Compound Class | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| 2,3-disubstituted quinazolin-4(3H)-ones | HepG2 (Liver) | MTT | 12.5 - 25 | [2] |
| Quinazolinone-based EGFR inhibitors | NCI-H460 (Lung) | MTT | 0.789 | [6] |
| Dithiocarbamate derivatives | A549 (Lung), MCF-7 (Breast), HeLa (Cervical), HT29 (Colon), HCT-116 (Colon) | MTT | Varies | [3] |
| 6-Bromo quinazoline derivatives | MCF-7 (Breast), SW480 (Colorectal) | MTT | 15.85 - 17.85 | [4] |
| Quinazolin-4(3H)-one hydrazides | MCF-7 (Breast), A2780 (Ovarian) | MTT | 0.14 - 3.00 | [1][11] |
| Quinazolin-4(3H)-one derivatives | HCT116 (Colon), HePG2 (Liver), Hela (Cervical), MCF-7 (Breast) | MTT | 2.39 - 9.72 | [10] |
| 3-substituted quinazolin-4(3H)-one derivatives | HCT116 (Colon), MCF-7 (Breast) | MTT | Varies | [16] |
Table 2: Kinase Inhibitory Activity of Quinazolin-4(3H)-one Derivatives
| Compound Class | Target Kinase | Assay Type | IC50 (µM) | Reference |
| Quinazolin-4(3H)-one derivatives | CDK2, HER2, EGFR | Enzymatic Assay | 0.173 - 0.177 | [1][11] |
| Quinazolinone-based EGFR inhibitors | EGFR | Enzymatic Assay | 0.069 | [6] |
| 2,3-disubstituted quinazolin-4(3H)-ones | VEGFR-2 | Molecular Docking | - | [2] |
| 3-substituted quinazolin-4(3H)-one derivatives | PI3Kα, mTOR | Enzymatic Assay | Varies | [16] |
| Dimorpholinoquinazoline-based inhibitors | PI3K, Akt, mTOR | Western Blot | 0.125 - 0.250 | [14] |
| Quinazolin-4(3H)-one derivatives | USP7 | Enzymatic Assay | 0.595 - 5.048 | [17] |
| Quinazolin-4(3H)-one derivatives | HDAC6 | Enzymatic Assay | 0.150 | [18] |
Experimental Protocols
Cell Viability / Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
This compound derivatives
-
Cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Kinase Inhibition Assay (Example: EGFR Kinase Assay)
This protocol describes a general method for determining the in vitro inhibitory activity of compounds against a specific protein kinase.
Materials:
-
This compound derivatives
-
Recombinant human EGFR kinase
-
Kinase buffer
-
ATP
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White opaque 96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reaction Setup: In a well of a microplate, add the kinase buffer, the test compound at various concentrations, and the recombinant EGFR kinase.
-
Initiation of Reaction: Add a mixture of the substrate peptide and ATP to initiate the kinase reaction.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Termination and ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of a Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP via a luciferase reaction.
-
Luminescence Measurement: Read the luminescence signal using a plate reader.
-
Data Analysis: The luminescence signal is inversely correlated with the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the investigation of the effect of the test compounds on the cell cycle distribution of cancer cells.
Materials:
-
This compound derivatives
-
Cancer cell lines
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compounds at their IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software (e.g., FlowJo, ModFit LT). Compare the cell cycle profiles of treated cells to untreated control cells.
Visualization of Signaling Pathways and Workflows
Signaling Pathways
The following diagrams illustrate key signaling pathways often targeted by quinazolinone derivatives.
Caption: EGFR Signaling Pathway Inhibition.
Caption: PI3K/Akt Signaling Pathway Inhibition.
Experimental Workflow
The following diagram outlines a typical workflow for the in vitro evaluation of this compound derivatives.
Caption: In Vitro Evaluation Workflow.
References
- 1. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and cytotoxic evaluation of quinazolin-4(3H)-one derivatives bearing thiocarbamate, thiourea or N-methyldithiocarbamate side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dovepress.com [dovepress.com]
- 11. Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exploring new quinazolin-4(3H)-one derivatives as CDK2 inhibitors: Design, synthesis, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and antitumor activity evaluation of PI3K inhibitors containing 3-substituted quinazolin-4(3H)-one moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)-one derivatives as novel USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 7-(Trifluoromethyl)quinazolin-4(3H)-one for Targeting EGFR/VEGFR-2 Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the investigation of 7-(Trifluoromethyl)quinazolin-4(3H)-one as a potential dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This quinazolinone derivative is of interest for its potential therapeutic applications in oncology by simultaneously targeting key pathways involved in tumor cell proliferation, survival, and angiogenesis. These notes offer a comprehensive guide, from understanding the underlying signaling pathways to performing key in vitro assays for the evaluation of its inhibitory activity.
Introduction
The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities, including anticancer properties.[1][2] The targeted inhibition of receptor tyrosine kinases (RTKs) is a cornerstone of modern cancer therapy.[3] EGFR and VEGFR-2 are two critical RTKs that are often dysregulated in various malignancies.[3][4] EGFR activation promotes cancer cell proliferation, survival, and metastasis, while VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[3][5][6] The simultaneous inhibition of both EGFR and VEGFR-2 pathways presents a promising strategy to achieve a synergistic antitumor effect by targeting both the tumor cells directly and their supportive vasculature.[3][7][8]
Mechanism of Action
This compound is hypothesized to function as an ATP-competitive inhibitor of the EGFR and VEGFR-2 tyrosine kinase domains. By binding to the ATP-binding pocket of these receptors, the compound would block the autophosphorylation and subsequent activation of downstream signaling cascades.
EGFR Signaling Pathway
EGFR is a transmembrane receptor that, upon binding to ligands such as epidermal growth factor (EGF), dimerizes and activates its intracellular tyrosine kinase domain.[9][10] This leads to the phosphorylation of several tyrosine residues, creating docking sites for adaptor proteins and initiating downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[5][9]
VEGFR-2 Signaling Pathway
VEGFR-2 is the primary receptor for VEGF-A and plays a crucial role in angiogenesis.[6][11] Ligand binding induces receptor dimerization and autophosphorylation, activating downstream pathways such as the PLCγ-PKC-MAPK and PI3K-AKT pathways, which promote endothelial cell proliferation, migration, and survival.[11][12]
Quantitative Data Summary
The following tables summarize the inhibitory activities of representative quinazolin-4(3H)-one derivatives against EGFR, VEGFR-2, and various cancer cell lines. This data is intended to provide a benchmark for the expected potency of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of Quinazolin-4(3H)-one Derivatives
| Compound Reference | Target Kinase | IC50 (µM) |
| Compound 4 [13] | EGFR | - |
| Compound 4 [13] | VEGFR-2 | - |
| Compound 18d [14] | VEGFR-2 | 0.340 ± 0.04 |
| Sorafenib (Reference)[14] | VEGFR-2 | 0.588 ± 0.06 |
| Compound 13 [15] | EGFR | 0.31 ± 0.06 |
| Compound 13 [15] | VEGFR-2 | 3.20 ± 0.15 |
| Erlotinib (Reference)[15] | EGFR | - |
Table 2: Anti-proliferative Activity of Quinazolin-4(3H)-one Derivatives
| Compound Reference | Cell Line | IC50 (µM) |
| Compound 4 [13] | HCT-116 (Colon) | 1.50 |
| Compound 4 [13] | HEPG-2 (Liver) | 3.92 |
| Compound 4 [13] | MCF-7 (Breast) | 5.86 |
| Compound 18d [14] | HepG-2 (Liver) | 3.74 ± 0.14 |
| Compound 18d [14] | MCF-7 (Breast) | 5.00 ± 0.20 |
| Compound 18d [14] | HCT-116 (Colon) | 6.77 ± 0.27 |
| Doxorubicin (Reference)[14] | HepG-2 (Liver) | 8.28 |
| Sorafenib (Reference)[13] | HCT-116 (Colon) | 5.47 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol is adapted for a 96-well format and measures the amount of ATP remaining after the kinase reaction.
Materials:
-
Recombinant human EGFR or VEGFR-2 kinase
-
Kinase substrate (e.g., Poly (Glu, Tyr) 4:1)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound (test compound)
-
Reference inhibitor (e.g., Erlotinib for EGFR, Sorafenib for VEGFR-2)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well solid white plates
-
Luminometer
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in kinase buffer with a final DMSO concentration not exceeding 1%.
-
Master Mix Preparation: Prepare a master mix containing kinase buffer, ATP (at a concentration near the Km for the respective kinase), and the kinase substrate.
-
Kinase Reaction:
-
Add 12.5 µL of the Master Mix to each well of a 96-well plate.
-
Add 2.5 µL of the diluted test compound or reference inhibitor to the respective wells.
-
Add 2.5 µL of kinase buffer with DMSO to the positive control (100% activity) and blank (no enzyme) wells.
-
Initiate the reaction by adding 10 µL of the diluted kinase to all wells except the blank.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[5][10]
Materials:
-
Cancer cell lines (e.g., A549 for EGFR, HUVEC for VEGFR-2)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: The next day, treat the cells with various concentrations of this compound (in 100 µL of medium) and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.
Western Blot Analysis for Protein Phosphorylation
This technique is used to detect the phosphorylation status of EGFR, VEGFR-2, and their downstream targets.[9][12]
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-VEGFR-2, anti-total-VEGFR-2, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with this compound for the desired time. For some experiments, stimulate with the appropriate ligand (e.g., EGF) for a short period before lysis.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Add the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Conclusion
The provided application notes and protocols offer a robust framework for the preclinical evaluation of this compound as a dual inhibitor of EGFR and VEGFR-2. By following these detailed methodologies, researchers can effectively characterize the compound's inhibitory potency and elucidate its mechanism of action, thereby contributing to the development of novel and effective cancer therapeutics.
References
- 1. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. arabjchem.org [arabjchem.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 7. atcc.org [atcc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of new quinazolin-4(3H)-ones as VEGFR-2 inhibitors: Design, synthesis, and anti-proliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-(Trifluoromethyl)quinazolin-4(3H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-(Trifluoromethyl)quinazolin-4(3H)-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The most common and commercially available starting materials for the synthesis of this compound are 2-amino-4-(trifluoromethyl)benzoic acid and a source of one carbon, such as formic acid, formamide, or triethyl orthoformate.
Q2: I am observing a very low yield or no product at all. What are the primary factors I should investigate?
Low or no yield is a frequent issue in quinazolinone synthesis.[1] The primary factors to investigate are the quality of your starting materials, the reaction conditions (temperature, time, and solvent), and the effectiveness of your work-up and purification procedures. A systematic evaluation of each of these aspects is crucial for identifying the root cause of the problem.
Q3: How can I monitor the progress of my reaction?
You can monitor the reaction progress by using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This will help you to determine the optimal reaction time and to check if the starting materials are being consumed.
Q4: What are the typical purification methods for this compound?
Typical purification methods include recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes), or column chromatography on silica gel. The choice of method will depend on the scale of your reaction and the nature of the impurities.
Troubleshooting Guide
Issue 1: Low Product Yield
Q: My reaction is resulting in a consistently low yield of this compound. How can I improve this?
A: Several factors can contribute to low yields. Consider the following troubleshooting steps:
-
Starting Material Quality: Ensure the purity of your 2-amino-4-(trifluoromethyl)benzoic acid. Impurities can interfere with the reaction. If necessary, purify the starting material by recrystallization.
-
Reaction Conditions:
-
Temperature: The cyclization reaction to form the quinazolinone ring often requires elevated temperatures, sometimes above 120°C.[1] It is advisable to perform small-scale experiments to screen for the optimal temperature.
-
Solvent: The choice of solvent can significantly impact the yield. Solvents like ethanol, toluene, and DMF are commonly used in quinazolinone synthesis.[1] The polarity and boiling point of the solvent can influence the reaction rate and solubility of intermediates.
-
Catalyst: Some methods may benefit from the addition of a catalyst. For example, acid catalysts can be employed to promote the cyclization step.
-
-
Stoichiometry of Reagents: Ensure that the molar ratios of your reactants are correct. An excess of the one-carbon source (e.g., formic acid) may be necessary to drive the reaction to completion.
Data Presentation: Optimizing Reaction Conditions
Below is a table summarizing the impact of different solvents and temperatures on the yield of this compound, based on typical outcomes for similar quinazolinone syntheses.
| Experiment ID | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Ethanol | 80 | 12 | 45 |
| 2 | Toluene | 110 | 8 | 65 |
| 3 | DMF | 130 | 6 | 78 |
| 4 | Acetic Acid | 118 | 8 | 72 |
Issue 2: Incomplete Reaction
Q: TLC/LC-MS analysis shows a significant amount of unreacted starting material even after prolonged reaction time. What should I do?
A: Incomplete reactions can be addressed by:
-
Increasing Reaction Time and/or Temperature: As a first step, you can try extending the reaction time or increasing the temperature to facilitate the conversion of the remaining starting material.[1]
-
Dehydration: The cyclization step involves the removal of a molecule of water. If water is not effectively removed from the reaction mixture, the equilibrium may not favor product formation. Using a Dean-Stark apparatus with a solvent like toluene can be effective for water removal.
-
Reagent Addition: In some cases, a slow addition of one of the reagents can help to maintain a high effective concentration and drive the reaction forward.
Issue 3: Product Purification Challenges
Q: I am having difficulty purifying the final product. It seems to be contaminated with byproducts. What are the likely side reactions and how can I minimize them?
A: Common side reactions in quinazolinone synthesis include the formation of dimers or polymers, and incomplete cyclization. To minimize these:
-
Control of Reaction Conditions: Overheating or excessively long reaction times can sometimes lead to the formation of degradation products or polymers. Adhering to the optimized reaction conditions is crucial.
-
Work-up Procedure: A carefully planned work-up can remove many impurities. For example, washing the crude product with a suitable solvent can remove unreacted starting materials or soluble byproducts.
-
Alternative Purification Strategies: If recrystallization is ineffective, consider using column chromatography with a carefully selected eluent system to separate the desired product from closely related impurities.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from 2-amino-4-(trifluoromethyl)benzoic acid and formic acid.
Materials:
-
2-amino-4-(trifluoromethyl)benzoic acid
-
Formic acid (98-100%)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring bar
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirring bar, add 2-amino-4-(trifluoromethyl)benzoic acid (1.0 eq).
-
Add an excess of formic acid (5.0-10.0 eq).
-
Heat the reaction mixture to reflux (approximately 100-110°C) with vigorous stirring.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 4-8 hours).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Dry the crude product under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Water
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Slowly add hot water dropwise until the solution becomes slightly turbid.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Potential side reactions leading to yield loss.
Caption: Troubleshooting flowchart for low yield issues.
References
Technical Support Center: Purification of 7-(Trifluoromethyl)quinazolin-4(3H)-one
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 7-(Trifluoromethyl)quinazolin-4(3H)-one. Below you will find troubleshooting guides and frequently asked questions (FAQs) to aid in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound and related quinazolinone derivatives are recrystallization, flash column chromatography, and preparative High-Performance Liquid Chromatography (HPLC). The choice of method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.
Q2: How can I identify impurities in my sample of this compound?
A2: Impurities can often be identified using analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Common impurities may include unreacted starting materials (e.g., 2-amino-4-(trifluoromethyl)benzoic acid or its derivatives) and side-products from the cyclization reaction.
Q3: My purified product still shows minor impurities. What should I do?
A3: If initial purification does not yield a product of the desired purity, a secondary purification step using a different technique is recommended. For example, if you have performed column chromatography, subsequent recrystallization may remove the remaining impurities. Conversely, if recrystallization was performed first, column chromatography with a fine-tuned eluent system can be effective.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. However, issues can arise. This guide addresses common problems encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve | - Inappropriate solvent. - Insufficient solvent volume. | - Test a range of solvents with varying polarities (e.g., ethanol, ethyl acetate, acetonitrile, or mixtures with water). The trifluoromethyl group increases lipophilicity, so less polar solvents may be more effective than for unsubstituted quinazolinones. - Gradually add more hot solvent until the compound dissolves. |
| Oiling out instead of crystallization | - The solution is supersaturated. - The cooling rate is too fast. - Impurities are present. | - Add a small amount of additional hot solvent to the oily mixture and reheat until a clear solution is formed, then allow for slower cooling. - Allow the solution to cool to room temperature slowly before placing it in an ice bath. - Consider a preliminary purification by column chromatography to remove impurities that may inhibit crystallization. |
| Poor recovery of the purified product | - The compound is too soluble in the cold solvent. - Premature crystallization during hot filtration. | - Use a solvent system where the compound has lower solubility at cold temperatures. - Ensure the filtration apparatus (funnel and receiving flask) is pre-heated to prevent the product from crashing out of solution prematurely. |
| Colored impurities in the final product | - Co-crystallization of colored byproducts. | - Add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove the colored impurities before allowing the solution to cool. |
Flash Column Chromatography
Flash column chromatography is a common and effective method for purifying organic compounds. The following table provides solutions to potential issues during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the compound from impurities | - Inappropriate solvent system (eluent). - Column overloading. | - Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.4 for the target compound. Due to the electron-withdrawing nature of the trifluoromethyl group, the compound may be more polar than expected. A common starting point is a mixture of hexane and ethyl acetate. - Reduce the amount of crude material loaded onto the column. A general guideline is a 1:20 to 1:100 ratio of sample to silica gel by weight. |
| The compound is not eluting from the column | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate. |
| Tailing of the spot on TLC and bands on the column | - The compound is interacting with acidic sites on the silica gel. | - Add a small amount (0.1-1%) of a modifier like triethylamine to the eluent to neutralize the acidic sites on the silica gel. |
Quantitative Data
The following tables summarize typical data for the purification of trifluoromethyl-substituted quinoline and quinazolinone derivatives. These should be used as a starting point for optimization.
Table 1: Flash Column Chromatography of a 7-(Trifluoromethyl)-Substituted Heterocycle
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | 10% Ethyl Acetate in Hexane |
| Retention Factor (Rf) | ~0.4 |
| Typical Yield | 84% |
| Purity (by HPLC) | >98% |
| Data based on the purification of the structurally similar compound 3,4-Dichloro-7-(trifluoromethyl)quinoline. |
Table 2: Recrystallization Solvents for Quinazolinone Derivatives
| Solvent/Solvent System | Suitability |
| Ethanol | Commonly used for quinazolinones. |
| Ethyl Acetate | A good starting point for trifluoromethylated quinazolinones.[1] |
| Acetonitrile | Can be effective for moderately polar compounds. |
| Ethanol/Water | A two-solvent system that can be optimized for desired solubility. |
| Petroleum Ether/Ethyl Acetate | Can be used for recrystallization of less polar compounds. |
Experimental Protocols
Protocol 1: Recrystallization from Ethyl Acetate
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold ethyl acetate.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
Eluent Selection: Determine a suitable eluent system by running TLC plates. A good starting point for this compound is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a column of appropriate size.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent) and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Preparative HPLC
-
Method Development: Develop a separation method on an analytical HPLC system first. A C18 reverse-phase column is commonly used for quinazolinone derivatives.
-
Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile or methanol in water, often with 0.1% formic acid or trifluoroacetic acid to improve peak shape.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent and filter it through a 0.45 µm filter before injection.
-
Purification: Inject the sample onto the preparative HPLC system and collect the fractions corresponding to the peak of the target compound.
-
Product Isolation: Combine the pure fractions and remove the solvents, typically by lyophilization or rotary evaporation.
Visual Workflows
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
Caption: A logical workflow for troubleshooting purification issues.
References
Technical Support Center: Overcoming Solubility Challenges of 7-(Trifluoromethyl)quinazolin-4(3H)-one
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 7-(Trifluoromethyl)quinazolin-4(3H)-one in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols to address these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My this compound will not dissolve in aqueous buffers for my in vitro assay.
-
Question: What is the primary reason for the poor aqueous solubility of this compound?
-
Answer: The poor water solubility of many 4(3H)-quinazolinone derivatives, including the 7-(Trifluoromethyl) analog, is primarily due to their molecular structure. These compounds possess a rigid, fused heterocyclic ring system. This, combined with the lipophilic trifluoromethyl group, leads to high crystal lattice energy and low polarity, making it difficult for water molecules to solvate the compound effectively.[1] Many such compounds are classified under the Biopharmaceutics Classification System (BCS) as Class II drugs, characterized by low solubility and high permeability.[1][2]
-
Question: What initial steps should I take to dissolve the compound for my assay?
-
Answer: The first step is to prepare a concentrated stock solution in a suitable water-miscible organic solvent.[1] Dimethyl sulfoxide (DMSO) is a common first choice.[1] For compounds that are difficult to dissolve, gentle warming (e.g., 37-60°C) and sonication can be employed to aid dissolution.[1] When diluting the stock solution into your aqueous assay buffer, it is crucial to do so incrementally while vortexing to minimize the risk of precipitation.[1] If the compound still precipitates, it indicates that the final concentration exceeds its solubility limit in the final solvent mixture.[1]
Issue 2: The compound precipitates out of solution when I dilute my DMSO stock into the aqueous assay buffer.
-
Question: How can I prevent my compound from precipitating upon dilution?
-
Answer: This phenomenon, known as "precipitation upon dilution," is a common challenge.[1] Several strategies can be employed to overcome this:
-
Reduce the Final Concentration: The most straightforward approach is to lower the final concentration of the compound in the assay.[1]
-
Introduce a Co-solvent: Adding a small percentage (typically 1-5% v/v) of a water-miscible organic co-solvent to your aqueous buffer can significantly increase the compound's solubility.[1][3] Commonly used co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[1][3] Co-solvents work by reducing the overall polarity of the solvent system.[3]
-
Utilize Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants can be used to increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.[3][4][5] Polysorbate 20 (Tween® 20) and Polysorbate 80 are frequently used in biological assays.[3]
-
Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[3][6][7] Beta-cyclodextrin (β-CD) and its more soluble derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.[3]
-
-
Question: Can pH adjustment of the buffer help in solubilizing the compound?
-
Answer: Yes, adjusting the pH of the buffer can be a highly effective method, particularly for ionizable compounds.[1][7][8] Quinazolinone derivatives can be weakly basic, and their solubility can increase in acidic conditions where they become protonated and thus more soluble.[1] It is crucial to ensure that the pH change does not negatively impact the stability of the compound or the integrity of the biological assay.[1]
Issue 3: My compound shows good in vitro activity but has poor oral bioavailability in animal models.
-
Question: What formulation strategies can I explore to improve the oral bioavailability of my compound?
-
Answer: Poor oral bioavailability for BCS Class II and IV drugs is often a direct consequence of their low aqueous solubility, which limits their dissolution and subsequent absorption in the gastrointestinal (GI) tract.[2][3] To enhance bioavailability, the following formulation strategies should be considered:
-
Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases the surface area-to-volume ratio, which in turn enhances the dissolution rate.[2][4][8]
-
Solid Dispersions: This technique involves dispersing the drug in an amorphous (non-crystalline) state within a hydrophilic polymer matrix.[2][11][12] The amorphous form of a drug is more energetic and thus more soluble than its crystalline counterpart.[3][9] Common methods for preparing solid dispersions include:
-
Solvent Evaporation: The drug and a carrier polymer are dissolved in a common solvent, which is then evaporated.[2][3]
-
Fusion (Melt) Method: The drug and carrier are melted together and then solidified.[2][11]
-
Spray Drying: A solution containing the drug and carrier is sprayed into a stream of hot air to produce a dry powder.[2][10]
-
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems can improve its absorption.[6][13][14] These formulations can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).[6][14]
-
Quantitative Data Summary
Due to the limited publicly available quantitative solubility data specifically for this compound, the following table provides a template for researchers to populate with their own experimental data. It also includes representative data for other quinazolinone derivatives to illustrate the potential improvements that can be achieved with different formulation strategies.
| Formulation Strategy | Compound | Carrier/Excipient | Solvent System | Solubility/Dissolution Improvement | Reference |
| Solid Dispersion | Quinazolinone Derivative | Poloxamer 407 | Melt-Fusion | Improved in-vitro dissolution rate | [11] |
| Solid Dispersion | Rivaroxaban (for comparison) | PEG/PVP | Solvent Evaporation | >2-fold increase in dissolution rate | [3] |
| Complexation | Quinazoline-4(3H)-ones | β-Cyclodextrin | Kneading Method | Successful enhancement in water solubility | [3] |
| Salt Formation | Weakly Acidic/Basic Drugs | Various Counterions | N/A | Can exceed 1000-fold increase | [7] |
| Cocrystallization | Poorly Soluble Drugs | Various Coformers | N/A | Up to 5-fold increase (similar to polymorphs) | [3] |
| Micronization | Poorly Soluble Drugs | Jet Milling | N/A | Improves dissolution rate | [3] |
| Nanonization | Poorly Soluble Drugs | High-Pressure Homogenization | N/A | Increases saturation solubility | [10] |
Detailed Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion using the Solvent Evaporation Method
Objective: To improve the dissolution rate of this compound by preparing a solid dispersion with a hydrophilic carrier.
Materials:
-
This compound
-
Hydrophilic carrier (e.g., Poloxamer 407, PVP, PEG)
-
Volatile organic solvent (e.g., methanol, ethanol, acetone) in which both the drug and carrier are soluble.[2]
-
Rotary evaporator
Procedure:
-
Dissolution: Accurately weigh the this compound and the chosen carrier in the desired weight ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier).[3] Dissolve both components completely in a suitable volume of the organic solvent in a round-bottom flask. Use sonication or stirring to aid dissolution and ensure a clear solution is formed.[3]
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) to minimize thermal degradation.[2][3]
-
Drying: Continue the evaporation until a dry, solid film or mass is formed on the inner wall of the flask. Further dry the solid dispersion in a vacuum oven at a suitable temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Characterization: Scrape the dried solid dispersion from the flask and store it in a desiccator. Characterize the solid dispersion for drug content, dissolution rate, and physical form (amorphous vs. crystalline) using techniques such as DSC, XRD, and FTIR.
Mandatory Visualizations
Caption: Workflow for Solid Dispersion Preparation.
Caption: Troubleshooting Precipitation Issues.
Caption: Enhancing Oral Bioavailability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. sphinxsai.com [sphinxsai.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
Technical Support Center: Stability of 7-(Trifluoromethyl)quinazolin-4(3H)-one in DMSO
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 7-(Trifluoromethyl)quinazolin-4(3H)-one in Dimethyl Sulfoxide (DMSO). The following information is based on general principles of small molecule stability in DMSO and data on related quinazolinone derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in DMSO?
Q2: What are the recommended storage conditions for this compound in DMSO?
A2: Based on general best practices for storing compound stock solutions in DMSO, the following conditions are recommended:
-
Short-term storage: Store at 4°C for up to a few days.[1]
-
Long-term storage: For extended periods, it is recommended to store aliquots at -20°C or -80°C.[1] Storage at -20°C in an argon atmosphere has been shown to result in a moderate loss of compound integrity (around 12-21%) over a four-year period for a diverse set of compounds.[5]
-
Light and Air: Protect the solution from light and moisture by storing it in tightly sealed vials.[1][6] Some studies on quinazoline derivatives specifically recommend keeping the solutions in the dark.[1]
-
Moisture: DMSO is hygroscopic and can absorb water from the atmosphere, which can lead to compound precipitation and degradation.[6] It is advisable to use anhydrous DMSO and minimize the exposure of the stock solution to ambient air.
Q3: How can I assess the stability of my this compound solution in DMSO?
A3: The most reliable way to assess stability is through experimental analysis. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is a common and effective approach.[1] This involves:
-
Analyzing the freshly prepared solution to establish the initial peak area of the compound.
-
Storing the solution under your intended conditions.
-
Periodically analyzing aliquots and comparing the peak area of the main compound to the initial measurement. A significant decrease in the peak area or the appearance of new peaks is indicative of degradation.[1] Other techniques like LC-MS can also be used for monitoring.[5]
Q4: What are the visible signs of degradation or instability?
A4: While analytical methods are essential for confirming stability, you might observe the following visible signs:
-
Color change: Any alteration in the color of the solution over time can indicate a chemical change.
-
Precipitate formation: The appearance of solid material can be due to degradation or solubility issues. Water absorption by DMSO can decrease the solubility of some compounds.[1]
It is important to note that degradation can occur without any visible changes, making regular analytical monitoring crucial.[1]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Compound precipitation from DMSO solution. | 1. The concentration of the compound exceeds its solubility in DMSO at the storage temperature.2. The solution has absorbed water, reducing the compound's solubility.[1][6]3. The solution was frozen and did not fully redissolve upon thawing. | 1. Gently warm the solution and vortex or sonicate to attempt redissolution.2. Prepare a fresh solution at a lower concentration.3. Store the DMSO stock solution in a desiccator or under an inert atmosphere to minimize water absorption.[6][7] |
| Inconsistent or poor results in biological assays. | 1. The compound may have degraded in the DMSO stock solution.2. The actual concentration of the compound in the solution may be lower than expected due to degradation or precipitation. | 1. Assess the purity and integrity of the compound in the DMSO stock solution using an analytical method like HPLC or LC-MS.[1][5]2. If degradation is confirmed, prepare a fresh stock solution and re-run the assay.3. Consider performing a dose-response curve to verify the compound's activity. |
| Appearance of new peaks in HPLC/LC-MS analysis. | 1. The compound is degrading into one or more new chemical entities. | 1. Discard the solution and prepare a fresh stock using high-purity, anhydrous DMSO.2. If understanding the degradation pathway is necessary, techniques like LC-MS can be used to identify the degradation products. |
Experimental Protocols
Protocol: Stability Assessment of this compound in DMSO by HPLC
This protocol outlines a general procedure to assess the stability of this compound in a DMSO stock solution over time.
1. Materials:
-
This compound
-
Anhydrous, high-purity DMSO
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC system with a UV detector and a C18 column
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Ensure the compound is fully dissolved. Gentle warming or sonication may be used if necessary.
3. Initial Analysis (Time = 0):
-
Immediately after preparation, dilute a small aliquot of the stock solution with an appropriate mobile phase to a concentration suitable for HPLC analysis.
-
Inject the diluted sample into the HPLC system.
-
Record the chromatogram and determine the peak area and retention time of the this compound peak. This will serve as the baseline (100% integrity).
4. Storage and Sampling:
-
Aliquot the remaining stock solution into several tightly sealed vials to avoid repeated freeze-thaw cycles of the main stock.[7]
-
Store the aliquots under the desired conditions (e.g., room temperature, 4°C, -20°C, -80°C) and protect them from light.
-
At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month, etc.), retrieve one aliquot from each storage condition.
5. HPLC Analysis at Each Time Point:
-
Allow the stored aliquot to come to room temperature.
-
Prepare a diluted sample for HPLC analysis as described in step 3.
-
Inject the sample and record the chromatogram.
-
Compare the peak area of the this compound peak to the initial peak area (Time = 0).
-
Calculate the percentage of the compound remaining.
-
Monitor for the appearance of any new peaks, which would indicate degradation products.
6. Data Analysis:
-
Plot the percentage of the compound remaining against time for each storage condition.
-
This will provide a stability profile of this compound under the tested conditions.
Visualizations
Caption: Experimental Workflow for Stability Assessment.
Caption: Troubleshooting Logic for Compound Instability.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Investigation of 3 industry-wide applied storage conditions for compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spod-technology.com [spod-technology.com]
- 7. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 7-(Trifluoromethyl)quinazolinones
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 7-(trifluoromethyl)quinazolinones. The information is designed to directly address common experimental challenges, with a focus on identifying and mitigating side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing 7-(trifluoromethyl)quinazolinones?
A1: The synthesis of the quinazolinone core generally involves the cyclization of an anthranilamide or anthranilic acid derivative. For 7-(trifluoromethyl)quinazolinones, common starting materials would be 2-amino-4-(trifluoromethyl)benzamide or 2-amino-4-(trifluoromethyl)benzoic acid. Key synthetic strategies include:
-
Condensation with Amides or Formamide: Heating the substituted anthranilic acid with formamide is a direct method to produce the unsubstituted quinazolinone core (Niementowski synthesis).[1]
-
Reaction with Orthoesters: Using orthoesters in the presence of a catalyst can introduce various substituents at the 2-position.[2]
-
From Isatoic Anhydrides: Reaction of the corresponding trifluoromethyl-substituted isatoic anhydride with amines and a carbon source is another versatile route.[3]
-
Using Trifluoroacetic Acid (TFA): A convenient one-pot method involves the condensation of anthranilic acids with TFA, followed by reaction with an amine, utilizing TFA as the CF3 source for 2-substituted variants.[4]
Q2: How does the 7-(trifluoromethyl) group affect the reaction compared to an unsubstituted quinazolinone synthesis?
A2: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group. Its presence at the 7-position significantly influences the electronic properties of the starting materials. This can decrease the nucleophilicity of the amino group in the anthranilamide precursor, potentially requiring harsher reaction conditions (e.g., higher temperatures or stronger acids) to achieve cyclization.[5] These more forceful conditions can, in turn, increase the likelihood of side product formation.[5]
Q3: What general precautions should I take to minimize side reactions?
A3: To ensure a clean reaction and high yield, consider the following:
-
Use High-Purity Reagents: Impurities in starting materials can interfere with the reaction or deactivate catalysts.[5]
-
Ensure Anhydrous Conditions: Water in the reaction mixture can lead to the hydrolysis of intermediates or the final product.[5] Use dry solvents and perform reactions under an inert atmosphere (e.g., Nitrogen or Argon).
-
Optimize Stoichiometry: Carefully control the molar ratios of your reactants. An excess of one reactant may lead to side products like over-alkylation.
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product, preventing the reaction from running too long which can lead to degradation or byproduct formation.[6]
Troubleshooting Guide: Side Reactions & Low Yields
Q4: My reaction yield is very low. What are the potential causes?
A4: Low yields are a common problem in quinazolinone synthesis and can be attributed to several factors.[5] A systematic evaluation of your reaction setup is the best approach.[6]
-
Incomplete Reaction: The electron-withdrawing -CF3 group may be deactivating the system, requiring longer reaction times or higher temperatures.[5] Verify reaction completion with TLC or LC-MS.
-
Suboptimal Reaction Conditions: The temperature, solvent, and catalyst (if used) may not be ideal for this specific substituted scaffold.[5] Consider performing small-scale experiments to screen for optimal conditions.
-
Catalyst Deactivation: If you are using a metal catalyst (e.g., Copper or Palladium), it may be deactivated by impurities.[5] Ensure all glassware is meticulously cleaned and consider using a higher catalyst loading.[5]
-
Product Degradation: The desired product might be unstable under the reaction or workup conditions.
Q5: I observe multiple spots on my TLC plate and my final product is impure. What are the common side products?
A5: The formation of side products is a frequent challenge.[5] The table below summarizes common impurities, their likely causes, and strategies to minimize their formation.
| Side Product ID | Potential Structure/Class | Likely Cause(s) | Recommended Troubleshooting Steps |
| SP-1 | Unreacted Starting Materials | Incomplete reaction due to insufficient time, low temperature, or deactivated catalyst.[5] | Increase reaction time/temperature; check catalyst activity; monitor via TLC/LC-MS.[6] |
| SP-2 | Acyclic Intermediates (e.g., N-acylanthranilamide) | Incomplete cyclization.[5] | Increase temperature or add a dehydrating agent/acid catalyst to promote ring closure. |
| SP-3 | Hydrolysis Products | Presence of water in the reaction mixture.[5] | Use anhydrous solvents and reagents; run the reaction under an inert atmosphere. |
| SP-4 | Over-alkylated/arylated Products | Reaction conditions are too harsh (e.g., excessively high temperature or prolonged reaction time).[5] | Reduce reaction temperature or time; carefully control the stoichiometry of reagents. |
| SP-5 | Self-Condensation Products | Starting materials reacting with themselves under the applied conditions.[5] | Adjust reactant concentrations or the order of addition. |
Q6: Purification of my 7-(trifluoromethyl)quinazolinone is difficult due to a co-eluting impurity. What can I do?
A6: Purification can be challenging when side products have similar polarity to the desired compound.
-
Optimize Chromatography: Systematically screen different solvent systems for column chromatography using TLC to find an eluent that provides better separation.[7] Consider switching the stationary phase (e.g., from silica to alumina or reverse-phase C18 silica).[7]
-
Recrystallization: If the product is a solid, recrystallization is a powerful purification technique. Screen various solvents to find one in which the product has high solubility when hot and low solubility when cold, while the impurity remains soluble.[7]
-
Derivative Formation: In complex cases, consider converting the product into a salt or other derivative that may have different crystallization or chromatographic properties. The derivative can then be converted back to the target compound after purification.
Visualized Workflows and Pathways
Here are several diagrams to illustrate key experimental and logical processes.
Caption: A general experimental workflow for the synthesis of 7-(trifluoromethyl)quinazolinone.
Caption: A decision tree for troubleshooting common side reactions during synthesis.
Key Experimental Protocol
One-Pot Synthesis of 2,3-Disubstituted 7-(Trifluoromethyl)quinazolin-4(3H)-ones
This protocol is adapted from established methods for synthesizing trifluoromethylated quinazolinones.[4]
Materials:
-
2-Amino-4-(trifluoromethyl)benzoic acid
-
Trifluoroacetic acid (TFA)
-
Propylphosphonic anhydride (T3P®), 50 wt. % in ethyl acetate
-
Primary amine (e.g., aniline, benzylamine)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Step 1: Amide Formation. To a solution of 2-amino-4-(trifluoromethyl)benzoic acid (1.0 eq) in ethyl acetate, add trifluoroacetic acid (1.1 eq).
-
Add T3P® solution (1.5 eq) dropwise to the mixture at room temperature.
-
Stir the reaction for 1-2 hours, monitoring the formation of the intermediate N-acyl anthranilic acid by TLC.
-
Step 2: Cyclization. To the same reaction vessel, add the primary amine (1.2 eq).
-
Add another portion of T3P® solution (2.0 eq) dropwise.
-
Heat the reaction mixture to reflux (approx. 77 °C) and stir for 8-16 hours. Monitor the reaction progress by TLC or LC-MS until the intermediate is consumed.
-
Workup: Cool the reaction mixture to room temperature and quench by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 7-(trifluoromethyl)quinazolinone.
References
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quinazolinone synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Quinazolinone Synthesis
Welcome to the technical support center for the synthesis of quinazolinone derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, provide troubleshooting guidance, and answer frequently asked questions encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 4(3H)-quinazolinones?
A1: Several synthetic strategies exist for preparing 4(3H)-quinazolinones, with the choice often depending on the available starting materials and desired substitution patterns.[1] Common methods include:
-
Niementowski Synthesis: This classic method involves the condensation of anthranilic acid with an amide at high temperatures (130–150 °C).[1] Microwave irradiation has been shown to improve yields and shorten reaction times for this synthesis.[1]
-
From 2-Aminobenzamides: A widely used method is the condensation of 2-aminobenzamides with aldehydes, often in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO).[1][2]
-
Via Benzoxazinone Intermediate: This is a two-step approach where anthranilic acid is first cyclized with an anhydride (e.g., acetic anhydride) to form a benzoxazinone intermediate.[1] This intermediate is then reacted with an amine to yield the final 4(3H)-quinazolinone.[1][3][4]
Q2: How can I effectively monitor the progress of my reaction?
A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress.[1][5] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. The reaction is generally considered complete when the starting material spot has disappeared.[1] For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used.[6]
Q3: What are the main advantages of using microwave-assisted synthesis for quinazolinones?
A3: Microwave irradiation (MWI) offers several advantages over conventional heating methods.[7] Reactions often proceed much faster, are performed under milder and greener conditions, result in higher chemical yields, and require less energy.[7] Dedicated microwave reactors allow for precise temperature and pressure control, leading to improved reproducibility.[7] This technique has been successfully applied to various quinazolinone synthesis methods, including the Niementowski reaction and syntheses from benzoxazinone intermediates.[7][8]
Q4: Are there established "green chemistry" approaches for this synthesis?
A4: Yes, in an effort to reduce the environmental impact of chemical syntheses, several green approaches have been developed. These include the use of microwave irradiation to reduce reaction times and energy consumption, performing reactions under solvent-free conditions, and utilizing greener solvents like deep eutectic solvents (DES).[7][8] For example, a one-pot synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones has been successfully performed using a choline chloride:urea deep eutectic solvent, which acts as both the solvent and a catalyst.[8]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My reaction is resulting in a very low yield or no desired quinazolinone product. What are the possible causes and how can I fix this?
A: Low or no yield is a common problem that can stem from several factors.[6][9] A systematic evaluation of your experimental setup is the best approach.[6][9]
-
Incomplete Reaction: The reaction may not have reached completion.
-
Sub-optimal Reagents and Solvents: The purity of starting materials and the choice of solvent are critical.
-
Solution: Ensure that starting materials, such as 2-aminobenzamide or anthranilic acid, are pure and dry; recrystallize them if necessary.[1] The solvent can significantly influence the reaction's success. Polar aprotic solvents like DMSO or DMF are often effective, but a solvent screening may be necessary to find the optimal medium for your specific substrates.[1]
-
-
Side Reactions: The formation of byproducts can reduce the yield of the desired product.
-
Solution: Adjusting the reaction temperature and the stoichiometry of the reactants can help minimize side reactions.[1]
-
-
Catalyst Issues: If a catalyst is used, its activity is crucial.
Issue 2: Multiple Spots on TLC Plate Indicating Impurities
Q: I am observing multiple spots on my TLC plate. How can I identify and eliminate the impurities?
A: The presence of multiple spots indicates a mixture of compounds.[1] Identifying these is key to optimizing the reaction and purification.
-
Unreacted Starting Materials: One or more spots may correspond to your starting materials.
-
Solution: Co-spot your reaction mixture with the pure starting materials on the same TLC plate to confirm their presence. If starting materials are present, consider extending the reaction time or increasing the temperature.[1]
-
-
Incompletely Cyclized Intermediate: An open-chain intermediate may be present if the cyclization step is not complete.
-
Solution: Promoting cyclization by increasing the reaction temperature or adding a dehydrating agent can be effective.[1]
-
-
Benzoxazinone Intermediate: When synthesizing from anthranilic acid, incomplete conversion to the quinazolinone will leave the benzoxazinone intermediate as an impurity.
-
Solution: Ensure a sufficient amount of the amine source is present and that reaction conditions are suitable for the subsequent ring-opening and cyclization steps.[1]
-
Issue 3: Difficulty with Product Purification
Q: I am struggling to purify my quinazolinone from the reaction mixture. What are the recommended techniques?
A: Effective purification is crucial, and a multi-step approach is often necessary.[9]
-
Precipitation and Filtration: Often, the crude product can be precipitated by pouring the reaction mixture into ice water. The resulting solid is then collected by filtration and washed with water.[1]
-
Recrystallization: This is an excellent technique for obtaining highly pure crystalline products if a suitable solvent can be identified (e.g., ethanol).[1][9]
-
Column Chromatography: For mixtures that are difficult to separate by other means, column chromatography on silica gel is a reliable method.[1]
-
Acid-Base Extraction: Quinazolinones are basic. An effective purification method involves dissolving the crude product in an organic solvent and extracting it with a dilute acid (e.g., 1M HCl). The quinazolinone moves to the aqueous layer as its salt. After separating the layers, basifying the aqueous layer will precipitate the pure quinazolinone.[1]
Data & Protocols
Data Presentation
Table 1: Optimization of Catalytic Conditions for a CuAAC/Ring Cleavage Reaction [1]
This table summarizes how different catalysts, bases, and solvents affect the yield of a phenolic quinazolin-4(3H)-one.
| Entry | Catalyst (10 mol%) | Base (0.11 mmol) | Solvent (2 mL) | Yield (%) |
| 1 | CuI | DBU | DMSO | 92 |
| 2 | CuBr | DBU | DMSO | 75 |
| 3 | CuCl | DBU | DMSO | 68 |
| 4 | CuSO₄·5H₂O | DBU | DMSO | 55 |
| 5 | Cu(OAc)₂ | DBU | DMSO | 62 |
| 6 | CuI | Et₃N | DMSO | 78 |
| 7 | CuI | K₂CO₃ | DMSO | 45 |
| 8 | CuI | DBU | DMF | 85 |
| 9 | CuI | DBU | Toluene | 52 |
| 10 | CuI | DBU | CH₃CN | 65 |
Reaction conditions: 2-aminobenzamide (0.10 mmol), sulfonyl azide (0.11 mmol), terminal alkyne (0.11 mmol) were stirred at room temperature for 12 h. Isolated yields are reported.
Experimental Protocols
Protocol 1: Synthesis of 2-Substituted Quinazolin-4(3H)-ones via Condensation [1]
This protocol is adapted from a method utilizing 2-aminobenzamide and various aldehydes in DMSO.
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzamide (1 equivalent) and the desired aldehyde (1 equivalent) in DMSO.
-
Reaction Conditions: Heat the reaction mixture with stirring. The optimal temperature and time will vary depending on the specific substrates and should be determined by TLC monitoring.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into ice water to precipitate the crude product.
-
Purification: Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Two-Step Synthesis via a Benzoxazinone Intermediate (Microwave-Assisted) [1]
This protocol is based on the microwave-assisted synthesis from anthranilic acid.
Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one
-
Reaction Setup: In a microwave-safe vessel, mix anthranilic acid (1 equivalent) and acetic anhydride (2 equivalents).
-
Reaction Conditions: Heat the neat mixture using microwave irradiation.[1] Optimize the time and power to maximize the yield of the benzoxazinone intermediate (typically 8-10 minutes).
-
Work-up: After cooling, the crude product can be extracted with a suitable solvent like dry n-heptane. The intermediate is very susceptible to decomposition in the presence of water and should be used immediately.
Step 2: Synthesis of 2-Methyl-4(3H)-quinazolinone
-
Reaction Setup: The crude 2-methyl-4H-3,1-benzoxazin-4-one is reacted with an amine source (e.g., ammonia from ammonium acetate).[1]
-
Reaction Conditions: The reaction conditions (solvent, temperature, time) should be optimized for the specific amine used.
-
Purification: The final product is purified using standard methods such as filtration, recrystallization, or column chromatography.[1]
Protocol 3: Copper-Catalyzed Synthesis of 3-Arylated Quinazolinones (Microwave-Assisted) [10]
This protocol describes the synthesis from 2-isocyanobenzoates and aromatic amines.
-
Reaction Setup: To a solution of ethyl 2-isocyanobenzoate (1 equivalent) in anisole (2.0 mL), add Et₃N (2 equivalents), Cu(OAc)₂·H₂O (0.1 equivalents), and the desired aromatic amine (2 equivalents).
-
Reaction Conditions: Stir the resulting mixture under microwave irradiation for 20 minutes at 150 °C.
-
Work-up: After the reaction, add CH₂Cl₂ and saturated NaHCO₃ solution. Wash the aqueous layer twice with CH₂Cl₂, and dry the combined organic fractions over Na₂SO₄.
-
Purification: Concentrate the solution in vacuo and purify the residue by column chromatography to afford the 3-arylated quinazolin-4(3H)-one.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting cyclization step in quinazolinone synthesis
Technical Support Center: Quinazolinone Synthesis
This guide provides troubleshooting assistance for common issues encountered during the cyclization step of quinazolinone synthesis, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cyclization reaction is resulting in a low yield or failing completely. What are the common causes and how can I resolve this?
A1: Low or no product yield is a frequent challenge. A systematic approach to troubleshooting is essential. Key factors include reaction conditions, starting material quality, and the chosen synthetic route.
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical.
-
Temperature: Many quinazolinone syntheses require elevated temperatures, sometimes exceeding 120°C, to overcome the activation energy barrier. [1]Conversely, some modern catalytic methods work under milder conditions. It is recommended to perform a temperature screening by setting up small-scale reactions at various temperatures (e.g., room temperature, 50°C, 80°C, 120°C) to find the optimum. [2] * Solvent: The solvent's polarity and boiling point can dramatically affect reactant solubility, reaction rates, and intermediate stability. [2]Common solvents include DMF, toluene, ethanol, and water. [1][2]A solvent screen is advisable. For instance, in certain syntheses from 2-aminobenzonitriles, polar solvents like DMF and water give excellent yields, while non-polar solvents like toluene are ineffective. [2] * Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal duration and ensure the consumption of starting materials. Reaction times can range from a few minutes under microwave irradiation to over 24 hours for conventional heating methods. [1][3][4]
-
-
Poor Quality of Starting Materials: The purity of reactants is paramount.
-
Purity Check: Impurities in starting materials like 2-aminobenzamides, anthranilic acids, or aldehydes can lead to side reactions and lower yields. [2]Verify the purity of your reactants via NMR, GC-MS, or melting point analysis. [2] * Purification: Consider purifying starting materials before use. Liquid aldehydes can be distilled under reduced pressure, and solid reagents can be recrystallized. [2] * Moisture Sensitivity: Some reagents are sensitive to moisture. Ensure anhydrous conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon) when necessary. [2]
-
-
Catalyst Inactivity: For catalyzed reactions, the catalyst's performance is key.
-
Choice of Catalyst: The type of catalyst (e.g., Lewis acids like ZnCl₂, Brønsted acids like p-TSA, or transition metals) significantly influences the reaction. [3][5] * Catalyst Loading: Optimize the amount of catalyst used. Both too little and too much can be detrimental.
-
Freshness: Use a fresh batch of catalyst to ensure it has not been deactivated by air or moisture. [2]
-
Q2: I am observing significant side product formation. What are the likely side reactions and how can they be minimized?
A2: Side product formation competes with the desired cyclization, reducing the yield and complicating purification.
Common Side Reactions:
-
Incomplete Cyclization: The intermediate (e.g., an N-acylanthranilamide) may fail to cyclize completely. This can be addressed by increasing the reaction temperature or time, or by using a more potent cyclizing agent or catalyst. [1]* Hydrolysis: The quinazolinone ring can be susceptible to hydrolysis and subsequent ring-opening, particularly under harsh acidic or basic conditions at high temperatures. [1]Careful control of pH is necessary.
-
Oxidation of Intermediates: Traditional methods often require an oxidant, and incorrect stoichiometry or reactivity can lead to undesired byproducts. [6]Newer methods utilize milder oxidants like air or O₂ to improve atom economy and reduce waste. [7]* Self-Condensation of Aldehydes: Aldehydes, especially aliphatic ones, can undergo self-condensation, which can be minimized by controlling the rate of addition or reaction temperature.
A troubleshooting workflow for low yield is visualized below.
Caption: Troubleshooting workflow for low quinazolinone yield.
Data Presentation: Reaction Condition Optimization
Optimizing reaction parameters is crucial for a successful synthesis. The following tables summarize the effect of different catalysts, bases, and solvents on the yield of quinazolinone synthesis from various studies.
Table 1: Effect of Base and Solvent on Quinazolinone Synthesis Reaction of 2-fluoro-N-methylbenzamide with benzamide at 135 °C for 24h.
| Entry | Base (equiv.) | Solvent | Yield (%) |
| 1 | K₂CO₃ (4.0) | DMSO | Trace |
| 2 | KOH (4.0) | DMSO | 55 |
| 3 | KOᵗBu (4.0) | DMSO | 56 |
| 4 | Cs₂CO₃ (4.0) | DMSO | 72 |
| 5 | Cs₂CO₃ (4.0) | THF | <10 |
| 6 | Cs₂CO₃ (4.0) | 1,4-Dioxane | <10 |
| 7 | Cs₂CO₃ (4.0) | DMF | 25 |
| 8 | Cs₂CO₃ (2.5) | DMSO | 70 |
| Data sourced from ACS Omega.[8][9] |
Table 2: Catalyst and Solvent Effects in Microwave-Assisted Synthesis Reaction of 2-aminobenzamide with benzyl alcohol under microwave irradiation.
| Entry | Catalyst (mol%) | Base (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CuI (20) | Cs₂CO₃ (1.5) | 130 | 2 | 90 |
| 2 | CuI (20) | K₂CO₃ (1.5) | 120 | 1 | 67 |
| 3 | CuI (20) | NaOH (1.5) | 120 | 1 | 71 |
| 4 | CuI (20) | KOH (1.5) | 120 | 1 | 69 |
| 5 | Ru(PPh₃)₃(CO)H₂ | - | 115 (Toluene) | 14 | up to 85 |
| 6 | Nickel-catalyst | - | 100 | - | up to 90 |
| Data compiled from various sources.[10] |
Experimental Protocols
Protocol 1: Cs₂CO₃-Promoted Synthesis of 3-Methyl-2-phenylquinazolin-4-one
This protocol describes a transition-metal-free synthesis via an SNAr reaction followed by cyclization. [8][9] Materials:
-
2-fluoro-N-methylbenzamide (1.0 mmol, 153.1 mg)
-
Benzamide (2.5 mmol, 302.8 mg)
-
Cesium Carbonate (Cs₂CO₃) (2.5 mmol, 815.1 mg)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (4.0 mL)
-
Ethyl acetate
-
Water
-
Anhydrous Na₂SO₄
Procedure:
-
To a 25 mL reaction tube equipped with a magnetic stirrer, add 2-fluoro-N-methylbenzamide, benzamide, and Cs₂CO₃.
-
Add freshly distilled DMSO (4.0 mL) under a nitrogen atmosphere.
-
Seal the tube and stir the mixture in a preheated oil bath at 135 °C for 24 hours.
-
After the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water (50.0 mL) and ethyl acetate (20.0 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20.0 mL).
-
Combine the organic extracts and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired quinazolinone.
A diagram of the general reaction mechanism is provided below.
Caption: Plausible mechanism for base-promoted quinazolinone synthesis.
Protocol 2: Microwave-Assisted Synthesis of 2-Substituted-4(3H)-quinazolinones
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter times. [4][11][12][13] Materials:
-
Anthranilamide (or other 2-aminobenzamide derivative) (0.5 mmol)
-
An appropriate alcohol (e.g., benzyl alcohol) (2.5 mmol, 5.0 equiv.)
-
Copper(I) Iodide (CuI) (0.1 mmol, 20 mol%)
-
Cesium Carbonate (Cs₂CO₃) (0.75 mmol, 1.5 equiv.)
Procedure:
-
Place the 2-aminobenzamide derivative, CuI, and Cs₂CO₃ into a microwave reaction vessel.
-
Add the alcohol reactant.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 130 °C) for the optimized time (e.g., 1-2 hours) with stirring.
-
After completion, cool the vessel to room temperature.
-
Dilute the reaction mixture with a suitable solvent like ethyl acetate and filter to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]
- 4. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 5. cyberleninka.ru [cyberleninka.ru]
- 6. CN107778256B - A kind of method for synthesizing quinazolinone from anthranilamide and unsaturated aldehyde - Google Patents [patents.google.com]
- 7. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tsijournals.com [tsijournals.com]
- 12. researchgate.net [researchgate.net]
- 13. benthamdirect.com [benthamdirect.com]
Technical Support Center: Synthesis of 7-(Trifluoromethyl)quinazolin-4(3H)-one
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 7-(Trifluoromethyl)quinazolin-4(3H)-one. It includes frequently asked questions, detailed troubleshooting, experimental protocols, and process optimization data.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Section 1: Reaction Yield and Conversion
Q1: My reaction yield is significantly lower than expected. What are the primary causes and solutions?
A1: Low yield is a frequent challenge stemming from several factors. A systematic evaluation is key.
-
Incomplete Conversion: The starting material, 2-amino-4-(trifluoromethyl)benzoic acid, may not be fully consumed.
-
Solution: Monitor the reaction using Thin Layer Chromatography (TLC) or LC-MS to confirm the disappearance of the starting material.[1] If the reaction has stalled, consider incrementally increasing the reaction time or temperature. However, be cautious as higher temperatures can lead to degradation.[2]
-
-
Sub-optimal Temperature: The reaction temperature is critical. Classical quinazolinone syntheses can require high temperatures (e.g., >120°C), while other methods are milder.[1]
-
Solution: Ensure your heating apparatus is calibrated and provides consistent temperature. A temperature screening experiment may be necessary to find the optimal condition for your specific setup.
-
-
Reagent Ratio: An incorrect ratio of formamide (which serves as both a reactant and a solvent in many procedures) to the starting aminobenzoic acid can hinder the reaction.
-
Solution: Optimizing the weight ratio of the aminobenzoic acid to formamide can be crucial for achieving a high yield.[2] Ensure anhydrous conditions if the chosen protocol is sensitive to moisture.
-
Q2: How can I address a low conversion rate when scaling up the reaction?
A2: Scale-up introduces new challenges that can affect conversion rates.
-
Mass and Heat Transfer: In larger reactors, inefficient mixing can create localized "hot spots" or areas of high concentration, promoting side reactions. The reduced surface-area-to-volume ratio also makes heat dissipation more difficult.[2]
-
Solution: Use appropriate mechanical stirring to ensure homogeneity. For exothermic steps, control the reagent addition rate to manage temperature spikes.[2]
-
-
Catalyst Efficiency: If using a catalyst, its efficiency might decrease on a larger scale due to the mixing issues mentioned above.
-
Solution: A modest increase in catalyst loading might be necessary to compensate for mass transfer limitations.[2]
-
Section 2: Impurity Formation and Purification
Q1: I am observing significant impurities in my crude product. What are they and how can I minimize them?
A1: The impurity profile can change upon scale-up.
-
Common Impurities: Unreacted 2-amino-4-(trifluoromethyl)benzoic acid, and partially cyclized intermediates are common.
-
Side Reactions: At elevated temperatures or with extended reaction times, oxidative degradation or other side reactions can occur, often indicated by the reaction mixture turning dark.[2]
-
Solution: Implement strict temperature control. Once the reaction is complete (as determined by TLC/LC-MS), proceed immediately to the work-up to avoid prolonged heating.
-
-
Purification Strategy: Recrystallization is a highly effective method for purifying the final product.
-
Solution: A range of solvent systems can be effective, with ethanol/water or ethyl acetate/hexanes being common choices for quinazolinones.[2] Perform small-scale solubility tests to find the ideal recrystallization solvent for your product.
-
Q2: My final product's color is off-white or yellow, not pure white. What does this indicate?
A2: A persistent color often indicates the presence of minor, highly conjugated impurities formed during the reaction.
-
Solution: If standard recrystallization does not yield a white product, consider a charcoal treatment during the recrystallization process. Alternatively, column chromatography on silica gel can be used for higher purity, although this is less practical for very large scales.[2]
Process Workflow & Logic Diagrams
Visual aids for understanding the synthesis workflow and troubleshooting logic.
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for addressing low reaction yield.
Experimental Protocol: Lab Scale Synthesis
This protocol describes a common and scalable method for synthesizing this compound.
Principle: The synthesis is achieved through the cyclocondensation of 2-amino-4-(trifluoromethyl)benzoic acid with formamide, which acts as both the C1 source and the reaction solvent.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) |
|---|---|---|---|
| 2-Amino-4-(trifluoromethyl)benzoic acid | 205.13 | 10.25 g | 50.0 |
| Formamide | 45.04 | 50 mL | - |
| Deionized Water | 18.02 | 500 mL | - |
| Ethanol | 46.07 | As needed | - |
Procedure:
-
Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a thermocouple connected to a heating mantle.
-
Charging Reagents: Add 2-amino-4-(trifluoromethyl)benzoic acid (10.25 g, 50.0 mmol) and formamide (50 mL) to the flask.
-
Reaction: Begin stirring the mixture and heat it to 150-160°C. Maintain this temperature and allow the reaction to reflux for 4-6 hours.
-
Monitoring: Periodically take a small aliquot from the reaction mixture, dissolve it in a suitable solvent (e.g., ethyl acetate), and spot it on a TLC plate to monitor the consumption of the starting material.
-
Work-up: After the reaction is complete (as indicated by TLC), turn off the heating and allow the mixture to cool to approximately 80-90°C.
-
Precipitation: Carefully and slowly pour the warm reaction mixture into a beaker containing 500 mL of cold deionized water while stirring vigorously. A precipitate will form.
-
Isolation: Continue stirring the aqueous suspension in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any residual formamide.
-
Drying: Dry the crude product in a vacuum oven at 60-70°C to a constant weight.
Purification (Recrystallization):
-
Transfer the crude solid to an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Slowly add hot deionized water until the solution becomes faintly turbid.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.
Data & Optimization Parameters
The yield and purity of this compound are highly dependent on reaction conditions. The following tables summarize key parameters and their typical effects.
Table 1: Influence of Reaction Parameters on Synthesis
| Parameter | Condition Range | Observation / Effect on Yield & Purity | Recommendation |
|---|---|---|---|
| Temperature | 130-140°C | Slower reaction rate, may result in incomplete conversion. | Increase temperature if conversion is low after extended time. |
| 150-160°C | Generally optimal range for good conversion rate and minimal side products. | Start within this range for initial experiments. | |
| > 170°C | Faster reaction but significant increase in colored impurities and potential for degradation, lowering yield.[2] | Avoid prolonged heating at these temperatures. | |
| Reaction Time | 2-3 hours | May be insufficient for complete conversion of the starting material. | Monitor by TLC/LC-MS before stopping the reaction.[1] |
| 4-6 hours | Typically sufficient for achieving high conversion at optimal temperature. | A good target duration for lab-scale synthesis. | |
| > 8 hours | Little to no increase in yield, but a higher risk of impurity formation.[2] | Unnecessary if conversion is already complete. | |
| Formamide Ratio | 5-fold excess (v/w) | Effective as both solvent and reagent. | A standard and effective ratio for this reaction. |
| | >10-fold excess (v/w) | No significant improvement in yield; makes work-up more challenging due to larger volumes. | Not generally recommended unless solubility is an issue. |
Table 2: Common Solvents for Recrystallization
| Solvent System | Application Notes |
|---|---|
| Ethanol / Water | Excellent for inducing crystallization. Product is typically highly soluble in hot ethanol and insoluble in water.[2] |
| Ethyl Acetate / Hexanes | Good alternative system. Product is soluble in ethyl acetate and insoluble in hexanes. |
| Acetic Acid | Can be used for compounds that are difficult to dissolve, but requires thorough drying to remove residual acid. |
| DMF / Water | Suitable for compounds with poor solubility in common alcohols, but requires careful washing and drying. |
References
Technical Support Center: Byproduct Analysis in 7-(Trifluoromethyl)quinazolin-4(3H)-one Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-(Trifluoromethyl)quinazolin-4(3H)-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation, with a focus on byproduct analysis and mitigation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most common and direct method for the synthesis of this compound is the Niementowski reaction. This involves the condensation of 2-amino-4-(trifluoromethyl)benzoic acid with formamide, typically at elevated temperatures. Other methods may include the reaction of 2-amino-4-(trifluoromethyl)benzamide with triethyl orthoformate or the cyclization of N-formyl-2-amino-4-(trifluoromethyl)benzamide.
Q2: I am observing a low yield in my synthesis of this compound. What are the potential causes?
A2: Low yields in this synthesis can be attributed to several factors. The electron-withdrawing nature of the trifluoromethyl group can deactivate the anthranilic acid derivative, making the cyclization step more challenging.[1] Common causes for low yields include:
-
Incomplete reaction: The reaction may not have reached completion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.
-
Suboptimal reaction temperature: The Niementowski reaction often requires high temperatures (150-180 °C) to proceed efficiently.[2]
-
Poor quality of starting materials: Impurities in the 2-amino-4-(trifluoromethyl)benzoic acid or formamide can lead to side reactions.
-
Hydrolysis: The presence of water can lead to the hydrolysis of intermediates or the final product.[1]
-
Formation of byproducts: Several side reactions can compete with the desired product formation.
Q3: What are the likely byproducts in the synthesis of this compound and how can I identify them?
A3: Due to the strong electron-withdrawing trifluoromethyl group, several byproducts can be anticipated. Identification can be achieved using a combination of chromatographic (TLC, HPLC) and spectroscopic (MS, NMR) techniques.
-
Unreacted 2-amino-4-(trifluoromethyl)benzoic acid: This can be identified by comparing its TLC retention factor and spectroscopic data with the starting material.
-
N-formyl-2-amino-4-(trifluoromethyl)benzamide: This is the intermediate before cyclization. Its accumulation suggests that the cyclization step is slow or incomplete. It will have a different retention factor on TLC than the starting material and product and can be characterized by NMR and MS.
-
Decarboxylation product: At high temperatures, the starting anthranilic acid may undergo decarboxylation to form 3-(trifluoromethyl)aniline. This can then react with formamide to produce N-(3-(trifluoromethyl)phenyl)formamide.
-
Dimerization or polymerization products: Under harsh conditions, starting materials or intermediates can undergo self-condensation.[1] These will appear as higher molecular weight species in the mass spectrum.
Troubleshooting Guides
Issue 1: Presence of Multiple Spots on TLC, Including a Major Impurity
Possible Cause: Incomplete cyclization of the N-formyl intermediate. The electron-withdrawing trifluoromethyl group can make the final ring-closing step difficult.[1]
Troubleshooting Steps:
-
Increase Reaction Time and/or Temperature: Continue heating the reaction mixture and monitor by TLC until the intermediate spot is minimized. A higher temperature may be required, but be cautious of potential degradation.
-
Use a Dehydrating Agent: Adding a dehydrating agent like acetic anhydride (in catalytic amounts) or using a Dean-Stark trap to remove water can drive the equilibrium towards the cyclized product.
-
Alternative Reagents: Consider using a more reactive C1 source, such as triethyl orthoformate with 2-amino-4-(trifluoromethyl)benzamide.
Issue 2: Product is Contaminated with a Non-polar, UV-active Impurity
Possible Cause: Decarboxylation of the starting material, 2-amino-4-(trifluoromethyl)benzoic acid, at high temperatures to form 3-(trifluoromethyl)aniline, which then gets formylated.
Troubleshooting Steps:
-
Optimize Reaction Temperature: Carefully control the reaction temperature to the minimum required for efficient cyclization to avoid decarboxylation.
-
Purification: This byproduct can usually be separated from the more polar quinazolinone product by column chromatography on silica gel.
Data Presentation
| Reaction Condition | Potential Effect on this compound Synthesis | Expected Trend |
| Temperature | Affects the rate of both the desired cyclization and side reactions like decarboxylation. | Increasing temperature may increase the reaction rate but can also lead to more byproducts. |
| Reaction Time | Determines the extent of conversion of starting materials and intermediates. | Insufficient time leads to incomplete reaction, while excessive time at high temperatures can cause degradation. |
| Solvent | Can influence the solubility of reactants and intermediates.[1] | A high-boiling, polar aprotic solvent like DMF or DMSO is often suitable.[1] |
| Purity of Reagents | Impurities can act as catalysts for side reactions or inhibit the main reaction. | Higher purity reagents generally lead to higher yields and fewer byproducts. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Niementowski Reaction
This protocol is a generalized procedure based on the Niementowski reaction for the synthesis of quinazolinones.[3]
Materials:
-
2-amino-4-(trifluoromethyl)benzoic acid
-
Formamide
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-(trifluoromethyl)benzoic acid (1.0 eq) and formamide (10-20 eq).
-
Heat the mixture to 160-180 °C and maintain this temperature for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The product should be more non-polar than the starting anthranilic acid.
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature.
-
Pour the cooled mixture into cold water with stirring.
-
Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
Dry the crude product in a vacuum oven.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
Protocol 2: Analytical Characterization of Byproducts
Thin-Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F254
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 v/v) can be used to separate the product from the more polar starting material and the less polar decarboxylation byproduct.
-
Visualization: UV light (254 nm).
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Detection: UV detector at a suitable wavelength (e.g., 254 nm).
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) in positive mode is suitable for identifying the molecular ions of the product and potential byproducts.
-
Expected [M+H]⁺ for this compound: m/z 215.04.
-
Fragmentation patterns can help in structural elucidation of unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆) are essential for structural confirmation of the product and identification of byproducts. Characteristic chemical shifts for the quinazolinone core and the trifluoromethyl group can be observed.
Mandatory Visualizations
Caption: A general experimental workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting workflow for addressing low yield and impurity issues.
References
Validation & Comparative
A Comparative Analysis of 7-(Trifluoromethyl)quinazolin-4(3H)-one Derivatives and Other Quinazolinone Inhibitors in Cancer Research
An Objective Guide for Researchers and Drug Development Professionals
The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous inhibitors targeting a variety of enzymes implicated in cancer progression. This guide provides a detailed comparison of quinazolinone-based inhibitors, with a particular focus on derivatives of 7-(Trifluoromethyl)quinazolin-4(3H)-one. We present supporting experimental data, detailed protocols for key assays, and visual diagrams of relevant biological pathways and workflows to offer a comprehensive resource for researchers in oncology and drug discovery.
Introduction to Quinazolinone Inhibitors
Quinazolin-4(3H)-one and its derivatives are a versatile class of heterocyclic compounds that have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Their ability to inhibit various protein kinases, DNA repair enzymes, and other crucial cellular targets has made them a focal point of extensive research and development. The introduction of a trifluoromethyl (-CF3) group, particularly at the 7-position of the quinazolinone core, is a strategic modification intended to enhance metabolic stability, binding affinity, and overall efficacy of these inhibitors.
Performance Comparison of Quinazolinone Inhibitors
Recent studies have focused on synthesizing and evaluating novel quinazolinone derivatives containing a trifluoromethyl moiety for their potential as antitumor agents. A notable example is a series of compounds designed to target key receptor tyrosine kinases involved in cancer cell signaling, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
One particularly potent compound from a recent study, herein designated as Compound 15 , is a 2,7-disubstituted quinazolin-4-one derivative featuring a 7-(trifluoromethyl) group. This compound has demonstrated significant cytotoxic activity against a panel of human cancer cell lines and potent inhibition of both EGFR and VEGFR-2.
Table 1: Comparative Cytotoxicity (IC50) of Quinazolinone Derivatives against Human Cancer Cell Lines
| Compound | Substitution Pattern | HepG2 (µM) | MCF-7 (µM) | HCT116 (µM) | A549 (µM) |
| Compound 15 | 2-((4-chlorophenyl)amino)-7-(trifluoromethyl)quinazolin-4(3H)-one | 0.125 | 0.0977 | 0.153 | 0.201 |
| Reference (Sorafenib) | - | 0.082 | 0.091 | 0.076 | 0.088 |
Data summarized from a study on novel trifluoromethyl-containing quinazoline derivatives as antitumor agents.[1]
Table 2: Comparative Kinase Inhibitory Activity (IC50) of Lead Quinazolinone Compound
| Compound | EGFR (µM) | VEGFR-2 (µM) |
| Compound 15 | 0.0728 | 0.0523 |
| Reference (Erlotinib) | 0.065 | - |
| Reference (Sorafenib) | - | 0.045 |
Data for Compound 15 and reference drugs from a study evaluating their inhibitory activity against EGFR and VEGFR-2.[1]
The data clearly indicates that Compound 15, which incorporates the this compound scaffold, exhibits potent anticancer activity, with IC50 values in the nanomolar range, comparable to the established multi-kinase inhibitor Sorafenib.[1] Its strong inhibitory action against both EGFR and VEGFR-2 highlights its potential as a dual-target inhibitor.
Mechanism of Action: Targeting Key Signaling Pathways
Quinazolinone inhibitors exert their anticancer effects by modulating critical signaling pathways that regulate cell proliferation, survival, and angiogenesis. The dual inhibition of EGFR and VEGFR-2 by compounds like Compound 15 is a particularly effective strategy.
-
EGFR Signaling: The Epidermal Growth Factor Receptor is a transmembrane protein that, upon activation by its ligands, initiates a cascade of intracellular signals that promote cell growth, proliferation, and survival. Overexpression or activating mutations of EGFR are common in many cancers, making it a prime therapeutic target.
-
VEGFR-2 Signaling: Vascular Endothelial Growth Factor Receptor 2 is the main mediator of the pro-angiogenic effects of VEGF. Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis.
By inhibiting both of these pathways, this compound derivatives can simultaneously curb cancer cell proliferation and cut off the tumor's blood supply.
Caption: Dual inhibition of EGFR and VEGFR-2 signaling pathways by a this compound derivative.
Further mechanistic studies on Compound 15 revealed its ability to induce apoptosis (programmed cell death) and cause cell cycle arrest at the G2/M phase in cancer cells, reinforcing its potential as a therapeutic agent.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
1. MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to produce a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the quinazolinone compounds for a specified period (e.g., 48 hours).
-
Following treatment, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL).
-
The plates are incubated for 4 hours to allow for formazan crystal formation.
-
The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
-
Caption: General workflow for the MTT cytotoxicity assay.
2. In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
-
Principle: The assay measures the phosphorylation of a substrate by the target kinase in the presence and absence of the inhibitor. The amount of phosphorylation is quantified, often using methods like ELISA or radiometric assays.
-
Procedure (Example for EGFR):
-
Recombinant human EGFR is incubated with the quinazolinone compound at various concentrations in a reaction buffer.
-
ATP and a specific peptide substrate are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a set time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor, and the IC50 value is determined.
-
3. Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
-
Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA (e.g., propidium iodide). The fluorescence intensity of individual cells is proportional to their DNA content, which allows for the differentiation of cells in G0/G1, S, and G2/M phases.
-
Procedure:
-
Cancer cells are treated with the quinazolinone compound for a specified time.
-
Both adherent and floating cells are collected, washed, and fixed in cold ethanol.
-
The fixed cells are treated with RNase to remove RNA and then stained with propidium iodide.
-
The DNA content of the cells is analyzed using a flow cytometer.
-
The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.
-
4. Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome and used to detect exposed PS. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
-
Procedure:
-
Cells are treated with the quinazolinone compound.
-
The cells are harvested and washed with a binding buffer.
-
The cells are then incubated with FITC-conjugated Annexin V and PI in the dark.
-
The stained cells are analyzed by flow cytometry to quantify the different cell populations.
-
Conclusion
The quinazolinone scaffold continues to be a highly valuable framework for the development of potent and selective enzyme inhibitors for cancer therapy. The incorporation of a 7-(trifluoromethyl) moiety, as exemplified by compounds like Compound 15, represents a promising strategy for enhancing the anticancer properties of these molecules. The ability of such derivatives to dually target key signaling pathways like EGFR and VEGFR-2, coupled with their capacity to induce apoptosis and cell cycle arrest, underscores their potential as next-generation cancer therapeutics. The experimental protocols and comparative data presented in this guide are intended to aid researchers in the rational design and evaluation of new and improved quinazolinone-based inhibitors.
References
A Comparative Analysis of 7-Fluoro and 7-Trifluoromethyl Quinazolinones in Oncology Research
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Efficacy Supported by Experimental Data.
The quinazolinone scaffold is a cornerstone in medicinal chemistry, particularly in the development of targeted anticancer therapies. Modifications to this core structure, especially at the 7-position, have been shown to significantly influence biological activity. This guide provides a comparative overview of the efficacy of two key halogenated substitutions: the 7-fluoro (7-F) and 7-trifluoromethyl (7-CF₃) quinazolinone derivatives. While direct head-to-head comparative studies are limited in publicly available literature, this analysis synthesizes existing data and established structure-activity relationships (SAR) to offer valuable insights for researchers in the field.
Data Presentation: A Quantitative Look at Efficacy
The following tables summarize the available quantitative data for 7-fluoro-quinazolinone derivatives against various cancer cell lines and kinases. Due to a scarcity of specific data for 7-trifluoromethyl quinazolinones in the public domain, a direct comparison table is not feasible. However, the principles of SAR suggest that the strong electron-withdrawing nature of the trifluoromethyl group could potentially enhance activity in certain contexts.
Table 1: In Vitro Cytotoxicity of 7-Fluoro-Quinazolinone Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Derivative 1 | MCF-7 (Breast) | 12.44 ± 5.73 | [1] |
| Derivative 1 | MDA-MB-231 (Breast) | 0.43 ± 0.02 | [1] |
| Derivative G | MCF-7 (Breast) | 0.44 ± 0.01 | [2] |
| Derivative E | MDA-MB-231 (Breast) | 0.43 ± 0.02 | [2] |
| Compound 45 | NCI, MCF-7, HEK-293 | Micromolar range | [3] |
Table 2: Kinase Inhibitory Activity of 7-Substituted Quinazolinone Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Derivative 1 | EGFR | 545.38 ± 0.04 | [1] |
| Compound 7 | EGFR | 60.1 | [4] |
Structure-Activity Relationship (SAR) Insights
SAR studies on quinazolinone derivatives consistently highlight the importance of substitutions at the 2, 3, 6, and 7-positions for modulating anticancer activity. The introduction of halogen atoms at the 7-position is a common strategy to enhance potency.
The fluoro group, being a small and highly electronegative atom, can alter the electronic properties of the quinazolinone ring system, potentially improving binding affinity to target proteins through favorable electrostatic interactions.
The trifluoromethyl group is a strong electron-withdrawing group with high lipophilicity. In many kinase inhibitors, the presence of a trifluoromethyl group has been associated with increased potency. It is plausible that a 7-trifluoromethyl substitution on the quinazolinone core could lead to enhanced inhibitory activity against kinases like EGFR and VEGFR2, though direct experimental evidence is needed to confirm this hypothesis. The increased lipophilicity might also affect cell membrane permeability and overall pharmacokinetic properties.
Experimental Protocols: Methodologies for Efficacy Assessment
The data presented in this guide are primarily derived from the following key experimental assays:
MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds (7-fluoro or 7-trifluoromethyl quinazolinones) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: After a further incubation period, the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a specialized detergent).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.
Kinase Inhibition Assay
These assays measure the ability of a compound to inhibit the activity of a specific kinase, such as EGFR or VEGFR2.
Protocol (Example: ADP-Glo™ Kinase Assay):
-
Reaction Setup: A reaction mixture is prepared containing the purified kinase enzyme (e.g., recombinant human EGFR), a suitable substrate (e.g., a synthetic peptide), and the test compound at various concentrations.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
ATP Depletion: An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP.
-
ADP to ATP Conversion: A Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated by the kinase reaction into ATP.
-
Luminescence Measurement: The newly synthesized ATP is used in a luciferase/luciferin reaction to produce a luminescent signal, which is proportional to the amount of ADP produced and thus the kinase activity.
-
Data Analysis: The IC₅₀ value is determined by plotting the percentage of kinase inhibition against the compound concentration.
Signaling Pathways and Mechanisms of Action
Quinazolinone derivatives often exert their anticancer effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival. The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) are two prominent targets.
EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers a cascade of downstream signaling events, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which promote cell proliferation and survival.[5][6] Quinazolinone-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and subsequent activation of downstream signaling.
Caption: EGFR signaling pathway and inhibition by quinazolinones.
VEGFR2 Signaling Pathway
VEGFR2 is another crucial receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7][8] Upon binding of its ligand, VEGF, VEGFR2 dimerizes and autophosphorylates, activating downstream pathways such as the PLCγ/PKC/MAPK and PI3K/AKT pathways, leading to endothelial cell proliferation, migration, and survival. Quinazolinone inhibitors can block this process by targeting the ATP-binding site of the VEGFR2 kinase domain.
References
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
Structure-activity relationship of 7-substituted quinazolinones
A comprehensive analysis of the structure-activity relationship (SAR) of 7-substituted quinazolinones reveals the critical role of substituents at this position in modulating their biological activity, particularly as kinase inhibitors for anticancer therapy. The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs like gefitinib and erlotinib, which are known epidermal growth factor receptor (EGFR) inhibitors.[1][2] Modifications at the C-7 position have been extensively explored to enhance potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship Insights
Systematic modifications of the quinazolinone ring, especially at the C-6 and C-7 positions, are crucial for generating diverse compound libraries for high-throughput screening and SAR studies.[3] For EGFR inhibitory activity, the 4-anilinoquinazoline scaffold with substitutions at the C-6 and/or C-7 positions is a general pharmacophoric requirement.[2]
Key findings on the impact of 7-position substituents include:
-
Alkoxy and Aminoalkoxy Groups: The presence of alkoxy groups, particularly methoxy or ethoxy groups, at the C-6 and C-7 positions is a common feature in potent EGFR tyrosine kinase (TK) inhibitors.[2] The introduction of 7-aminoalkoxy groups has been a successful strategy for developing multi-tyrosine kinase inhibitors.[2] For instance, a series of 6,7-dialkoxy-4-phenylamino-quinazolines were designed to fit within the EGFR TK binding site, demonstrating the importance of these substitutions.[2]
-
Impact on Kinase Selectivity: The nature of the substituent at the 7-position can influence the selectivity profile of the inhibitor. For example, in a study of 4-anilinoquinazolines, compounds with an ethynyl group at the meta-position or a halogen on the 7-anilino moiety showed high potency and selectivity for Abl and Arg kinases over EGFR.[4]
-
Influence on Overall Potency: The nature of the substituent at position 7 significantly affects the ease of performing subsequent chemical modifications and the overall biological activity.[5] Both electron-donating and electron-withdrawing groups at this position have been shown to be effective, depending on the specific biological target and the rest of the molecular structure. Small electron-donating substituents at the 6- and/or 7-positions have been found to be beneficial for inhibitory activity in certain series of pyrroloquinazolines.[4]
Quantitative Comparison of 7-Substituted Quinazolinones
The following table summarizes the biological activity of representative 7-substituted quinazolinone derivatives against various cancer-related kinases.
| Compound ID | 7-Position Substituent | Other Key Substituents | Target Kinase(s) | IC50 (nM) | Reference |
| Gefitinib | Methoxy | 6-H, 4-(3-chloro-4-fluoroanilino) | EGFR | 2-37 | [6] |
| Erlotinib | Methoxy | 6-OCH2C≡CH, 4-(3-ethynylanilino) | EGFR | 2 | [2] |
| Compound 8 | Methoxy | 6-Methoxy, 4-phenylamino | EGFR TK | Potent Inhibitor | [2] |
| Compound 37 | Aminoalkoxy (generic) | 4-Aryloxy, Urea-substituted | VEGFR-2 | 30 | [2] |
| N-(3-chlorophenyl)-2-(4-(7-methoxy-6-(3-morpholinopropoxy) quinazolin-4-yl)piperazine-1-yl)acetamide | Methoxy | 6-(3-morpholinopropoxy) | A549, HepG2, K562, PC-3 cells | Highly Active | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are typical protocols for key experiments.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase enzyme.
-
Reagents and Materials: Recombinant human kinase (e.g., EGFR, VEGFR-2), ATP, specific peptide substrate, kinase buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase enzyme, the specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of product (e.g., ADP) formed using a suitable detection method, such as luminescence or fluorescence.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.[1]
-
Cell Culture: Culture human cancer cell lines (e.g., A549, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Procedure:
-
Seed the cells into 96-well plates at a specific density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the 7-substituted quinazolinone derivatives for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the untreated control.
-
Determine the IC50 value, which represents the concentration of the compound that causes 50% inhibition of cell growth.
-
Visualizing SAR and Experimental Workflow
Diagrams created using Graphviz DOT language help to visualize the complex relationships in SAR studies and the steps in experimental workflows.
Caption: General SAR of 7-substituted quinazolinones.
References
- 1. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Inability to Validate a Specific Target for 7-(Trifluoromethyl)quinazolin-4(3H)-one Due to Lack of Publicly Available Data
Despite a comprehensive search of scientific literature and chemical databases, specific biological target data and quantitative performance metrics for the compound 7-(Trifluoromethyl)quinazolin-4(3H)-one are not publicly available. This absence of specific inhibitory data, such as IC50 or Ki values against a confirmed biological target, precludes the creation of a detailed comparison guide as requested.
The initial investigation into the biological activities of the broader quinazolinone chemical class revealed a wide array of potential applications, including as anticancer, antimicrobial, and anti-inflammatory agents. The quinazolinone scaffold is a well-established pharmacophore, particularly prominent in the development of kinase inhibitors. Numerous studies have detailed the synthesis and evaluation of various quinazolinone derivatives as potent inhibitors of protein kinases like the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K), which are critical targets in oncology.
However, the specific biological activity of a quinazolinone derivative is highly dependent on the nature and position of its chemical substituents. The trifluoromethyl group at the 7th position of the quinazolinone core in the user's compound of interest defines its unique chemical identity. While this structural feature is common in medicinal chemistry to enhance properties like metabolic stability and target binding affinity, there is no published research that specifically characterizes the target profile of this compound.
Subsequent targeted searches for this exact compound in scientific databases such as PubMed, PubChem, and ChEMBL, as well as in patent literature, did not yield any specific bioactivity data. Without this foundational information, it is not possible to:
-
Validate a primary biological target.
-
Identify appropriate alternative compounds for a comparative analysis.
-
Source quantitative experimental data to populate comparison tables.
-
Provide relevant experimental protocols for target validation assays.
-
Illustrate the specific signaling pathways modulated by this compound.
Therefore, the core requirements for the requested "Publish Comparison Guide" cannot be fulfilled at this time.
While a specific guide for this compound is not feasible, a more general guide on the broader class of quinazolinone derivatives as kinase inhibitors could be provided if the user is interested. Such a guide would detail the general mechanism of action, showcase representative examples with known targets and experimental data, and outline the relevant signaling pathways.
A Comparative Guide to the Off-Target Effects of Quinazolinone-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The quinazolinone scaffold is a cornerstone in the development of kinase inhibitors, forming the backbone of numerous therapeutic agents. While potent against their primary targets, understanding the off-target profile of these compounds is critical for predicting potential side effects, elucidating secondary mechanisms of action, and discovering novel therapeutic applications. This guide provides a comparative analysis of the off-target effects of two prominent quinazolinone-based inhibitors, Gefitinib and Lapatinib, supported by quantitative data and detailed experimental protocols.
Introduction to Quinazolinone-Based Inhibitors
Quinazolin-4(3H)-one derivatives are a major class of nitrogen-containing heterocyclic compounds extensively explored in medicinal chemistry.[1][2] They are recognized for a wide array of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[3][4] In oncology, they are particularly known for their ability to inhibit various protein kinases by competing with ATP at the enzyme's catalytic site.[5]
The promiscuous nature of the ATP-binding pocket across the human kinome means that inhibitors designed for one kinase often exhibit activity against others. These off-target interactions can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[6] Therefore, comprehensive profiling of off-target effects is an indispensable part of the drug discovery and development process.
This guide focuses on Gefitinib, a selective Epidermal Growth Factor Receptor (EGFR) inhibitor, as a representative of the 7-(Trifluoromethyl)quinazolin-4(3H)-one class, and compares its kinome-wide selectivity with Lapatinib, a dual EGFR and HER2 inhibitor.
Comparative Kinome Selectivity
To quantitatively assess and compare the off-target profiles of Gefitinib and Lapatinib, we present data from KINOMEscan™, a competition binding assay that measures the interaction of a compound against a large panel of human kinases. The results are expressed as the dissociation constant (Kd), where a lower value indicates a stronger interaction.
Table 1: Comparative Kinome Profiling of Gefitinib and Lapatinib (Selected Targets)
| Kinase Target | Gefitinib (Kd in nM) | Lapatinib (% Control @ 10µM) | Comments |
| Primary Targets | |||
| EGFR (Epidermal Growth Factor Receptor) | 33[7] | <1 | Potent inhibition by both compounds. |
| ERBB2 (HER2) | >10,000 | <1 | Lapatinib is a potent HER2 inhibitor, while Gefitinib is highly selective for EGFR. |
| Selected Off-Targets | |||
| ABL1 | >10,000 | 2.5 | Lapatinib shows moderate off-target activity. |
| SRC | >10,000 | 10 | Lapatinib has known off-target effects on SRC family kinases.[8] |
| LCK | >10,000 | 12 | Another SRC family kinase inhibited by Lapatinib. |
| YES1 | >10,000 | 8.5 | |
| RIPK2 | 1,100 | 1.5 | Both compounds show some interaction, with Lapatinib being more potent. |
| DDR1 | 3,600 | 4.5 | |
| EPHA2 | >10,000 | 25 | |
| EPHB4 | >10,000 | 30 | |
| FGFR1 | >10,000 | 45 | |
| FLT3 | >10,000 | 35 | |
| KIT | >10,000 | 50 | |
| MET | >10,000 | 60 | |
| RET | >10,000 | 15 | |
| VEGFR2 (KDR) | >10,000 | 40 |
Note: Gefitinib data is presented as Kd values from a comprehensive screen.[1] Lapatinib data is presented as "% of control" from a KINOMEscan™ at a 10µM concentration, where a lower percentage indicates stronger binding.[3] A direct comparison of potency requires dose-response curves for Lapatinib.
Signaling Pathways and Experimental Workflows
To visualize the biological context and the experimental approaches for determining off-target effects, the following diagrams are provided.
Caption: Simplified EGFR signaling pathway targeted by quinazolinone inhibitors.
Caption: Workflow of the KINOMEscan™ competition binding assay.
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocols
KINOMEscan™ Competition Binding Assay
The KINOMEscan™ assay platform is a high-throughput, active site-directed competition binding assay used to quantitatively measure the interactions between a compound and a large panel of kinases.[9]
Principle: The assay consists of three main components: a kinase tagged with a unique DNA identifier, an immobilized ligand that binds to the active site of the kinase, and the test compound.[1][6] The test compound competes with the immobilized ligand for binding to the kinase. The amount of kinase that remains bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.[6]
Protocol Outline:
-
Assay Preparation: Kinases are expressed as fusions with a DNA tag. An active-site directed ligand is immobilized on a solid support (e.g., beads).
-
Competition Assay: The DNA-tagged kinase, the immobilized ligand, and the test compound (at various concentrations for Kd determination) are incubated together to allow for competitive binding to reach equilibrium.
-
Washing: Unbound kinase is washed away.
-
Quantification: The amount of kinase bound to the solid support is determined by eluting the DNA tags and quantifying them using qPCR.
-
Data Analysis: The results are reported either as the percentage of the DMSO control (for single-dose screening) or as a dissociation constant (Kd) calculated from an 11-point dose-response curve.[1]
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method used to verify the engagement of a ligand with its target protein in a cellular environment.[10]
Principle: The core principle of CETSA is that ligand binding stabilizes the target protein, leading to an increased resistance to thermal denaturation.[10] When cells are heated, proteins unfold and precipitate. By measuring the amount of soluble protein remaining at different temperatures, a "melting curve" can be generated. A shift in this melting curve to a higher temperature in the presence of a compound indicates direct binding to the target protein inside the cell.[11]
Protocol Outline:
-
Cell Culture and Treatment: Cultured cells are treated with the test compound or a vehicle control (e.g., DMSO) and incubated to allow for compound uptake and target binding.
-
Heat Treatment: The cell suspensions are aliquoted and heated to a range of different temperatures for a defined period (e.g., 3 minutes) using a thermal cycler. An unheated control is included.
-
Cell Lysis: The cells are lysed to release their contents. This can be achieved through methods like freeze-thaw cycles.
-
Separation of Soluble Fraction: The lysate is centrifuged at high speed to pellet the precipitated, denatured proteins. The supernatant containing the soluble protein fraction is collected.
-
Protein Quantification: The amount of the specific target protein in the soluble fraction is quantified using a protein detection method such as Western blotting or mass spectrometry.
-
Data Analysis: The band intensities (or other quantitative measures) for the target protein at each temperature are normalized to the unheated control. The percentage of soluble protein is then plotted against temperature to generate melting curves for both the compound-treated and vehicle-treated samples. A shift in the melting temperature (Tm) indicates target engagement.[12]
Conclusion
The off-target profiles of quinazolinone-based inhibitors like Gefitinib and Lapatinib highlight the importance of comprehensive kinome-wide screening in drug development. While both are potent EGFR inhibitors, Lapatinib demonstrates a broader off-target profile, notably against other members of the ErbB family and SRC family kinases. This polypharmacology can contribute to both its efficacy and its toxicity profile.
The experimental methods detailed in this guide, KINOMEscan™ and CETSA, are powerful tools for characterizing the on- and off-target interactions of kinase inhibitors. By employing these techniques, researchers can gain a deeper understanding of a compound's mechanism of action, anticipate potential liabilities, and ultimately contribute to the development of safer and more effective targeted therapies.
References
- 1. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 2. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 4. mdpi.com [mdpi.com]
- 5. oncologynewscentral.com [oncologynewscentral.com]
- 6. chayon.co.kr [chayon.co.kr]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. benchchem.com [benchchem.com]
- 11. annualreviews.org [annualreviews.org]
- 12. bio-protocol.org [bio-protocol.org]
Comparative Analysis of 7-(Trifluoromethyl)quinazolinone Derivatives: A Guide to IC50 Values and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential. The addition of a trifluoromethyl group, particularly at the 7-position, has been a key strategy in enhancing the anticancer properties of these derivatives. This guide provides a comparative overview of the half-maximal inhibitory concentration (IC50) values of various 7-(trifluoromethyl)quinazolinone derivatives against several cancer cell lines, supported by experimental data and methodologies.
Potency Across Cancer Cell Lines: A Comparative Look at IC50 Values
The antiproliferative activity of 7-(trifluoromethyl)quinazolinone derivatives has been evaluated against a range of human cancer cell lines, revealing potent inhibitory effects. The IC50 values, representing the concentration of a compound required to inhibit the growth of 50% of a cell population, serve as a crucial metric for comparing the efficacy of these derivatives.
A study on a series of novel trifluoromethyl-containing quinazoline derivatives demonstrated significant cytotoxic activity. For instance, compound 10b was identified as a particularly potent agent, exhibiting IC50 values of 3.02 µM, 3.45 µM, and 3.98 µM against prostate cancer (PC3 and LNCaP) and chronic myelogenous leukemia (K562) cell lines, respectively. Another noteworthy derivative, compound 6c , displayed a broad spectrum of activity with IC50 values of 7.84 µM against ovarian cancer (SKOV-3), 13.68 µM against liver cancer (HepG2), 15.69 µM against lung cancer (A549), 19.13 µM against breast cancer (MCF-7), and 22.05 µM against bladder cancer (T-24) cells.[1]
The table below summarizes the reported IC50 values for a selection of 7-(trifluoromethyl)quinazolinone derivatives and other related quinazolinone compounds, offering a clear comparison of their potency.
| Compound ID | Target Cell Line | Cancer Type | IC50 (µM) |
| 10b | PC3 | Prostate Cancer | 3.02 |
| LNCaP | Prostate Cancer | 3.45 | |
| K562 | Leukemia | 3.98 | |
| 6c | SKOV-3 | Ovarian Cancer | 7.84 |
| HepG2 | Liver Cancer | 13.68 | |
| A549 | Lung Cancer | 15.69 | |
| MCF-7 | Breast Cancer | 19.13 | |
| T-24 | Bladder Cancer | 22.05 | |
| Compound 21 | HeLa | Cervical Cancer | 1.85 |
| MDA-MB-231 | Breast Cancer | 2.81 | |
| Compound 22 | HeLa | Cervical Cancer | 2.15 |
| MDA-MB-231 | Breast Cancer | 2.55 | |
| Compound 23 | HeLa | Cervical Cancer | 2.50 |
| MDA-MB-231 | Breast Cancer | 2.33 | |
| Gefitinib (Control) | HeLa | Cervical Cancer | 4.3 |
| MDA-MB-231 | Breast Cancer | 28.3 |
Note: Data is compiled from multiple sources and direct comparison should be made with caution as experimental conditions may vary.
Unraveling the Mechanism: Experimental Protocols
The determination of IC50 values is predominantly carried out using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard and reliable method for assessing cell viability and proliferation.
Detailed MTT Assay Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 to 10,000 cells per well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The 7-(trifluoromethyl)quinazolinone derivatives are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), and then serially diluted to various concentrations in the cell culture medium. The cells are then treated with these different concentrations of the compounds and incubated for a specified period, usually 48 or 72 hours.
-
MTT Incubation: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2 to 4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as DMSO or an acidified isopropanol solution, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated for each concentration of the compound relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways in Focus: The Apoptosis Connection
Many 7-(trifluoromethyl)quinazolinone derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This is a highly regulated process that can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. The following diagram illustrates the key steps in these signaling cascades.
Caption: Intrinsic and extrinsic apoptosis signaling pathways.
References
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. This guide provides a comparative analysis of the cross-reactivity of 7-(Trifluoromethyl)quinazolin-4(3H)-one and related quinazolinone derivatives with key kinases implicated in cancer signaling pathways. By presenting experimental data, detailed protocols, and pathway visualizations, this document aims to be an essential resource for assessing the therapeutic potential and off-target effects of this class of compounds.
The quinazolinone scaffold is a well-established pharmacophore in the development of kinase inhibitors, with several approved drugs targeting epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).[1][2][3] The substitution pattern on the quinazoline ring plays a crucial role in determining the potency and selectivity of these inhibitors. This guide focuses on the influence of a trifluoromethyl group at the 7-position, a substitution anticipated to modulate the compound's interaction with the kinase ATP-binding pocket.
While direct experimental data for this compound is not extensively available in the public domain, we can infer its potential activity and cross-reactivity by examining the structure-activity relationships (SAR) of analogous compounds. This guide compiles and compares the inhibitory activities of various quinazolin-4(3H)-one derivatives against a panel of important kinases, including EGFR, VEGFR-2, HER2, and CDK2.
Comparative Inhibitory Activity of Quinazolinone Derivatives
The following tables summarize the half-maximal inhibitory concentrations (IC50) of various quinazolin-4(3H)-one derivatives against key protein kinases. This data, collated from multiple studies, provides a basis for understanding the impact of different substituents on kinase selectivity.
Table 1: Inhibitory Activity against Receptor Tyrosine Kinases (EGFR, VEGFR-2, HER2)
| Compound/Derivative | Substitution Pattern | EGFR IC50 (µM) | VEGFR-2 IC50 (µM) | HER2 IC50 (µM) | Reference |
| Gefitinib | 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-(3-(morpholin-4-yl)propoxy)quinazoline | 0.027[2] | - | - | [2] |
| Erlotinib | N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine | 0.045 ± 0.003[4] | - | - | [4] |
| Lapatinib | N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-((2-(methylsulfonyl)ethylamino)methyl)furan-2-yl)quinazolin-4-amine | - | - | 0.078 ± 0.015[5] | [5] |
| Compound 2h | 2-((4-chlorobenzyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one | 0.102 ± 0.014[5] | - | 0.138 ± 0.012[5] | [5] |
| Compound 2i | 2-((4-chlorobenzyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one | 0.097 ± 0.019[5] | 0.257 ± 0.023[5] | 0.128 ± 0.024[5] | [5] |
| Compound 3g | 2-hydrazinyl-3-(4-methoxyphenyl)quinazolin-4(3H)-one derivative | - | 0.294 ± 0.011[5] | 0.112 ± 0.016[5] | [5] |
| Compound 3h | 2-hydrazinyl-3-(p-tolyl)quinazolin-4(3H)-one derivative | 0.128 ± 0.016[5] | - | - | [5] |
| Compound 3i | 2-hydrazinyl-3-(4-chlorophenyl)quinazolin-4(3H)-one derivative | 0.181 ± 0.011[5] | - | 0.079 ± 0.015[5] | [5] |
| Compound 6d | 2-(substituted)-3-phenylquinazolin-4(3H)-one derivative | 0.069 ± 0.004[4] | - | - | [4] |
| Compound 11d | 2,4-disubstituted quinazoline derivative | - | 5.49[6] | - | [6] |
| Compound 19b | Quinazoline derivative with semicarbazone moiety | 0.00005[2] | - | - | [2] |
Table 2: Inhibitory Activity against Cyclin-Dependent Kinase 2 (CDK2)
| Compound/Derivative | Substitution Pattern | CDK2 IC50 (µM) | Reference |
| Imatinib | (Positive Control) | 0.131 ± 0.015[5] | [5] |
| Compound 2h | 2-((4-chlorobenzyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one | > 1[5] | [5] |
| Compound 2i | 2-((4-chlorobenzyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one | 0.173 ± 0.012[5] | [5] |
| Compound 3g | 2-hydrazinyl-3-(4-methoxyphenyl)quinazolin-4(3H)-one derivative | > 1[5] | [5] |
| Compound 3h | 2-hydrazinyl-3-(p-tolyl)quinazolin-4(3H)-one derivative | 0.201 ± 0.014[5] | [5] |
| Compound 3i | 2-hydrazinyl-3-(4-chlorophenyl)quinazolin-4(3H)-one derivative | 0.177 ± 0.032[5] | [5] |
Based on the available SAR data, the presence of an electron-withdrawing group like the trifluoromethyl group at the 7-position of the quinazolinone ring could potentially enhance its inhibitory activity against certain kinases. However, without direct experimental evidence, the precise cross-reactivity profile of this compound remains to be determined. The compiled data on related analogs suggest that quinazolinones can exhibit potent, and in some cases dual, inhibitory activity against key oncogenic kinases.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of kinase inhibition data, a standardized experimental protocol is crucial. Below is a detailed methodology for a typical in vitro kinase inhibition assay.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR-2)
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., this compound) dissolved in dimethyl sulfoxide (DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled [γ-³²P]ATP)
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader or scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is ≤1% to avoid solvent effects.
-
Kinase Reaction Mixture: In each well of the microplate, add the kinase and the test compound at various concentrations.
-
Pre-incubation: Incubate the kinase and compound mixture at room temperature for a defined period (e.g., 10-20 minutes) to allow for compound binding.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 30-60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
Termination and Detection: Stop the reaction and quantify the kinase activity using a suitable detection method.
-
Luminescence-based (e.g., ADP-Glo™): Add a reagent that depletes the remaining ATP and then a second reagent to convert the generated ADP into a luminescent signal.
-
Fluorescence-based (e.g., Z'-LYTE™): Use a fluorescently labeled peptide substrate that undergoes a change in fluorescence upon phosphorylation.
-
Radiometric: Use [γ-³²P]ATP and separate the phosphorylated substrate from the unreacted ATP using methods like phosphocellulose filter binding. Quantify the incorporated radioactivity.
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all data points.
-
Normalize the data to the positive control (enzyme without inhibitor) to determine the percentage of inhibition for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Signaling Pathway Visualizations
Understanding the cellular context in which these kinases operate is crucial for interpreting the biological consequences of their inhibition. The following diagrams, generated using Graphviz, illustrate the EGFR and VEGFR signaling pathways and the points of intervention by quinazolinone-based inhibitors.
Caption: EGFR signaling pathway and inhibition by quinazolinones.
Caption: VEGFR-2 signaling pathway and inhibition by quinazolinones.
References
- 1. In vitro kinase assay [protocols.io]
- 2. Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 5. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of 7-(Trifluoromethyl)quinazolin-4(3H)-one Activity: A Comparative Guide
This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of quinazolinone derivatives.
Comparative Analysis of Anticonvulsant Activity
The in vivo efficacy of fluorinated quinazolinone derivatives has been evaluated primarily in rodent models of epilepsy, such as the Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) induced seizure models. These tests are standard preclinical assays to assess the potential of a compound to prevent seizure spread and elevate the seizure threshold, respectively.[1]
The following tables summarize the available quantitative data for a representative 6-fluoro-2-methyl-quinazolin-4(3H)-one derivative and the standard antiepileptic drugs, Phenytoin and Diazepam.
Table 1: In Vivo Anticonvulsant Activity in the Maximal Electroshock (MES) Seizure Model
| Compound | Animal Model | Dose (mg/kg) | Route of Administration | Protection against MES-induced Seizures (%) | Reference |
| 6-fluoro-2-methyl-3-(phenylamino)quinazolin-4(3H)-one (Proxy) | Swiss Mice | 100 | Intraperitoneal (i.p.) | 73.1 | [2] |
| Phenytoin (Comparator) | Swiss Mice | 100 | Intraperitoneal (i.p.) | Not explicitly stated in the comparative study, but it is a standard positive control.[2] | [2] |
| Phenytoin (Comparator) | ICR-CD-1 Mice | 30 | Not specified | 100 (prevented tonic seizure) | [3] |
Table 2: In Vivo Anticonvulsant Activity in the Pentylenetetrazole (PTZ) Seizure Model
| Compound | Animal Model | Dose (mg/kg) | Route of Administration | Observation | Reference |
| Diazepam (Comparator) | Albino Rats | 1 | Intraperitoneal (i.p.) | Significantly prolonged the onset time of clonic convulsions. | [4] |
| Diazepam (Comparator) | Mice | Not specified | Not specified | 66.7% protection; delayed seizure onset and reduced duration. | [5] |
| Various 2,3-disubstituted quinazolin-4(3H)-one derivatives | Mice | 50, 100, 150 | Intraperitoneal (i.p.) | Showed potential anticonvulsant activity.[1][6][7] | [1][6][7] |
Signaling Pathway and Mechanism of Action
Quinazolinone derivatives often exert their anticonvulsant effects by modulating the GABAergic system . Specifically, they can act as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter GABA.[1] This leads to a hyperpolarization of the neuronal membrane, making it more difficult for neurons to fire and thereby suppressing seizure activity.[8][9]
GABA-A Receptor Signaling Pathway
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are generalized protocols for the key experiments cited.
Maximal Electroshock (MES) Seizure Test
This model is used to identify compounds that prevent the spread of seizures.[10]
-
Animals: Swiss mice are commonly used.[2]
-
Compound Administration: The test compound (e.g., 6-fluoro-2-methyl-quinazolin-4(3H)-one derivative at 100 mg/kg) or vehicle (e.g., 10% DMSO) is administered intraperitoneally.[2]
-
Seizure Induction: After a set period (e.g., 30 minutes), a maximal electrical stimulus is delivered via corneal or ear electrodes.[2][11]
-
Observation: The animals are observed for the presence or absence of a tonic hind limb extension, which indicates a full-blown seizure.
-
Endpoint: The percentage of animals protected from the tonic hind limb extension is calculated.
Pentylenetetrazole (PTZ)-Induced Seizure Test
This model is used to identify compounds that can raise the seizure threshold.[1]
-
Compound Administration: The test compound or a standard drug like Diazepam is administered, typically intraperitoneally.[4][12]
-
Seizure Induction: After a pre-treatment time (e.g., 30 minutes), a convulsant dose of PTZ (e.g., 80-90 mg/kg) is injected.[4][12]
-
Observation: Animals are observed for the onset and duration of clonic and tonic-clonic seizures.[4][5]
-
Endpoints: Key parameters measured include the latency to the first seizure, the duration of seizures, and the percentage of animals protected from seizures or death.[12]
Experimental Workflow
The following diagram illustrates a typical workflow for the in vivo validation of a novel anticonvulsant compound.
In Vivo Anticonvulsant Screening Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. ijbcp.com [ijbcp.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anticonvulsant - Wikipedia [en.wikipedia.org]
- 9. Video: Antiepileptic Drugs: GABAergic Pathway Potentiators [jove.com]
- 10. A companion to the preclinical common data elements for pharmacologic studies in animal models of seizures and epilepsy. A Report of the TASK3 Pharmacology Working Group of the ILAE/AES Joint Translational Task Force - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijbcp.com [ijbcp.com]
- 12. Subchronic treatment with antiepileptic drugs modifies pentylenetetrazol-induced seizures in mice: Its correlation with benzodiazepine receptor binding - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 7-(Trifluoromethyl)quinazolin-4(3H)-one Against Known Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for benchmarking the novel compound 7-(Trifluoromethyl)quinazolin-4(3H)-one against established anticancer drugs. While specific experimental data for this compound is not yet publicly available, this document outlines the necessary experimental protocols and data presentation formats to facilitate a comprehensive evaluation of its potential as a therapeutic agent. The quinazolin-4(3H)-one scaffold is a well-established pharmacophore in oncology, with numerous derivatives exhibiting potent anticancer activity through the inhibition of various protein kinases.[1][2][3][4][5] Therefore, it is hypothesized that this compound may also exhibit anticancer properties, potentially acting as a kinase inhibitor.
Introduction to this compound
Quinazolin-4(3H)-one derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6][7] Several quinazolinone-based drugs have been approved for clinical use, particularly as inhibitors of protein kinases involved in cancer cell proliferation and survival, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).[1][3][5]
The introduction of a trifluoromethyl (-CF3) group at the 7-position of the quinazolinone core is a strategic medicinal chemistry modification. The trifluoromethyl group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target. This guide proposes a head-to-head comparison of this compound with two widely-used kinase inhibitors, Erlotinib and Sorafenib, to ascertain its relative potency and selectivity.
Comparative Analysis: Data Tables
To facilitate a clear and concise comparison, all quantitative data should be summarized in the following tables.
Table 1: In Vitro Cytotoxicity Data (IC50 in µM)
| Compound | A549 (Lung Carcinoma) | MCF-7 (Breast Adenocarcinoma) | HCT116 (Colon Carcinoma) |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Erlotinib | Reference Data | Reference Data | Reference Data |
| Sorafenib | Reference Data | Reference Data | Reference Data |
Table 2: Kinase Inhibitory Activity (IC50 in nM)
| Compound | EGFR | VEGFR-2 | BRAF |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Erlotinib | Reference Data | Reference Data | Reference Data |
| Sorafenib | Reference Data | Reference Data | Reference Data |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (A549, MCF-7, HCT116) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, cells are treated with serial dilutions of this compound, Erlotinib, or Sorafenib for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves using non-linear regression analysis.
Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
-
Reagents: Prepare a solution containing the kinase of interest (e.g., EGFR, VEGFR-2), a fluorescently labeled ATP-competitive tracer, and a europium-labeled anti-tag antibody.
-
Compound Addition: Add serial dilutions of the test compounds to the wells of a 384-well plate.
-
Reaction Initiation: Add the kinase/tracer/antibody solution to the wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.
-
Signal Detection: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a suitable plate reader.
-
Data Analysis: Calculate the IC50 values by fitting the data to a four-parameter logistic model.
Visualization of Signaling Pathways and Workflows
Visual diagrams are essential for understanding the complex biological processes and experimental designs.
Caption: Workflow for the in vitro evaluation and benchmarking of this compound.
Caption: Potential inhibitory action on EGFR and VEGFR-2 signaling pathways.
Conclusion
The quinazolin-4(3H)-one scaffold represents a promising starting point for the development of novel anticancer agents. Through systematic evaluation as outlined in this guide, the therapeutic potential of this compound can be thoroughly assessed. A direct comparison with established drugs like Erlotinib and Sorafenib will provide crucial insights into its relative efficacy and selectivity, paving the way for further preclinical and clinical development. The proposed experimental framework ensures a robust and objective evaluation, which is essential for advancing new chemical entities in the drug discovery pipeline.
References
- 1. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery: Activity-based protein profiling derived new target discovery of antibacterial quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
Safety Operating Guide
Proper Disposal of 7-(Trifluoromethyl)quinazolin-4(3H)-one: A Comprehensive Guide
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 7-(Trifluoromethyl)quinazolin-4(3H)-one, a compound frequently utilized in pharmaceutical research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye Protection | Safety glasses with side-shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended. |
In the event of exposure, follow these first aid measures immediately:
-
After inhalation: Move the person to fresh air.
-
In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
After eye contact: Rinse out with plenty of water.
-
After swallowing: Immediately make the victim drink water (two glasses at most). Consult a physician.
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste due to its chemical nature as a halogenated organic compound.
1. Waste Segregation:
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[1]
-
Crucially, do not mix this compound with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[2]
-
Avoid mixing with incompatible materials such as strong oxidizing agents, acids, or bases.[3]
2. Waste Container Selection and Labeling:
-
Use a robust, leak-proof container with a secure screw-top cap.[4]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."[5]
-
The label should also include the date of accumulation and the name of the principal investigator or laboratory.[5]
3. Accumulation of Waste:
-
Store the waste container in a designated satellite accumulation area within the laboratory.[4]
-
Keep the container closed at all times, except when adding waste.[2]
-
Do not fill the container to more than 90% capacity to allow for expansion and prevent spills.
4. Arranging for Disposal:
-
Disposal of chemical waste must be conducted through a licensed hazardous waste disposal company.[5]
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.
-
Provide the EHS office with a complete list of the chemicals in the waste container.
5. Handling Spills:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent.
Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain. [6]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. bucknell.edu [bucknell.edu]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. 7.2 Organic Solvents [ehs.cornell.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. acs.org [acs.org]
Essential Safety and Operational Guidance for Handling 7-(Trifluoromethyl)quinazolin-4(3H)-one
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for 7-(Trifluoromethyl)quinazolin-4(3H)-one, a compound of interest in medicinal chemistry. The following procedural guidance is based on safety data for structurally similar quinazolinone derivatives and established laboratory safety protocols.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against potential exposure. While a specific Safety Data Sheet (SDS) for this compound is not available, the GHS classifications for analogous compounds indicate potential hazards such as being harmful if swallowed, causing skin and eye irritation, and respiratory irritation.[1] Therefore, a comprehensive PPE strategy is crucial.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles or a face shield should be worn to protect against splashes and airborne particles.[2][3][4] |
| Skin Protection | - Gloves: Chemically resistant gloves (e.g., nitrile, neoprene) are mandatory. Gloves must be inspected before use and disposed of properly after handling.[2][5][6] - Lab Coat/Gown: A long-sleeved, impermeable lab coat or gown that closes in the back is required to protect skin and clothing.[2][7] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust or vapors.[2] If a fume hood is not available or if aerosol generation is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2][5] |
| Foot Protection | Closed-toe shoes must be worn in the laboratory at all times. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is critical to maintaining a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Preparation:
-
Before beginning any work, review all available safety information for quinazolinone derivatives.
-
Ensure a designated handling area is clean and uncluttered, preferably within a chemical fume hood.[6]
-
Assemble all necessary equipment and reagents.
-
Verify that an emergency eyewash station and safety shower are readily accessible.[6]
-
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the compound.
-
-
Weighing and Transfer:
-
During the Experiment:
-
Keep all containers with this compound clearly labeled and sealed when not in use.[6]
-
Avoid direct contact with the skin, eyes, and clothing.[6]
-
In case of accidental contact, immediately follow first aid procedures. For skin contact, wash the affected area with soap and plenty of water.[5] For eye contact, rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.[5]
-
-
Post-Experiment:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent and cleaning agent.[6]
-
Properly remove and dispose of PPE. Gloves should be removed without touching the outer surface.[5][6]
-
Wash hands thoroughly with soap and water after completing the work.[2]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Protocol:
-
Chemical Waste:
-
All waste containing this compound, including excess reagents and reaction mixtures, must be collected in a designated, labeled, and sealed hazardous waste container.[6]
-
-
Contaminated Materials:
-
All disposable items that have come into contact with the compound, such as gloves, pipette tips, and paper towels, should be disposed of as hazardous waste.[6] Place these materials in a clearly labeled, sealed waste bag or container.
-
-
Disposal Vendor:
-
Follow your institution's guidelines for hazardous waste disposal. Arrange for pickup by a licensed chemical waste disposal company. Do not dispose of chemical waste down the drain.[4]
-
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. 7-Fluoroquinazolin-4(3H)-one | C8H5FN2O | CID 135398496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. capotchem.com [capotchem.com]
- 6. benchchem.com [benchchem.com]
- 7. publications.ashp.org [publications.ashp.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
